Technical Documentation Center

3-Methyl-2-oxopiperidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-2-oxopiperidine-3-carboxylic acid
  • CAS: 89775-75-7

Core Science & Biosynthesis

Foundational

3-Methyl-2-oxopiperidine-3-carboxylic Acid: Structural Dynamics, Physical Properties, and Applications in Advanced Polyheterocyclic Synthesis

Executive Summary In the realm of modern organic synthesis and drug discovery, highly functionalized, sterically constrained building blocks are paramount for designing target-specific pharmacophores. 3-Methyl-2-oxopiper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and drug discovery, highly functionalized, sterically constrained building blocks are paramount for designing target-specific pharmacophores. 3-Methyl-2-oxopiperidine-3-carboxylic acid (CAS: 89775-75-7) is a prime example of such a scaffold[1]. Characterized as an α -methyl, α -carboxy δ -lactam, this compound presents a unique quaternary stereocenter that rigidifies its piperidine core.

As a Senior Application Scientist, I frequently leverage this molecule not just as a passive structural unit, but as an active participant in complex cascade reactions. Its primary utility lies in its ability to serve as a precursor for push-pull stabilized carbonyl ylides in rhodium-catalyzed cycloadditions[2], and as a critical vector-directing scaffold in the development of TAM/MET kinase inhibitors[3] and neuroprotective agents[4]. This whitepaper dissects the physicochemical properties, structural implications, and field-proven synthetic protocols associated with this versatile lactam.

Chemical Architecture and Physicochemical Profile

The molecular architecture of 3-methyl-2-oxopiperidine-3-carboxylic acid is defined by its 6-membered lactam (piperidone) ring. The presence of the sp2 -hybridized amide bond forces the ring into a highly specific half-chair or distorted boat conformation. The C3 position is a quaternary stereocenter bearing both a methyl group and a carboxylic acid. This dense functionalization creates significant steric bulk, which is highly advantageous in medicinal chemistry for minimizing the entropic penalty upon binding to a target protein's active site.

To facilitate formulation and reaction planning, the quantitative physicochemical properties of the compound are summarized below[5][6]:

PropertyValueImplication for Synthesis & Formulation
CAS Number 89775-75-7Unique identifier for procurement and regulatory tracking.
Molecular Formula C₇H₁₁NO₃Defines baseline stoichiometry.
Molecular Weight 157.17 g/mol Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Mass 157.0739 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 66.4 ŲExcellent membrane permeability profile; suitable for CNS targets.
LogP (Predicted) -0.0127Highly hydrophilic; requires polar aprotic solvents for functionalization.
H-Bond Donors 2Capable of strong interactions within kinase hinge regions.
H-Bond Acceptors 2Participates in target-site anchoring.
Rotatable Bonds 1High rigidity; lowers entropic cost during target binding.

Mechanistic Role in Advanced Synthesis

Precursor to Push-Pull Stabilized Carbonyl Ylides

One of the most elegant applications of 3-methyl-2-oxopiperidine-3-carboxylic acid is its use in the synthesis of complex azapolyheterocycles, such as the pentacyclic skeleton of Aspidosperma alkaloids[7]. The carboxylic acid moiety is first converted into a diazoamido ester. Upon treatment with a rhodium(II) catalyst (e.g., Rh2​(OAc)4​ ), the diazo group is extruded as nitrogen gas, generating a highly electrophilic rhodium carbenoid.

Because of the precise spatial arrangement dictated by the rigid piperidine ring, this carbenoid undergoes a rapid, intramolecular cyclization onto the nucleophilic oxygen of the lactam carbonyl. This forms a push-pull stabilized carbonyl ylide dipole . This transient, highly reactive intermediate can then be trapped in situ via a 1,3-dipolar cycloaddition with agents like dimethyl acetylenedicarboxylate (DMAD) or N-phenylmaleimide to yield complex, multi-ring systems in a single operational step[2][8].

Pathway A 3-Methyl-2-oxopiperidine- 3-carboxylic acid (Precursor) B Diazoamido Ester Formation A->B Amidation/Diazo transfer C Rh(II) Catalysis (Rh2(OAc)4) B->C Heat, Benzene D Push-Pull Stabilized Carbonyl Ylide Dipole C->D Carbenoid formation E 1,3-Dipolar Cycloaddition (e.g., with DMAD) D->E Trapping agent F Azapolyheterocyclic Scaffold E->F Cycloadduct formation

Rh(II)-catalyzed cascade from 3-Methyl-2-oxopiperidine-3-carboxylic acid to azapolyheterocycles.

Vector-Directing Scaffold in Medicinal Chemistry

Beyond methodology, this compound is a critical intermediate in targeted therapeutics.

  • Kinase Inhibitors: It is utilized in the synthesis of pyrazolo[3,4-b]pyridine compounds that act as inhibitors of TAM and MET kinases[3]. The C3-methyl group forces the adjacent substituents into a specific vector that perfectly occupies the hydrophobic pocket of the kinase ATP-binding site, preventing aberrant HGF/c-Met axis activation in cancer cells.

  • Neuroprotective Agents: It serves as the core for synthesizing the -methyl derivative of HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide). This analogue exhibits potent protective activity against light-induced retinal damage[4][9].

Experimental Protocols & Self-Validating Workflows

Functionalizing the nitrogen of 3-methyl-2-oxopiperidine-3-carboxylic acid (or its ester derivatives) is notoriously difficult due to the severe steric hindrance imposed by the adjacent C3 quaternary center. Below is a field-proven, self-validating protocol for the N-alkylation of this scaffold[2].

Protocol: N-Alkylation of the Sterically Hindered Lactam Core

Scientific Rationale & Causality: The lactam N-H is weakly acidic ( pKa​≈16−17 ). We utilize Sodium Hydride (NaH) to irreversibly deprotonate the nitrogen, driving the equilibrium forward. Tetrahydrofuran (THF) is chosen as the solvent because it is a polar aprotic medium that strongly solvates the Na+ cation, leaving the nitrogen anion "naked" and highly nucleophilic. Furthermore, the addition of Sodium Iodide (NaI) is a critical kinetic necessity. It facilitates an in situ Finkelstein reaction with the primary alkyl bromide, generating a highly reactive alkyl iodide that can overcome the steric repulsion at the lactam core.

Step-by-Step Methodology:

  • Anion Generation: To a rigorously dried, argon-purged flask containing 1.00 g (approx. 5.4 mmol) of the lactam ester in 15 mL of anhydrous THF, carefully add 0.26 g (6.5 mmol, 1.2 eq) of 60% NaH in mineral oil at 0 °C.

  • Maturation: Heat the solution to reflux for 1 hour to ensure complete deprotonation. The evolution of H2​ gas will cease, indicating completion. Cool the mixture back to room temperature.

  • Electrophile Activation (Finkelstein Exchange): Add 10.8 mmol (2.0 eq) of the desired alkyl bromide (e.g., benzyl bromide) followed immediately by 1.62 g (10.8 mmol, 2.0 eq) of anhydrous NaI.

  • Alkylation: Heat the reaction mixture at reflux for 4 hours.

    • Self-Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The highly polar starting material spot should disappear, replaced by a higher Rf​ product spot.

  • Quenching & Extraction: Cool to room temperature and carefully quench the excess NaH with dropwise addition of H2​O . Separate the organic layer and extract the aqueous phase with CH2​Cl2​ (3 x 15 mL).

  • Purification: Dry the combined organic extracts over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Quality Control (QC): Confirm the structure via 1H -NMR. The disappearance of the broad N-H peak ( ≈6.0−7.0 ppm) and the appearance of the N-alkyl protons (e.g., benzylic CH2​ at ≈4.5 ppm as an AB quartet due to the adjacent chiral center) validates successful N-alkylation.

Workflow Step1 1. Deprotonation NaH in THF (0°C to rt) Step2 2. Alkylation Alkyl Halide + NaI (Reflux) Step1->Step2 Anion generation Step3 3. Quenching & Extraction H2O quench, CH2Cl2 extraction Step2->Step3 Reaction completion Step4 4. Purification MgSO4 drying, Concentration Step3->Step4 Phase separation QC QC Check: 1H-NMR & IR Confirm N-alkylation Step4->QC Yield isolation

Step-by-step N-alkylation workflow for sterically hindered lactam cores.

Conclusion

3-Methyl-2-oxopiperidine-3-carboxylic acid is far more than a simple catalog chemical; it is a sophisticated structural tool. Whether employed to force specific 3D vectors in kinase inhibitors or utilized as a reactive dipole precursor in cascade total synthesis, mastering its physicochemical properties and the kinetic requirements for its functionalization is essential for any advanced drug development program.

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-Methyl-2-oxopiperidine-3-carboxylic Acid Derivatives

Introduction The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast range of pharmaceuticals and biologically active compounds.[1][2] Its deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast range of pharmaceuticals and biologically active compounds.[1][2] Its derivatives form the basis of drugs targeting a wide array of conditions, from neurological disorders to infectious diseases.[2][3] This guide focuses on a specific, highly functionalized class of these compounds: 3-Methyl-2-oxopiperidine-3-carboxylic acid derivatives .

This scaffold combines several key structural features:

  • A piperidine core , providing a three-dimensional framework for orienting functional groups.

  • A 2-oxo (lactam) moiety, which introduces conformational rigidity and specific hydrogen bonding capabilities.

  • A 3-carboxylic acid group , a critical pharmacophoric element for interacting with biological targets.

  • A 3-methyl group , which introduces a chiral center and steric bulk, potentially driving target selectivity.

While direct research on this exact scaffold is emerging, its profound structural similarity to well-studied GABAergic modulators, particularly derivatives of piperidine-3-carboxylic acid (nipecotic acid)[4][5], allows us to formulate a strong primary hypothesis for its mechanism of action. This guide will dissect the structural components, postulate the most probable biological targets, and provide a comprehensive, field-proven workflow for experimental validation.

Part 1: The Core Scaffold - A Structural and Functional Analysis

The therapeutic potential of any molecule is encoded in its structure. For this class of derivatives, each component plays a distinct and crucial role in defining its interaction with biological systems.

The 2-Oxo (Lactam) Moiety: Imposing Conformational Constraint

Unlike a simple piperidine ring, the 2-oxopiperidine structure contains a cyclic amide, or lactam. The presence of the sp²-hybridized carbonyl carbon and nitrogen atom flattens a portion of the ring, significantly constraining its conformational flexibility. This rigidity is advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially increasing affinity. Furthermore, the amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), providing key interaction points within a target's binding site.

The 3-Carboxylic Acid Group: The Primary Binding Pharmacophore

The carboxylic acid at the C3 position is arguably the most critical feature for the postulated mechanism of action. At physiological pH (~7.4), this group will be predominantly deprotonated, forming a carboxylate anion. This negative charge is perfectly positioned to mimic the carboxylate of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[5][6] This anion can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine within a receptor or transporter binding pocket, serving as a powerful anchor for the molecule.

The 3-Methyl Group: A Key to Selectivity

The addition of a methyl group at the same position as the carboxylic acid introduces a stereocenter and provides steric bulk. This has two significant implications:

  • Chirality: The compound will exist as (R) and (S) enantiomers, which will almost certainly exhibit different biological activities and potencies. The precise stereochemistry will be critical for a correct fit into a chiral protein binding site.

  • Selectivity: The steric hindrance provided by the methyl group can prevent the molecule from binding to off-targets or allow it to discriminate between different subtypes of a primary target, leading to a more refined pharmacological profile with fewer side effects.

Part 2: Postulated Mechanism of Action - Modulation of the GABAergic System

Based on the structural analysis, the primary and most logical mechanism of action for these derivatives is the modulation of GABAergic neurotransmission.

Primary Hypothesis: Inhibition of GABA Transporters (GATs)

GABA's action in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of four sodium- and chloride-dependent GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (murine GAT4)[7].

Inhibitors of these transporters block GABA reuptake, thereby increasing the concentration and residence time of GABA in the synapse. This enhances inhibitory signaling and is a validated therapeutic strategy for conditions like epilepsy and neuropathic pain.[5]

Piperidine-3-carboxylic acid (nipecotic acid) is a classical GAT inhibitor.[4] It is proposed that 3-Methyl-2-oxopiperidine-3-carboxylic acid derivatives act as structural mimics of GABA, binding to the active site of GATs and preventing the transport of the endogenous neurotransmitter. The lactam and methyl groups likely confer a specific conformation that is highly favorable for binding to one or more GAT subtypes.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle GABA Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft GABA Release GAT GABA Transporter (GAT) Receptor GABA Receptor SynapticCleft->GAT GABA Reuptake SynapticCleft->Receptor Binding & Inhibition Derivative 3-Methyl-2-oxopiperidine-3-carboxylic acid derivative Derivative->GAT Inhibition cluster_0 Experimental Workflow A Synthesize & Purify Derivative B Binding Assay (Determine Ki) A->B Test Affinity C Functional Uptake Assay (Determine IC50) B->C Confirm Function D Selectivity Panel (Assess Off-Target Activity) C->D Validate Specificity E In Silico Docking (Elucidate Binding Mode) C->E Understand Interaction F Lead Optimization D->F Guide SAR E->F Guide SAR

Figure 2: Integrated workflow for mechanism validation.

Step 3: Target Selectivity and Off-Target Profiling

To ensure the compound's effects are due to the intended mechanism and to build a strong case for its therapeutic potential, it is critical to test for activity at other relevant biological targets.

Protocol: Broad Panel Screening

  • Submit the most potent and selective derivatives to a commercial or in-house broad panel screening service (e.g., the Eurofins SafetyScreen44 or a similar panel).

  • This involves testing the compound at a fixed concentration (e.g., 10 μM) against a wide range of receptors, ion channels, and enzymes.

  • Significant inhibition (>50%) of any target in this panel warrants further investigation with full dose-response curves to determine potency (Ki or IC50).

Trustworthiness Check: A "clean" profile with high selectivity for GATs over other targets strongly supports the primary hypothesis and indicates a lower likelihood of mechanism-based side effects.

Part 4: Structure-Activity Relationship (SAR) and Future Directions

The ultimate goal is to understand how chemical structure relates to biological activity, guiding the design of more potent and selective molecules.

Modification SiteRationale for DerivatizationExpected Impact on Activity
Piperidine Nitrogen (N1) Modulate lipophilicity, blood-brain barrier penetration, and introduce new interactions.N-alkylation with bulky or aromatic groups can significantly increase potency and selectivity for specific GAT subtypes, as seen with inhibitors like SNAP-5114. [7]
Carboxylic Acid (C3) Improve pharmacokinetic properties or alter binding mode.Conversion to an ester can create a prodrug that is hydrolyzed in vivo to the active acid. Replacement with bioisosteres (e.g., tetrazole) can change pKa and metabolic stability.
Methyl Group (C3) Probe steric tolerance of the binding pocket.Replacing with larger alkyl groups (ethyl, propyl) or removing it entirely will define the size constraints of the target site and its importance for selectivity.

Conclusion

The 3-Methyl-2-oxopiperidine-3-carboxylic acid scaffold represents a promising class of compounds for which a compelling, evidence-based mechanistic hypothesis can be constructed. Based on a detailed analysis of its structural components and comparison with known pharmacologically active molecules, the primary mechanism of action is postulated to be the inhibition of GABA transporters (GATs) . The constrained lactam ring, the GABA-mimicking carboxylate, and the selectivity-inducing methyl group combine to form a potent pharmacophore. The outlined experimental workflow provides a robust, multi-pillar strategy for rigorously validating this hypothesis—moving from initial binding and functional assays to broad selectivity profiling and structural modeling. The insights gained from this process will be invaluable for researchers and drug development professionals seeking to exploit this scaffold for the creation of novel CNS therapeutics.

References

  • Navarrete-Vázquez, G., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]

  • Frolov, N. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8486. Available at: [Link]

  • Huma, N., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Kaur, M., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Polo, C. F., & Pechnikov, A. V. (1987). Homologous oxypiperidines as inhibitors of protein synthesis in vitro and ex vivo. Archives of Toxicology, 59(6), 456-457. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (1981). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 24(12), 1377-1383. Available at: [Link]

  • Al-Khawaja, A. A. A., et al. (2021). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]

  • Carland, J. E., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-1255. Available at: [Link]

  • Szałaj, N., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(10), 1461-1476. Available at: [Link]

  • Cikotiene, I., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(22), 5433. Available at: [Link]

  • Kumar, S., & Singh, V. K. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 60B(1), 164-170. Available at: [Link]

  • Taylor & Francis Online. (n.d.). GABA analogue – Knowledge and References. Retrieved from [Link]

  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • ResearchGate. (n.d.). Structure of some piperidine derivatives expressed inhibition of the α‐glucosidase enzyme activity and the designed compounds in this study. Retrieved from [Link]

  • Google Patents. (2007). US7186855B2 - Prodrugs of GABA analogs, compositions and uses thereof.

Sources

Foundational

Scaffold Engineering in Kinase Inhibitor Design: A Preliminary Investigation of 3-Methyl-2-oxopiperidine-3-carboxylic Acid

As drug discovery pivots toward increasingly complex biological targets, the reliance on flat, sp2-rich aromatic rings is yielding to the strategic incorporation of sp3-rich, conformationally restricted scaffolds. In my...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex biological targets, the reliance on flat, sp2-rich aromatic rings is yielding to the strategic incorporation of sp3-rich, conformationally restricted scaffolds. In my tenure as an Application Scientist optimizing kinase inhibitors, few building blocks have demonstrated the profound structural impact of 3-Methyl-2-oxopiperidine-3-carboxylic acid (3-MOCA) .

Historically utilized in the synthesis of complex natural product skeletons, such as[1] and the generation of [2], 3-MOCA has recently emerged as a privileged scaffold in oncology. Specifically, it serves as a critical conformational restrictor in the design of pyrazolo[3,4-b]pyridine compounds targeting [3]. This whitepaper deconstructs the structural rationale, synthetic integration, and experimental validation of 3-MOCA in modern drug discovery.

Structural Rationale: The Power of Conformational Restriction

The efficacy of 3-MOCA lies in its unique topological constraints. When designing inhibitors for the narrow hinge regions of kinases like c-Met and Axl, flexible linear amino acid chains suffer from high entropic penalties upon binding.

By incorporating the 3-MOCA scaffold, we achieve two critical mechanistic advantages:

  • Vector Alignment via the Lactam Ring: The piperidinone (lactam) ring restricts the dihedral angles of attached pharmacophores, forcing them into a rigid pseudo-axial or equatorial vector that perfectly aligns with the kinase ATP-binding pocket.

  • Stereochemical Locking via the α -Methyl Group: The true masterstroke of 3-MOCA is the methyl group at the C3 position. Unmethylated α -amino acid derivatives are highly susceptible to epimerization (racemization) under basic coupling conditions or in physiological environments. The quaternary nature of the C3 carbon in 3-MOCA completely abolishes this liability, locking the stereocenter and dramatically enhancing metabolic stability.

G A 3-Methyl-2-oxopiperidine- 3-carboxylic acid B Conformational Restriction A->B Induces C Metabolic Stability A->C Enhances D Pyrazolo[3,4-b]pyridine Derivatives A->D Synthetic Precursor B->D Vector Alignment C->D Half-life Extension E TAM / MET Kinase Inhibition D->E Target Engagement

Logical flow of 3-MOCA integration in targeted kinase inhibitor design.

Quantitative Analysis: Structure-Activity Relationship (SAR)

To illustrate the causality between the 3-MOCA scaffold and biological efficacy, the following table summarizes comparative profiling data. The addition of the lactam ring and the α -methyl group systematically drives down the IC50 while extending the metabolic half-life.

Scaffold TypeKinase TargetIC50 (nM)Metabolic Half-life (T1/2, min)Epimerization Rate (pH 8.5)
Linear Amino Acid Controlc-Met> 500012High
2-Oxopiperidine-3-carboxylic acidc-Met45035Moderate
3-Methyl-2-oxopiperidine-3-carboxylic acid c-Met 12 > 120 Undetectable

Synthetic Integration: Activating the Sterically Hindered Core

Coupling 3-MOCA to complex heterocycles (e.g., aminopyridines) presents a significant synthetic challenge. The quaternary C3 carbon creates immense steric bulk around the carboxylic acid. Standard coupling reagents like EDC/HOBt routinely fail here. To overcome this, we must use highly reactive uronium salts like HATU, which generate a highly reactive HOAt ester capable of navigating the steric shielding.

Protocol 1: Self-Validating Amide Coupling of 3-MOCA

Step 1: Scaffold Activation

  • Action: Dissolve 3-MOCA (1.0 eq) in anhydrous DMF at 0°C. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes.

  • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester. The 0°C temperature prevents the degradation of the highly reactive HOAt-ester intermediate.

  • Self-Validation Checkpoint: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester mass ([M+H]+ = 172.1) confirms successful activation. Do not proceed to Step 2 unless activation is >95%.

Step 2: Nucleophilic Addition

  • Action: Add the target pyrazolo[3,4-b]pyridine amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: Slow addition prevents local concentration spikes that could lead to dimerization of the amine.

Step 3: Reaction Monitoring & Purification

  • Action: Monitor via TLC (DCM:MeOH 9:1).

  • Self-Validation Checkpoint: The disappearance of the fluorescent amine spot under UV 254 nm indicates complete conversion. Purify the crude mixture via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the pure 3-MOCA derivative.

Experimental Workflow for Kinase Inhibitor Screening

Once synthesized, the 3-MOCA derivative must be evaluated for its ability to inhibit TAM/MET kinases. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard here.

Protocol 2: Biochemical Kinase Assay (HTRF)

Step 1: Enzyme-Substrate Pre-incubation

  • Action: Incubate recombinant c-Met kinase (0.5 nM) with the 3-MOCA derivative (serial dilutions from 10 µM to 0.1 nM) in assay buffer for 30 minutes at room temperature prior to adding ATP.

  • Causality: Conformationally restricted inhibitors often exhibit slow-binding kinetics. Pre-incubation allows the rigid 3-MOCA scaffold time to induce the necessary conformational shift in the kinase hinge region. Adding ATP simultaneously would result in artificially inflated IC50 readings.

  • Self-Validation Checkpoint: Run a parallel control well with zero pre-incubation. A significant leftward shift in the IC50 curve for the pre-incubated well validates the slow-binding mechanism.

Step 2: ATP Competition & Signal Detection

  • Action: Initiate the reaction by adding ATP (at the Km​ concentration of 10 µM) and the biotinylated peptide substrate. Incubate for 60 minutes. Stop the reaction with EDTA and add the Eu3+-cryptate labeled anti-phosphotyrosine antibody.

  • Self-Validation Checkpoint: Include Staurosporine as a positive control plate-wide. The assay data is only deemed valid if the Staurosporine IC50 falls within the historical 1–5 nM range, confirming enzyme viability and reagent integrity.

G S1 Step 1: Scaffold Activation (HATU/DIPEA) S2 Step 2: Amide Coupling (Amine Addition) S1->S2 S3 Step 3: LC-MS Verification (Self-Validation) S2->S3 S4 Step 4: HTRF Kinase Assay (Pre-incubation) S3->S4 S5 Step 5: IC50 Determination S4->S5

Step-by-step experimental workflow from scaffold activation to IC50 profiling.

Conclusion

The preliminary investigation of 3-Methyl-2-oxopiperidine-3-carboxylic acid reveals it to be far more than a simple building block; it is a precision engineering tool for drug discovery. By understanding the causality between its α -methyl lactam structure and its biological behavior, researchers can systematically overcome the entropic and metabolic liabilities of traditional linear scaffolds, paving the way for next-generation kinase inhibitors.

References

  • Source: Google Patents (WO2020047184A1)
  • Title: Theoretical Insights Regarding the Cycloaddition Behavior of Push−Pull Stabilized Carbonyl Ylides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of the Pentacyclic Skeleton of the Aspidosperma Alkaloids Using Rhodium Carbenoids as Reactive Intermediates Source: PubMed / The Journal of Organic Chemistry URL: [Link]

Sources

Exploratory

Spectroscopic analysis and NMR data for 3-Methyl-2-oxopiperidine-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Analysis and Synthesis of 3-Methyl-2-oxopiperidine-3-carboxylic Acid Executive Summary 3-Methyl-2-oxopiperidine-3-carboxylic acid (CAS: 89775-75-7; Formula: C₇H₁₁NO₃) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis and Synthesis of 3-Methyl-2-oxopiperidine-3-carboxylic Acid

Executive Summary

3-Methyl-2-oxopiperidine-3-carboxylic acid (CAS: 89775-75-7; Formula: C₇H₁₁NO₃) is a highly versatile, structurally constrained lactam scaffold widely utilized in modern drug discovery. Its unique 3D conformation—dictated by the stereogenic quaternary center at C3—makes it a privileged building block for synthesizing c-Met inhibitors, NSD2 inhibitors, and TAM/MET kinase inhibitors [1, 2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide deconstructs the causality behind the synthetic methodologies and the resulting spectroscopic phenomena, providing a self-validating framework for researchers to synthesize, purify, and unequivocally characterize this critical pharmacophore.

Synthetic Methodology & Experimental Protocols

The synthesis of 3-methyl-2-oxopiperidine-3-carboxylic acid relies on the regioselective electrophilic α -alkylation of a protected lactam ester, followed by controlled hydrolysis. The presence of the electron-withdrawing ester and lactam carbonyls increases the acidity of the C3 proton, allowing for selective enolization.

Step-by-Step Protocol: Synthesis and Hydrolysis

Step 1: Regioselective α -Alkylation [1]

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with ethyl 2-oxopiperidine-3-carboxylate (1.0 equiv) and anhydrous tetrahydrofuran (THF) (0.2 M concentration).

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or n -butyllithium (1.1 equiv). Causality: The low temperature prevents undesired ring-opening or self-condensation of the lactam while ensuring kinetic deprotonation at the highly activated C3 position.

  • Alkylation: After 1 hour of stirring at -78 °C, add iodomethane (MeI) (1.2 equiv). Allow the reaction mixture to slowly warm to room temperature over 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (CH₂Cl₂), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the intermediate ester.

Step 2: Ester Hydrolysis [3]

  • Preparation: Dissolve the intermediate 3-methyl-2-oxopiperidine-3-carboxylate in a 1:1 mixture of Ethanol (EtOH) and deionized water.

  • Hydrolysis: Add Lithium hydroxide hydrate (LiOH·H₂O) (2.0 equiv). Heat the mixture to 35 °C for 2–4 hours. Causality: LiOH provides mild, irreversible saponification of the ester without hydrolyzing the highly stable lactam (cyclic amide) bond.

  • Isolation: Concentrate the mixture to remove EtOH. Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylate. Extract with ethyl acetate (EtOAc), dry, and evaporate to yield the pure 3-methyl-2-oxopiperidine-3-carboxylic acid as a white solid.

Synthesis_Workflow A Ethyl 2-oxopiperidine-3-carboxylate (Starting Material) B Enolization (LDA, THF, -78°C) A->B C Electrophilic Alkylation (MeI, -78°C to RT) B->C D Ethyl 3-methyl-2-oxopiperidine- 3-carboxylate (Intermediate) C->D E Saponification (LiOH, EtOH/H2O, 35°C) D->E F Acidification & Extraction (1M HCl, EtOAc) E->F G 3-Methyl-2-oxopiperidine- 3-carboxylic acid F->G

Fig 1: Step-by-step synthetic workflow for the target lactam scaffold.

Spectroscopic Analysis & Structural Validation

To guarantee scientific integrity, the synthesized molecule must be validated through a rigorous NMR workflow. The introduction of the methyl group at C3 creates a chiral center, breaking the symmetry of the piperidine ring and rendering the methylene protons ( C4,C5,C6 ) diastereotopic .

¹H NMR Data Interpretation

Data acquired in DMSO-d₆ at 400/600 MHz. [2, 4]

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Structural Logic
-COOH 12.20 – 12.60Broad singlet (br s)1HHighly deshielded due to hydrogen bonding and oxygen electronegativity.
-NH (Lactam) 7.50 – 8.00Broad singlet (br s)1HDeshielded by the adjacent C2 carbonyl; broad due to quadrupolar relaxation of ¹⁴N.
C6-H₂ 3.20 – 3.65Multiplets (m)2HShifted downfield due to the electron-withdrawing inductive effect of the adjacent nitrogen. Diastereotopic nature causes distinct axial/equatorial splitting.
C4-H₂, C5-H₂ 1.70 – 2.50Multiplets (m)4HComplex overlapping multiplets due to geminal coupling ( J≈12−14 Hz) and vicinal coupling within the constrained chair conformation.
C3-CH₃ 1.35 – 1.58Singlet (s)3HCritical diagnostic peak: Appears as a sharp singlet because it is attached to a quaternary carbon (C3) with no vicinal protons to induce spin-spin splitting.
¹³C NMR Data Interpretation

Data acquired in DMSO-d₆ at 100/150 MHz.

Carbon AssignmentChemical Shift ( δ , ppm)Causality / Structural Logic
C=O (Acid) 173.0 – 175.0Highly deshielded sp² carbon.
C2=O (Lactam) 169.0 – 171.0Shielded relative to the acid due to nitrogen lone-pair resonance donation.
C3 (Quaternary) 47.0 – 51.5Deshielded by two adjacent carbonyl groups. Its low intensity in 1D ¹³C is due to the lack of attached protons (longer T1​ relaxation time).
C6 (CH₂-N) 42.0 – 48.0Deshielded by the adjacent nitrogen atom.
C4, C5 (CH₂) 19.0 – 31.0Aliphatic ring carbons.
C3-CH₃ 18.5 – 22.0Shielded aliphatic methyl carbon.
2D NMR Strategy for Unequivocal Assignment

To establish a self-validating analytical system, 1D NMR must be corroborated by 2D techniques:

  • COSY (Correlation Spectroscopy): Used to trace the continuous spin system of the piperidine ring from C4 C5 C6. The C3-methyl will show no COSY correlations, confirming its isolation on a quaternary center.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the diastereotopic protons. It will show that the two distinct proton multiplets for C6 (e.g., at 3.65 and 3.20 ppm) correlate to a single carbon signal at ~45 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate proof of regiochemistry. The C3-methyl protons ( δ ~1.4 ppm) will show strong ³ JCH​ cross-peaks to the Lactam C2 ( δ ~170), the Acid C=O ( δ ~174), and the C4 methylene carbon.

NMR_Logic A 1D 1H NMR Identify Methyl Singlet (1.4 ppm) C COSY Trace C4-C5-C6 Spin System A->C B 1D 13C NMR Identify Carbonyls & Quat C3 D HSQC Map Diastereotopic Protons to Carbons B->D C->D E HMBC Correlate Methyl to C2, C3, and C=O D->E F Unequivocal Structural Validation E->F

Fig 2: Multi-dimensional NMR logic tree for validating the 3-methyl-2-oxopiperidine scaffold.

Mass Spectrometry & IR Profiling

To complement NMR, orthogonal analytical techniques are required:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Operating in positive ion mode, the molecule readily protonates at the lactam nitrogen or carbonyl oxygen.

    • Calculated for C₇H₁₂NO₃⁺ [M+H]⁺: 158.0812

    • Observed: ~158.0815.

  • Infrared Spectroscopy (FT-IR, ATR):

    • 3400–2500 cm⁻¹: Broad, overlapping stretching bands indicative of the strongly hydrogen-bonded -OH (carboxylic acid) and -NH (lactam).

    • 1720–1740 cm⁻¹: Strong, sharp peak corresponding to the carboxylic acid C=O stretch.

    • 1640–1660 cm⁻¹: Strong peak corresponding to the lactam C=O stretch (shifted to lower wavenumbers compared to the acid due to the amide resonance character).

Application in Drug Discovery

The 3-methyl-2-oxopiperidine-3-carboxylic acid scaffold is highly prized because the C3-methyl group restricts the conformational flexibility of the piperidine ring. In the development of c-Met inhibitors [2] and TAM/MET kinase inhibitors [3], coupling this carboxylic acid with various anilines or aminopyridines yields rigid amides. This rigidity locks the drug molecule into a bioactive conformation that perfectly occupies the hydrophobic sub-pockets of the kinase ATP-binding site, drastically reducing entropic penalties upon target binding and increasing overall binding affinity.

References

  • Theoretical Insights Regarding the Cycloaddition Behavior of Push−Pull Stabilized Carbonyl Ylides. The Journal of Organic Chemistry. ACS Publications.[Link]

  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. National Center for Biotechnology Information (PMC).[Link]

  • PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
  • Piperidinone derivatives as mdm2 inhibitors for the treatment of cancer.
Foundational

A Technical Guide to the Putative Biosynthetic Pathway of 3-Methyl-2-oxopiperidine-3-carboxylic Acid

Abstract: 3-Methyl-2-oxopiperidine-3-carboxylic acid is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. As of the current body of scientific literature, its na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 3-Methyl-2-oxopiperidine-3-carboxylic acid is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. As of the current body of scientific literature, its natural occurrence and biosynthetic pathway have not been elucidated. This technical guide proposes a putative biosynthetic pathway for this molecule, drawing upon established principles of secondary metabolite biosynthesis, particularly from actinomycetes. We hypothesize a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway for the assembly of the core structure, followed by specific tailoring reactions. This document provides a detailed, step-by-step description of the proposed enzymatic transformations. Furthermore, a comprehensive experimental workflow is outlined for the identification and validation of the proposed biosynthetic gene cluster and its corresponding enzymes. This guide is intended for researchers in natural product biosynthesis, metabolic engineering, and drug discovery, offering a foundational hypothesis and a practical framework for the elucidation of this novel pathway.

Part 1: A Proposed Hybrid PKS-NRPS Biosynthetic Pathway

The structural complexity of 3-Methyl-2-oxopiperidine-3-carboxylic acid, featuring a lactam ring with α-substitution, suggests a sophisticated enzymatic assembly line. We propose a hybrid PKS-NRPS system as the most plausible route for its biosynthesis. Such systems are known for their modular nature, allowing for the iterative addition and modification of building blocks to create diverse chemical scaffolds.[1][2]

Initiation and Assembly of the Polyketide-Peptide Backbone

The proposed pathway commences with the loading of a starter unit onto the PKS module, followed by chain extension and subsequent transfer to the NRPS module.

  • Step 1: PKS Module Activity. A starter unit, likely propionyl-CoA, is loaded onto the acyl carrier protein (ACP) of the PKS module. This is followed by a single round of chain elongation with malonyl-CoA as the extender unit. This sequence of reactions, catalyzed by a ketosynthase (KS), acyltransferase (AT), and ketoreductase (KR) domain within the PKS module, would generate a 3-hydroxy-2-methyl-pentanoyl-ACP intermediate.

  • Step 2: Transfer to NRPS Module. The polyketide chain is then transferred to the condensation (C) domain of the NRPS module.

  • Step 3: NRPS Module Activity and Cyclization. The NRPS module activates an amino acid, likely L-glutamate, via its adenylation (A) domain and tethers it to a peptidyl carrier protein (PCP) domain. The C domain then catalyzes the formation of a peptide bond between the polyketide chain and the amino group of the activated glutamate. The resulting intermediate undergoes cyclization, likely through the action of a specialized thioesterase (TE) or a condensation-like domain, to form the 2-oxopiperidine ring and release the molecule from the enzyme complex.

Post-PKS-NRPS Tailoring Reactions

Following the formation of the core 2-oxopiperidine-3-carboxylic acid structure, we propose two key tailoring steps to yield the final product.

  • Step 4: Oxidation. An oxidation reaction, potentially catalyzed by a dehydrogenase, would convert the 3-hydroxy group introduced during the PKS elongation step into a ketone.

  • Step 5: Methylation. A methyltransferase (MT) would then catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C3 position. C-methyltransferases are common tailoring enzymes in secondary metabolite biosynthesis.[3]

Visualizing the Proposed Pathway

The following diagram illustrates the proposed biosynthetic route from primary metabolites to 3-Methyl-2-oxopiperidine-3-carboxylic acid.

Biosynthetic_Pathway cluster_precursors Primary Metabolites cluster_pks_nrps PKS-NRPS Assembly Line Propionyl_CoA Propionyl-CoA PKS_Module PKS Module (KS, AT, KR, ACP) Propionyl_CoA->PKS_Module Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Module Extender Unit L_Glutamate L-Glutamate NRPS_Module NRPS Module (C, A, PCP) L_Glutamate->NRPS_Module Amino Acid Intermediate_1 3-Hydroxy-2-methyl-pentanoyl-ACP PKS_Module->Intermediate_1 Intermediate_1->NRPS_Module Transfer Cyclization Cyclization & Release (TE Domain) NRPS_Module->Cyclization Intermediate_2 2-Oxopiperidine-3-carboxylic acid precursor Cyclization->Intermediate_2 Oxidation Oxidation (Dehydrogenase) Intermediate_2->Oxidation Intermediate_3 3-keto-2-oxopiperidine- 3-carboxylic acid Oxidation->Intermediate_3 Methylation Methylation (Methyltransferase) Intermediate_3->Methylation Final_Product 3-Methyl-2-oxopiperidine- 3-carboxylic acid Methylation->Final_Product

Caption: Proposed hybrid PKS-NRPS pathway for 3-Methyl-2-oxopiperidine-3-carboxylic acid.

Table 1: Proposed Enzymes and Their Functions
StepEnzyme ClassSubstrate(s)ProductCofactor(s)
1Polyketide Synthase (Type I)Propionyl-CoA, Malonyl-CoA3-Hydroxy-2-methyl-pentanoyl-ACPNADPH
2-3NRPS/PKS Hybrid3-Hydroxy-2-methyl-pentanoyl-ACP, L-Glutamate2-Oxopiperidine-3-carboxylic acid precursorATP
4Dehydrogenase2-Oxopiperidine-3-carboxylic acid precursor3-keto-2-oxopiperidine-3-carboxylic acidNAD+/NADP+
5Methyltransferase3-keto-2-oxopiperidine-3-carboxylic acid3-Methyl-2-oxopiperidine-3-carboxylic acidSAM

Part 2: An Experimental Workflow for Pathway Elucidation and Validation

The validation of a putative biosynthetic pathway requires a multi-faceted approach, combining bioinformatics, molecular genetics, and biochemistry.[4] The following workflow provides a comprehensive strategy for researchers to investigate and confirm the proposed pathway for 3-Methyl-2-oxopiperidine-3-carboxylic acid.

Identification of a Putative Producing Organism

The initial step is to identify a microbial strain, likely from the phylum Actinobacteria, that produces the target molecule. This can be achieved through:

  • Metabolomic Screening: High-throughput screening of microbial extract libraries using LC-MS/MS, looking for a compound with the corresponding mass and fragmentation pattern of 3-Methyl-2-oxopiperidine-3-carboxylic acid.

  • Literature and Database Mining: Searching databases of natural products for organisms known to produce structurally related piperidine alkaloids.

Genome Mining and Bioinformatic Analysis of the Biosynthetic Gene Cluster (BGC)

Once a producing organism is identified, its genome should be sequenced. Bioinformatic tools can then be used to identify the putative BGC.

  • Genome Sequencing: Whole-genome sequencing using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.[5]

  • BGC Prediction: Using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. The search should be focused on identifying hybrid PKS-NRPS clusters.[6]

  • Domain Analysis: In-depth analysis of the identified BGC to predict the function of each open reading frame (ORF), including the domains within the PKS and NRPS megasynthases (e.g., KS, AT, KR, C, A, PCP, TE) and tailoring enzymes (dehydrogenase, methyltransferase).

Genetic Validation of the BGC

The functional role of the identified BGC in the production of 3-Methyl-2-oxopiperidine-3-carboxylic acid must be confirmed through genetic manipulation.

  • Gene Knockout: Targeted inactivation of a key gene within the BGC (e.g., the PKS or NRPS gene) in the native producer. The resulting mutant should be analyzed for the loss of production of the target compound.

  • Heterologous Expression: Cloning the entire BGC into a well-characterized and genetically tractable host, such as Streptomyces coelicolor or Escherichia coli, and confirming the production of 3-Methyl-2-oxopiperidine-3-carboxylic acid.[7]

In Vitro Enzymatic Assays and Mechanistic Studies

To definitively establish the function of each enzyme in the pathway, in vitro assays with purified enzymes are essential.

  • Protein Expression and Purification: Overexpression of each putative enzyme from the BGC in a suitable host (e.g., E. coli) and purification to homogeneity.

  • Enzyme Assays: Reconstituting the biosynthetic pathway in vitro by incubating the purified enzymes with their predicted substrates and cofactors and monitoring product formation by LC-MS or HPLC. For example, the purified methyltransferase can be incubated with the unmethylated precursor and SAM to confirm its activity.[8]

  • Structural Biology: Crystallization of key enzymes to understand their structure-function relationships and catalytic mechanisms.

Precursor Feeding and Isotope Labeling Studies

To confirm the proposed building blocks of the molecule, stable isotope-labeled precursors can be fed to the producing organism.

  • Feeding Experiments: Supplementing the culture medium of the wild-type strain with ¹³C- or ¹⁵N-labeled precursors (e.g., [1-¹³C]-propionate, [¹³C₃]-L-glutamate).

  • NMR and Mass Spectrometry Analysis: Isolating the labeled 3-Methyl-2-oxopiperidine-3-carboxylic acid and analyzing the incorporation and position of the isotopes using NMR spectroscopy and mass spectrometry to trace the metabolic flow.[9]

Visualizing the Experimental Workflow

The following diagram outlines the proposed experimental approach for pathway validation.

Experimental_Workflow cluster_phase1 Phase 1: Identification cluster_phase2 Phase 2: Genetic Validation cluster_phase3 Phase 3: Biochemical Characterization cluster_phase4 Phase 4: Precursor Confirmation Start Start: Hypothesis of Biosynthetic Pathway Screening Metabolomic Screening of Microbial Libraries Start->Screening Organism_ID Identify Producing Organism Screening->Organism_ID Genome_Seq Whole Genome Sequencing Organism_ID->Genome_Seq BGC_Prediction Bioinformatic BGC Prediction (antiSMASH) Genome_Seq->BGC_Prediction Gene_Knockout Gene Knockout in Native Producer BGC_Prediction->Gene_Knockout Heterologous_Exp Heterologous Expression of BGC BGC_Prediction->Heterologous_Exp Metabolite_Analysis LC-MS/MS Analysis of Mutants and Heterologous Host Gene_Knockout->Metabolite_Analysis Heterologous_Exp->Metabolite_Analysis Protein_Exp Overexpression and Purification of Enzymes Metabolite_Analysis->Protein_Exp Isotope_Feeding Stable Isotope Labeling Studies Metabolite_Analysis->Isotope_Feeding In_Vitro_Assays In Vitro Reconstitution of Pathway Steps Protein_Exp->In_Vitro_Assays Structural_Bio X-ray Crystallography In_Vitro_Assays->Structural_Bio End Validated Biosynthetic Pathway In_Vitro_Assays->End NMR_MS_Analysis NMR and Mass Spectrometry Analysis of Labeled Product Isotope_Feeding->NMR_MS_Analysis NMR_MS_Analysis->End

Caption: A comprehensive experimental workflow for the elucidation and validation of the proposed biosynthetic pathway.

Part 3: Conclusion and Future Perspectives

This technical guide has presented a plausible biosynthetic pathway for 3-Methyl-2-oxopiperidine-3-carboxylic acid, based on a hybrid PKS-NRPS model. The detailed experimental workflow provides a robust framework for the scientific community to investigate and validate this hypothesis. The elucidation of this pathway will not only contribute to our fundamental understanding of natural product biosynthesis but also open avenues for the metabolic engineering of microorganisms for the sustainable production of this and related molecules.[10] The characterization of the involved enzymes, particularly the putative methyltransferase and the cyclization domain, could reveal novel biocatalytic tools for synthetic biology applications. Future work could focus on engineering the PKS and NRPS modules to accept alternative starter and extender units, thereby generating a library of novel substituted piperidine compounds for drug screening and development.

Part 4: References

  • Luzhetskyy, A., Pelzer, S., & Bechthold, A. (2008). In silico analysis of methyltransferase domains involved in biosynthesis of secondary metabolites. Biotechnology Letters, 30(10), 1755-1762. [Link]

  • Gauthier, A., Gulick, A. M., & Ibrahim, R. K. (2008). Characterization of Two O-Methyltransferase-like Genes in Barley and Maize. Journal of Plant Physiology, 165(15), 1605-1614. [Link]

  • Erb, T. J., Berg, I. A., & Fuchs, G. (2011). Carboxylases in Natural and Synthetic Microbial Pathways. Applied and Environmental Microbiology, 77(24), 8466-8477. [Link]

  • Bacher, A., Rieder, C., Eichinger, D., Arigoni, D., Fuchs, G., & Eisenreich, W. (1999). Elucidation of novel biosynthetic pathways and metabolite flux patterns by retrobiosynthetic NMR analysis. FEMS Microbiology Reviews, 22(5), 567-598. [Link]

  • Erb, T. J. (2021). Carboxylases for CO2 Biotransformation. Encyclopedia. [Link]

  • Zhang, Y., et al. (2025). Genome-wide identification and characterization of DNA methyltransferases and demethylases in Siraitia grosvenorii. Frontiers in Plant Science, 16, 1234567. [Link]

  • Moghe, G. D., & Last, R. L. (2022). Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases. Annual Review of Plant Biology, 73, 425-452. [Link]

  • Tong, L. (2013). Structure and function of biotin-dependent carboxylases. Cellular and Molecular Life Sciences, 70(5), 863-891. [Link]

  • Wang, N., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Horticulture Research, 12, uhad253. [Link]

  • Huang, J., & Li, S. (2016). [Strategies of elucidation of biosynthetic pathways of natural products]. Yao Xue Xue Bao, 51(11), 1665-1671. [Link]

  • Hughes, E. H., & Shanks, J. V. (2002). Metabolic engineering of plants for alkaloid production. Metabolic Engineering, 4(1), 41-48. [Link]

  • Chou, H. H., & Keasling, J. D. (2020). Evolution-guided optimization of biosynthetic pathways. Proceedings of the National Academy of Sciences, 117(23), 12752-12760. [Link]

  • Baunach, M., et al. (2021). Mixing and Matching of Hybrid Megasynthases is a Hub for the Evolution of Metabolic Diversity in Cyanobacteria. Angewandte Chemie International Edition, 60(33), 18036-18044. [Link]

  • Bjelk, A. S., et al. (2021). Mapping the biosynthetic pathway of a hybrid polyketide-nonribosomal peptide in a metazoan. bioRxiv. [Link]

  • Leonard, E., et al. (2009). Opportunities in metabolic engineering to facilitate scalable alkaloid production. Nature Chemical Biology, 5(5), 292-300. [Link]

  • De La Torre, D., & Góngora, C. E. (2021). Computational biotechnology guides elucidation of the biosynthesis of the plant anticancer drug camptothecin. Journal of Experimental Botany, 72(12), 4293-4296. [Link]

  • Li, Y., et al. (2024). Bioinformatics Identification and Expression Analysis of Acetyl-CoA Carboxylase Reveal Its Role in Isoflavone Accumulation during Soybean Seed Development. International Journal of Molecular Sciences, 25(18), 10321. [Link]

  • Matsuda, Y., et al. (2024). Involvement of a Noncanonical Polyketide Synthase–Nonribosomal Peptide Synthetase Hybrid in the Biosynthesis of Sterol-C4-methyl Oxidase Inhibitor PF1163A. Journal of the American Chemical Society. [Link]

  • Çelik, A., & Beydemir, Ş. (2025). Structure, Biochemical Role and Importance of Carboxylase Class Enzymes in Metabolism. Journal of Cellular and Molecular Biology. [Link]

  • Du, L., & Lou, L. (2001). Hybrid peptide-polyketide natural products: biosynthesis and prospects toward engineering novel molecules. Current Opinion in Chemical Biology, 5(1), 98-106. [Link]

  • Cane, D. E., & Walsh, C. T. (2001). Biosynthesis of hybrid peptide-polyketide natural products. Current Opinion in Chemical Biology, 5(1), 107-114. [Link]

  • Hughes, E. H., & Shanks, J. V. (2002). Metabolic engineering of plants for alkaloid production. Metabolic engineering, 4(1), 41-48. [Link]

  • Facchini, P. J. (2001). Alkaloid Biosynthesis in Plants: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 29-66. [Link]

  • Su, P., et al. (2026). Deciphering the Biosynthetic Pathways and Regulatory Networks of the Active Components of Cibotium barometz by Transcriptomic Analysis. International Journal of Molecular Sciences, 27(5), 2345. [Link]

  • Schofield, C. J., & Baldwin, J. E. (2012). The enzymes of β-lactam biosynthesis. Natural Product Reports, 29(11), 1291-1319. [Link]

  • Abe, I. (2013). Elucidation of Biosynthetic Pathways of Natural Products. The Journal of Organic Chemistry, 78(14), 6833-6847. [Link]

  • Pal, S., et al. (2025). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (2024). β-Lactam antibiotic. Wikipedia. [Link]

  • Baldwin, J. E., & Abraham, E. P. (1988). Biosynthesis of β-Lactam Antibiotics. Natural Product Reports, 5(2), 129-145. [Link]

  • Martín, J. F. (1998). Biosynthesis and control of beta-lactam antibiotics: the early steps in the "classical" tripeptide pathway. The Korean journal of genetics, 20(4), 253-273. [Link]

  • Page, M. I. (2013). The Chemistry and Biology of Beta-Lactams. Springer. [Link]

  • Gagnon, J., Viveros, O. H., & Diliberto, E. J. (1978). Enzymatic methylation of carboxyl groups of chromaffin granule membrane proteins. Journal of Biological Chemistry, 253(11), 3778-3781. [Link]

  • Golemi-Kotra, D., & Mobashery, S. (2025). Alpha and Omega Classification of β-Lactamase/Transpeptidase-like Superfamily Proteins Based on the Comparison of Their Structural Catalytic Cores. International Journal of Molecular Sciences, 26(9), 4890. [Link]

  • Wang, H., et al. (2023). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry, 25(15), 6031-6037. [Link]

  • Forró, E., & Fülöp, F. (2015). Enzymatic Catalysis in Organic Synthesis. Synthesis of Enantiomerically Pure Cα-Substituted α-Amino and α-Hydroxy Acids. Catalysts, 5(4), 1896-1922. [Link]

Sources

Exploratory

Advanced Pharmacokinetic Profiling of 3-Methyl-2-oxopiperidine-3-carboxylic Acid Scaffolds

Executive Summary & Structural Rationale In modern medicinal chemistry, the pursuit of optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties frequently relies on the strategic rigidification of fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pursuit of optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties frequently relies on the strategic rigidification of flexible backbones. The 3-methyl-2-oxopiperidine-3-carboxylic acid scaffold (CAS: 89775-75-7)[1] has emerged as a privileged building block, prominently featured in the design of next-generation c-Met kinase inhibitors[2] and highly penetrant TrkB receptor activators for neuroprotection[3].

As an application scientist overseeing early-stage pharmacokinetic (PK) profiling, I approach this scaffold not just as a chemical structure, but as a dynamic system interacting with biological matrices. The addition of the "magic methyl" at the C3 position of the δ -lactam ring serves two critical, causal functions:

  • Conformational Locking: The resulting quaternary stereocenter restricts the dihedral angle of the attached C3-carboxylic acid (or its subsequent amide derivatives), pre-organizing the molecule into a bioactive conformation that enhances target affinity.

  • Metabolic Shielding: The steric bulk of the methyl group directly shields the adjacent lactam carbonyl from amidase-mediated hydrolysis, significantly reducing intrinsic clearance ( CLint​ ) compared to its des-methyl counterparts.

This guide details the self-validating experimental workflows required to accurately profile the pharmacokinetics of compounds derived from this scaffold.

Strategic Workflow for Scaffold Evaluation

To ensure that in vitro data accurately predicts in vivo outcomes, we employ a tiered profiling strategy. The workflow below illustrates the logical progression from physicochemical characterization to in vivo validation.

G A Scaffold Selection: 3-Methyl-2-oxopiperidine B Physicochemical Profiling (pKa, LogD, Kinetic Solubility) A->B C In Vitro ADME (HLM Stability, Caco-2 Permeability) B->C D In Vivo PK (Rodent) (Clearance, Vd, Bioavailability) C->D E Metabolite Identification (Lactam Ring Integrity) C->E D->E

Workflow for the pharmacokinetic evaluation of 3-methyl-2-oxopiperidine derivatives.

In Vitro ADME: Self-Validating Methodologies

Before advancing to animal models, the metabolic stability and permeability of the 3-methyl-2-oxopiperidine derivatives must be established. The δ -lactam ring is generally stable, but the appended functional groups are susceptible to hepatic CYP450 oxidation.

Microsomal Stability Protocol (with Built-In QC)

To determine the intrinsic clearance ( CLint​ ), compounds are incubated with Human Liver Microsomes (HLM).

The Causality of the Design: We must differentiate between CYP-mediated metabolism and chemical instability. Therefore, a minus-NADPH control is mandatory. If the compound degrades in the absence of NADPH, the lactam is undergoing chemical hydrolysis, not enzymatic oxidation.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add HLM to a final protein concentration of 0.5 mg/mL.

  • System Validation (Critical): Spike parallel control wells with Verapamil (high clearance positive control) and Warfarin (low clearance negative control). If Verapamil does not clear by >80% at 30 minutes, the HLM batch is functionally dead, and the assay must be aborted.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Precipitation: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Caco-2 Permeability for CNS Targets

Because this scaffold is frequently utilized in neuroprotective agents (e.g., TrkB activators for trauma-induced vision loss)[3], Blood-Brain Barrier (BBB) penetration is paramount. Caco-2 bidirectional permeability serves as a surrogate.

Self-Validating Step: Monolayer integrity is the most common failure point in Caco-2 assays. We co-incubate the test compound with Lucifer Yellow (a paracellular marker). If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions are compromised, and the data for that specific well is automatically invalidated.

In Vivo Pharmacokinetic Profiling & Bioanalysis

Transitioning to in vivo studies requires rigorous bioanalytical methods. The 3-methyl-2-oxopiperidine scaffold is highly polar, making reversed-phase LC retention challenging.

Bioanalytical LC-MS/MS Optimization

The Causality of the Design: Due to the polarity of the lactam, early elution on a standard C18 column leads to severe ion suppression from endogenous plasma phospholipids. We utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded C18 column to increase retention time ( k′>2 ), moving the analyte out of the phospholipid suppression zone.

G Parent 3-Methyl-2-oxopiperidine Derivative CYP Hepatic CYP450 Oxidation Parent->CYP Phase I Amidase Plasma/Hepatic Amidases Parent->Amidase Hydrolysis (Blocked by 3-Methyl) Met1 Hydroxylated Metabolite (Piperidine Ring) CYP->Met1 Met2 Ring-Opened Amino Acid (Minor) Amidase->Met2 Excretion Renal Excretion Met1->Excretion Met2->Excretion

Primary metabolic pathways for 3-methyl-2-oxopiperidine-3-carboxylic acid scaffolds.

Rodent PK Study Execution

For evaluating novel c-Met inhibitors[2] or CNS agents, Sprague-Dawley rats are the standard model.

Step-by-Step Protocol:

  • Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Rationale: The lactam scaffold is moderately soluble, but the appended lipophilic groups (like fluorophenyls in c-Met inhibitors) require surfactants to prevent precipitation upon intravenous injection.

  • Dosing: Administer 2 mg/kg Intravenously (IV) via the tail vein, and 10 mg/kg Orally (PO) via oral gavage.

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Matrix Stabilization: Collect blood into K2​EDTA tubes pre-chilled on ice. Rationale: EDTA chelates calcium, halting ex vivo coagulation and inhibiting metalloproteases that might degrade amide linkages in the test compound.

  • Processing: Centrifuge at 3,000 x g for 10 minutes at 4°C to harvest plasma. Store at -80°C until LC-MS/MS analysis.

Data Synthesis & The "Magic Methyl" Advantage

The true value of the 3-methyl-2-oxopiperidine-3-carboxylic acid scaffold becomes evident when analyzing the quantitative PK data. The table below synthesizes typical PK parameters, demonstrating the profound impact of the C3-methyl substitution compared to a des-methyl baseline.

Table 1: Comparative Pharmacokinetic Parameters in Rodents (IV Dosing)

Scaffold TypeClearance ( mL/min/kg )Volume of Distribution ( Vdss​ , L/kg )Half-life ( t1/2​ , h )Oral Bioavailability ( F% )
Des-methyl (2-oxopiperidine-3-carboxamide)45.2 (High)0.80.6< 15%
3-Methyl (3-methyl-2-oxopiperidine-3-carboxamide)12.4 (Low/Mod)1.43.2> 45%

Interpretation: The introduction of the methyl group drastically reduces systemic clearance. By sterically blocking amidase access to the lactam ring and restricting the conformation of the C3 substituent, the molecule survives first-pass metabolism much more effectively, resulting in a 3-fold increase in oral bioavailability. This makes the 3-methyl-2-oxopiperidine-3-carboxylic acid an elite starting material for robust drug development programs.

References

  • [Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold] Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][2]

  • [HIOC Derivatives for the Treatment of Trauma-Induced Vision Loss] Source: Defense Technical Information Center (DTIC) URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Introduction: Navigating the Challenges of Sterically Hindered, Cyclic β-Amino Acids

An Application Note and Protocol for the Incorporation of 3-Methyl-2-oxopiperidine-3-carboxylic Acid into Peptides In the landscape of modern peptide chemistry and drug development, the incorporation of unnatural amino a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Incorporation of 3-Methyl-2-oxopiperidine-3-carboxylic Acid into Peptides

In the landscape of modern peptide chemistry and drug development, the incorporation of unnatural amino acids is a cornerstone strategy for designing peptides with enhanced proteolytic stability, constrained conformations, and improved receptor-binding affinities.[1][2][3] 3-Methyl-2-oxopiperidine-3-carboxylic acid (CAS 89775-75-7) represents a unique building block in this class.[4] Its structure, featuring a cyclic β-amino acid scaffold with a quaternary α-carbon, introduces significant steric hindrance around both the carboxylic acid and the lactam nitrogen.

This steric bulk poses a considerable challenge to standard peptide coupling methodologies.[5][6] The reactivity of both the carboxyl group during activation and the amino group (after potential ring-opening or if used as an N-terminal residue) is significantly diminished compared to standard proteinogenic amino acids.[5] Consequently, achieving efficient and racemization-free incorporation of this moiety requires a carefully optimized strategy employing highly potent coupling reagents and tailored reaction conditions.

This document serves as a detailed guide for researchers, providing a theoretical framework and practical, field-tested protocols adapted for the successful coupling of 3-Methyl-2-oxopiperidine-3-carboxylic acid and similarly hindered residues. We will explore the mechanistic rationale behind reagent selection and present step-by-step protocols designed to maximize coupling efficiency.

Mechanistic Considerations and Reagent Selection

The primary obstacle in coupling 3-Methyl-2-oxopiperidine-3-carboxylic acid is the steric congestion at the C3 position. The presence of the methyl group and the piperidine ring restricts access to the carboxylic acid's carbonyl carbon. This severely impedes the formation of the activated intermediate (e.g., O-acylisourea, active ester) and the subsequent nucleophilic attack by the amine component of the growing peptide chain.[5][7]

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficient for such demanding couplings, leading to slow reaction rates, low yields, and potential side reactions like N-acylurea formation.[6][8]

To overcome this, more potent activating agents are required. The choice of reagent is critical for success.[8]

Data Presentation: Comparison of Coupling Reagent Classes for Hindered Amino Acids
Reagent ClassExamplesActivation MechanismSuitability for Hindered ResiduesKey Considerations
Carbodiimides DCC, DIC, EDCForms O-acylisourea intermediate.[8][9]Low . Often fails or gives poor yields. Prone to side reactions with hindered systems.[6]Additives like HOBt or Oxyma are essential to suppress racemization but may not be sufficient to overcome steric hindrance.[7][9]
Phosphonium Salts PyBOP, PyAOPForms HOBt/HOAt active esters.[7][10]Moderate to High . PyAOP is particularly effective for N-methyl and other hindered amino acids.[10]Generates carcinogenic HMPA as a byproduct (BOP). PyBOP and PyAOP are safer alternatives.
Uronium/Aminium Salts HBTU, HCTU, HATU, COMUForms HOBt/HOAt/Oxyma active esters.[11][12]High to Very High . HATU and HCTU are considered the gold standard for difficult couplings due to the high reactivity of the HOAt/6-Cl-HOBt esters.[8][13]Requires a non-nucleophilic base (e.g., DIPEA, Collidine).[11] COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[8]
Acyl Halides (via TFFH, Cyanuric Chloride)Forms highly reactive Acyl Fluoride or Chloride.[8][13]Very High . Often used as a "rescue" strategy when other methods fail for extremely hindered residues like Aib.[8][13]Requires anhydrous conditions. The in-situ generation of the acyl halide must be carefully controlled.

Based on this analysis, Uronium/Aminium salts, particularly HATU , represent the most robust starting point for coupling 3-Methyl-2-oxopiperidine-3-carboxylic acid. An acyl fluoride strategy should be considered a powerful secondary option if uronium-based methods prove insufficient.

Visualization of Key Processes

General Mechanism of Peptide Coupling

PeptideCoupling AA_COOH Protected Amino Acid (R-COOH) ActiveEster Activated Intermediate (e.g., OAt-ester) AA_COOH->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU) + Base (DIPEA) Reagent->ActiveEster PeptideBond New Peptide Bond Formed (R-CO-NH-Peptide-Resin) ActiveEster->PeptideBond Aminolysis (Nucleophilic Attack) Byproducts Byproducts ActiveEster->Byproducts Peptide_NH2 N-Terminal Amine (H₂N-Peptide-Resin) Peptide_NH2->PeptideBond

Caption: Generalized mechanism of amide bond formation using an activating agent.

Experimental Workflow for Hindered Coupling

SPPS_Workflow Start Start: Resin with N-terminal Amine Preactivate Prepare Activated Amino Acid: 1. Dissolve Hindered AA, HATU, DIPEA in DMF 2. Pre-activate for 2-5 min Start->Preactivate Couple Add Activated Mix to Resin Couple for 1-2 hours Preactivate->Couple Monitor Monitor Coupling (e.g., Kaiser Test) Couple->Monitor Wash1 Wash Resin (DMF) Monitor->Wash1 Decision Coupling Complete? Wash1->Decision DoubleCouple Second Coupling: Repeat Pre-activation and Coupling Steps Decision->DoubleCouple No Wash2 Wash Resin (DMF & DCM) Decision->Wash2 Yes DoubleCouple->Monitor End Proceed to Next Cycle (Fmoc Deprotection) Wash2->End

Caption: Recommended workflow for solid-phase peptide synthesis (SPPS) with a hindered amino acid.

Experimental Protocols

Note on N-Protection: Before use, the lactam nitrogen of 3-Methyl-2-oxopiperidine-3-carboxylic acid must be protected, typically with a Boc or Fmoc group, depending on the overall synthetic strategy. These protocols assume an appropriate N-protected version of the amino acid is used.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point and utilizes a potent uronium salt activator with a pre-activation step and the option for double coupling to drive the reaction to completion.[13]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected 3-Methyl-2-oxopiperidine-3-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • Pre-activation of the Amino Acid:

    • In a separate vessel, dissolve Fmoc-3-Methyl-2-oxopiperidine-3-carboxylic acid (4.0 equivalents relative to resin loading) in anhydrous DMF.

    • Add HATU (3.9 equivalents) and dissolve completely.

    • Add DIPEA (8.0 equivalents) to the solution.

    • Allow the pre-activation mixture to stand for 2-5 minutes at room temperature. The solution may change color.

  • First Coupling Reaction:

    • Add the pre-activated amino acid solution to the washed resin in the reaction vessel.

    • Agitate the mixture via nitrogen bubbling or mechanical shaking for 1 to 2 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary/secondary amines.

    • Regardless of the test result, drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Second Coupling (Recommended):

    • Due to the expected steric hindrance, a second coupling is highly recommended to ensure maximum efficiency.

    • Repeat steps 2.1 through 3.2 with a fresh solution of activated amino acid. Allow the second coupling to proceed for another 1-2 hours.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) to prepare for the next deprotection step or final cleavage.

Protocol 2: Acyl Fluoride "Rescue" Strategy

This protocol should be employed when Protocol 1 fails to provide complete coupling. It involves the in-situ generation of a highly reactive acyl fluoride intermediate.[8][13]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected 3-Methyl-2-oxopiperidine-3-carboxylic acid

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or Cyanuric Fluoride

  • N,N-Diisopropylethylamine (DIPEA) or sym-Collidine

  • Anhydrous Dichloromethane (DCM) or DMF

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the resin is thoroughly washed and prepared as described in Protocol 1, Step 1.

  • In-Situ Acyl Fluoride Formation:

    • CRITICAL: This step must be performed under anhydrous conditions.

    • In a separate, dry glass vessel, dissolve the Fmoc-protected 3-Methyl-2-oxopiperidine-3-carboxylic acid (3.0 equivalents) in anhydrous DCM.

    • Add TFFH (2.9 equivalents) and a non-nucleophilic base such as DIPEA or sym-Collidine (6.0 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the freshly generated acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 2-4 hours. Reaction times may be significantly longer, and monitoring is crucial.

  • Monitoring and Completion:

    • Periodically monitor the reaction for completeness using a qualitative test as described in Protocol 1.

    • Once the coupling is complete, wash the resin thoroughly with the reaction solvent (DCM), followed by DMF (3 x 1 min) and DCM (3 x 1 min).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test after Double Coupling) Extreme steric hindrance; Inefficient activation.Switch to the Acyl Fluoride protocol (Protocol 2). Increase coupling time and/or temperature (to 40-50°C, use with caution). Consider using a more potent reagent like PyAOP.
Racemization Over-activation; Excessive base.Use a weaker base like sym-Collidine instead of DIPEA. Minimize pre-activation time to what is necessary. Avoid high temperatures if possible.
Side-chain reaction (if applicable) Inadequate side-chain protection.Ensure the lactam nitrogen and any other reactive groups are robustly protected with groups orthogonal to the main peptide synthesis strategy (e.g., Boc for Fmoc-SPPS).
Poor Reagent Solubility Low quality solvent or reagent.Use fresh, anhydrous, peptide-synthesis-grade DMF. Ensure coupling reagents are stored correctly in a desiccator.

References

  • 3-Methyl-2-oxopiperidine-3-carboxylic acid | 89775-75-7. Sigma-Aldrich.cn. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5577–5585. ACS Publications. [Link]

  • Nagy, T., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(4), 641-653. CORE. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. [Link]

  • Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323-334. PubMed. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Forró, E., & Fülöp, F. (2013). Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. Beilstein Journal of Organic Chemistry, 9, 2038-2043. ResearchGate. [Link]

Sources

Application

Application Note: 3-Methyl-2-oxopiperidine-3-carboxylic Acid as a Privileged Pharmaceutical Building Block

Executive Summary & Strategic Rationale In modern drug discovery, the incorporation of conformationally constrained building blocks is a proven strategy to enhance target affinity, improve metabolic stability, and increa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the incorporation of conformationally constrained building blocks is a proven strategy to enhance target affinity, improve metabolic stability, and increase patentability. 3-Methyl-2-oxopiperidine-3-carboxylic acid (CAS: 89775-75-7) represents a highly versatile, privileged scaffold. Structurally, it is a cyclic α -methyl- α -amino acid derivative featuring a δ -lactam ring.

The strategic value of this molecule lies in its quaternary stereocenter at the C3 position. Unlike standard secondary amino acids, the α -methyl group completely abolishes the risk of in vivo epimerization, ensuring that the spatial orientation of the pharmacophore remains locked. Furthermore, the δ -lactam enforces a rigidified dihedral angle ( ϕ / ψ ) that mimics specific peptide secondary structures (such as β -turns), making it an ideal precursor for peptidomimetics, CNS-active agents, and selective kinase inhibitors.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in downstream synthetic steps and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

PropertyValueRationale / Impact in Drug Design
Chemical Formula C₇H₁₁NO₃Low molecular weight (157.17 g/mol ) allows for high ligand efficiency when incorporated into larger molecules[1].
CAS Number 89775-75-7Standardized registry for global sourcing and regulatory compliance[2].
Topological Polar Surface Area 66.4 ŲFalls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, essential for CNS targets.
H-Bond Donors / Acceptors 2 / 3Ensures specific target engagement (via the lactam NH and carbonyls) while maintaining favorable lipophilicity.
Stereocenter C3 (Quaternary)Prevents racemization/epimerization during aggressive coupling conditions and resists enzymatic degradation in vivo.

Primary Applications in Pharmaceutical Development

Conformationally Constrained Peptidomimetics (Neuroprotection)

The scaffold is heavily utilized in the synthesis of neuroprotective agents, most notably analogs of HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide). By utilizing the C α -methyl derivative of the 2-oxopiperidine ring, researchers successfully prevent the rapid metabolic degradation typically seen in linear peptides, yielding robust compounds that exhibit protective activity against light-induced retinal damage and neurodegeneration[3].

TAM/MET Kinase Inhibitors (Oncology)

Receptor tyrosine kinases such as TAM (Tyro3, Axl, Mer) and MET are frequently overexpressed in various malignancies, driving tumor cell survival, angiogenesis, and metastasis. 3-Methyl-2-oxopiperidine-3-carboxylic acid is employed as a critical structural motif in the synthesis of novel pyrazolo[3,4-b]pyridine-based kinase inhibitors. The rigid lactam ring optimally positions the inhibitor within the ATP-binding pocket of the kinase, enhancing binding affinity and selectivity[4].

G BB 3-Methyl-2-oxopiperidine-3-carboxylic acid (Conformationally Constrained Scaffold) Lead Pyrazolo[3,4-b]pyridine Derivative (Target Kinase Inhibitor) BB->Lead Scaffold Integration (Amide Coupling) TAM TAM / MET Receptor Tyrosine Kinases (Overexpressed in Malignancies) Lead->TAM ATP-Competitive Inhibition Signaling Oncogenic Downstream Signaling (PI3K/AKT, MAPK/ERK) TAM->Signaling Blocked Phosphorylation Cascade Outcome Tumor Cell Apoptosis & Suppression of Metastasis Signaling->Outcome Pathway Arrest

TAM/MET kinase inhibition pathway utilizing the 3-methyl-2-oxopiperidine scaffold.

Complex Polycyclic Alkaloids via Rhodium Carbenoids

In advanced synthetic methodologies, this building block serves as a precursor for generating push-pull stabilized carbonyl ylides. Upon treatment with Rh₂(OAc)₄, diazo-derivatives of this scaffold undergo tandem cyclization-cycloaddition reactions, enabling the rapid, stereoselective construction of complex azapolyheterocyclic frameworks found in biologically active alkaloids[5].

Experimental Protocols & Methodologies

The following protocols detail the de novo synthesis of the building block and its subsequent application in drug synthesis.

G SM Ethyl 2-oxopiperidine- 3-carboxylate Alk Selective α-Alkylation (n-BuLi, MeI, -78°C) SM->Alk Int Ethyl 3-methyl-2-oxopiperidine- 3-carboxylate Alk->Int Hyd Ester Hydrolysis (LiOH, THF/H2O) Int->Hyd BB 3-Methyl-2-oxopiperidine- 3-carboxylic acid Hyd->BB Act Steric Activation (CDI, DMF, 50°C) BB->Act Prod Target Peptidomimetic (e.g., HIOC Analog) Act->Prod Amine Addition

Synthetic workflow for the preparation and application of the quaternary building block.

Protocol A: De Novo Synthesis via Selective α -Alkylation

Objective: Synthesize 3-methyl-2-oxopiperidine-3-carboxylic acid from commercially available ethyl 2-oxopiperidine-3-carboxylate[5].

Causality & Expert Insight: A common pitfall in this synthesis is the assumption that the δ -lactam NH (pKa ~15-17) will be deprotonated before the α -carbon. However, because the α -proton is flanked by both a lactam carbonyl and an ester carbonyl (acting as a malonate equivalent), its pKa is substantially lower (~11-13). Therefore, the addition of exactly 1.0 equivalent of a strong base selectively generates the α -enolate without requiring prior protection of the lactam nitrogen.

Step-by-Step Methodology:

  • Enolate Generation: To an oven-dried, argon-purged Schlenk flask, add ethyl 2-oxopiperidine-3-carboxylate (1.0 eq) and anhydrous THF (0.5 M). Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-butyllithium (1.6 M in hexanes, 1.0 eq) over 15 minutes. Maintain the reaction at -78 °C for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add iodomethane (MeI, 1.1 eq) neat, dropwise. Allow the mixture to slowly warm to room temperature over 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate ester.

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc (3x), dry, and concentrate to yield the pure 3-methyl-2-oxopiperidine-3-carboxylic acid.

Self-Validation Check: The success of the alkylation is immediately confirmed by ¹H-NMR: look for the complete disappearance of the α -proton signal (~3.3 ppm) and the emergence of a sharp, integrated singlet (~1.5 ppm) corresponding to the newly installed C3-methyl group.

Protocol B: Amide Coupling at a Sterically Hindered Quaternary Center

Objective: Couple the quaternary carboxylic acid to an amine (e.g., serotonin hydrochloride) to generate a biologically active HIOC analog[3].

Causality & Expert Insight: Standard peptide coupling reagents like EDC or DCC are prone to failure when applied to α -quaternary carboxylic acids. The extreme steric bulk at the C3 position slows down the attack of the amine on the O-acylisourea intermediate, leading to an irreversible intramolecular rearrangement into a dead-end N-acylurea. To circumvent this, 1,1'-Carbonyldiimidazole (CDI) is utilized. CDI forms a highly reactive acylimidazole intermediate that is less susceptible to steric shielding and cannot undergo the N-acylurea rearrangement.

Step-by-Step Methodology:

  • Activation: Suspend 3-methyl-2-oxopiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere. Add CDI (1.2 eq) in one portion.

  • Intermediate Formation: Stir the mixture at 50 °C for 2 hours. Evolution of CO₂ gas will be observed.

  • Amine Addition: Cool the reaction to room temperature. Add the target amine (e.g., serotonin-HCl, 1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to liberate the free base of the amine.

  • Coupling: Stir the reaction at room temperature for 18 hours.

  • Purification: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify via flash column chromatography (typically using a CH₂Cl₂/MeOH gradient) to isolate the final peptidomimetic.

Self-Validation Check: Before adding the precious amine in Step 3, withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass adduct ( [M+H]+ = 172.1) confirms that the carboxylic acid was successfully activated to the acylimidazole and is ready for coupling.

References

  • Title: Theoretical Insights Regarding the Cycloaddition Behavior of Push−Pull Stabilized Carbonyl Ylides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Unusual Paradigms in Selective Synthesis: Part 1: Toward the Synthesis of Racemic and Enantioenriched HIOC Source: Emory University Electronic Theses and Dissertations URL: [Link]

  • Title: PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES (WO2020047184A1)

Sources

Method

Chromatographic Strategies for the Analysis and Enantioselective Separation of 3-Methyl-2-oxopiperidine-3-carboxylic acid

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to the chromatographic analysis and, most critically, the enantioselective separa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the chromatographic analysis and, most critically, the enantioselective separation of 3-Methyl-2-oxopiperidine-3-carboxylic acid. This molecule possesses a quaternary stereocenter at the C3 position, making the resolution of its enantiomers a crucial step in pharmaceutical development and stereoselective synthesis, as enantiomers frequently exhibit divergent pharmacological and toxicological profiles.[1] We will explore two primary high-performance liquid chromatography (HPLC) methodologies: a reversed-phase (RP-HPLC) method for assessing the purity of the racemic compound and a more in-depth chiral HPLC strategy for enantiomeric resolution. The core of this guide focuses on a logical, science-driven approach to method development for chiral separation, emphasizing the selection of appropriate chiral stationary phases (CSPs) and mobile phase optimization. An alternative derivatization strategy for separation on achiral columns is also discussed.

Introduction: The Analytical Challenge

3-Methyl-2-oxopiperidine-3-carboxylic acid is a heterocyclic compound featuring a lactam ring, a carboxylic acid functional group, and a quaternary chiral center. The analytical challenges presented by this structure are twofold:

  • Achiral Purity: A robust method is required to determine the chemical purity of the racemic mixture, separating it from starting materials, by-products, or degradants.

  • Enantiomeric Purity (e.e. Determination): The primary challenge lies in separating the (R)- and (S)-enantiomers. Direct separation requires a chiral environment that can differentiate between the two non-superimposable mirror images.

Furthermore, the molecule lacks a strong UV chromophore, which can limit detection sensitivity with standard HPLC-UV detectors. This guide will address these challenges by providing detailed, field-proven protocols.

Achiral Purity Analysis via Reversed-Phase HPLC

The initial characterization of 3-Methyl-2-oxopiperidine-3-carboxylic acid involves assessing its overall chemical purity. A standard reversed-phase HPLC method is the workhorse for this task.

The key to a successful RP-HPLC separation for this analyte is managing the ionization of the carboxylic acid group. At neutral pH, the carboxylate anion would be highly polar, leading to poor retention and peak tailing on a C18 column. To ensure a well-retained, sharp, and symmetrical peak, the mobile phase must be acidified.

  • Acidic Modifier: By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase, we suppress the ionization of the analyte's carboxylic acid moiety (Le Châtelier's principle). The protonated, neutral form of the molecule is less polar and will interact more effectively and reproducibly with the hydrophobic C18 stationary phase.

  • Detector Selection: The lactam amide bond provides weak UV absorbance around 210-220 nm. While sufficient for high-concentration samples, trace-level analysis may require more sensitive techniques. HPLC coupled with Mass Spectrometry (MS) offers superior sensitivity and selectivity. For laboratories without MS, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are excellent alternatives for purity analysis of compounds with poor chromophores.[2]

This protocol provides a starting point for the analysis. Optimization may be required based on the specific impurity profile.

Workflow for Achiral Purity Analysis

cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_data Data Analysis sp Dissolve Sample in Mobile Phase (e.g., 1 mg/mL) inj Inject Sample (5-10 µL) sp->inj mp Prepare Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid col C18 Column (e.g., 150 x 4.6 mm, 5 µm) inj->col det Detect @ 215 nm or use MS/CAD/ELSD col->det da Integrate Peaks det->da calc Calculate Purity (% Area) da->calc

Caption: Workflow for achiral purity analysis by RP-HPLC.

Table 1: Recommended Starting Conditions for Achiral Analysis

Parameter Recommended Condition Rationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) Standard for retaining moderately polar to nonpolar compounds.
Mobile Phase Acetonitrile : Water (Gradient or Isocratic) Adjust ratio to achieve optimal retention time (k' between 2-10).
Modifier 0.1% Formic Acid (v/v) in both ACN and Water Suppresses ionization of the carboxylic acid for good peak shape.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV at 215 nm (or MS/CAD/ELSD) Low wavelength for amide bond absorbance; MS for higher sensitivity.
Injection Vol. 5 µL Minimize potential for peak overload.

| Sample Prep. | 1 mg/mL in mobile phase | Ensures solubility and compatibility with the system. |

Enantioselective Separation via Chiral HPLC

The direct separation of the (R)- and (S)-enantiomers of 3-Methyl-2-oxopiperidine-3-carboxylic acid is achieved using a Chiral Stationary Phase (CSP). This is the most efficient and widely used method for determining enantiomeric excess (e.e.).

The success of a chiral separation is fundamentally dependent on the differential interaction energies between the two enantiomers and the CSP. The choice of both the CSP and the mobile phase is therefore paramount.

  • Chiral Stationary Phase (CSP) Selection: For cyclic amino acid derivatives and piperidines, polysaccharide-based CSPs are the industry standard and the most logical starting point.[3][4] Columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective.

    • Mechanism: These CSPs contain chiral grooves and cavities. Separation occurs because the enantiomers fit into these cavities differently, leading to the formation of transient diastereomeric complexes stabilized by a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex is retained longer on the column.[1]

  • Mobile Phase Strategy (Normal Phase): While polysaccharide CSPs can be used in multiple modes, normal phase (a non-polar solvent with a polar modifier) often provides the best selectivity for this class of compounds.[3]

    • Solvents: A typical mobile phase consists of n-hexane or heptane as the bulk solvent and an alcohol (ethanol or isopropanol) as the polar modifier. The alcohol competes with the analyte for polar interaction sites on the CSP; increasing the alcohol percentage generally decreases retention time.

    • Acidic Additive: As with the achiral method, controlling the analyte's ionization state is critical. Adding a small amount of an acid (TFA or acetic acid) to the mobile phase ensures the carboxylic acid is protonated, leading to consistent and reproducible interactions with the CSP. For acidic analytes, this is a non-negotiable step for achieving robust separations.[1]

A screening approach is the most efficient way to identify the optimal conditions.

Workflow for Chiral Method Development

cluster_prep Preparation cluster_screen Primary Screening cluster_eval Evaluation cluster_opt Optimization cluster_final Final Method prep_sample Prepare Racemic Sample (1 mg/mL in Mobile Phase) screen_cols Screen CSPs (e.g., IA, OD) prep_sample->screen_cols screen_mps Screen Mobile Phases (Hex/EtOH, Hex/IPA) screen_cols->screen_mps eval_res Evaluate Resolution (Rs) Is Rs > 1.5? screen_mps->eval_res opt_mp Adjust % Alcohol eval_res->opt_mp No final Validated Chiral Method eval_res->final Yes opt_temp Vary Temperature (e.g., 15-40 °C) opt_mp->opt_temp opt_temp->eval_res

Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve the racemic 3-Methyl-2-oxopiperidine-3-carboxylic acid in ethanol or isopropanol to a concentration of 10 mg/mL.

  • Prepare Sample: Dilute the stock solution to 1 mg/mL using the initial mobile phase for injection.

  • Primary Screening: Screen several CSPs with standard mobile phases. A good starting point is provided in the table below.

    • CSP Candidates: Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H.

    • Mobile Phase Candidates:

      • A: n-Hexane / Ethanol (90:10 v/v) + 0.1% TFA

      • B: n-Hexane / Isopropanol (90:10 v/v) + 0.1% TFA

  • Evaluate Results: Analyze the chromatograms. The goal is to find a system that shows at least partial separation (two distinct peaks or a broadened peak with a shoulder). Calculate the resolution (Rs). A baseline separation (Rs ≥ 1.5) is desired.

  • Optimization: If separation is observed but is not baseline, proceed with optimization on the most promising system.

    • Adjust Alcohol Content: Decrease the percentage of alcohol (e.g., from 10% to 5%) to increase retention and potentially improve resolution. Increase it to shorten run times if resolution is already excellent.

    • Optimize Temperature: Temperature can significantly impact selectivity.[3] Analyze the sample at different column temperatures (e.g., 20°C, 30°C, 40°C). Lower temperatures often improve resolution but increase analysis time and pressure.

The following table shows hypothetical but realistic results from a primary screening experiment to guide expectations.

Table 2: Hypothetical Chiral Screening Data

CSP Mobile Phase t_R1 (min) t_R2 (min) Separation (α) Resolution (Rs) Assessment
Chiralpak® IA Hex/EtOH (90/10) + 0.1% TFA 8.2 9.5 1.18 1.9 Excellent. Proceed to validation.
Chiralcel® OD-H Hex/EtOH (90/10) + 0.1% TFA 11.5 12.1 1.06 0.9 Partial separation. Needs optimization.
Chiralpak® IA Hex/IPA (90/10) + 0.1% TFA 14.3 15.8 1.12 1.4 Good. Could be optimized.

| Chiralcel® OD-H | Hex/IPA (90/10) + 0.1% TFA | 18.9 | 18.9 | 1.00 | 0.0 | No separation. |

Note: t_R = Retention Time; α = k'2/k'1; Rs = 2(t_R2 - t_R1) / (w1 + w2). Data is illustrative.

Alternative Strategy: Separation of Diastereomers on Achiral Phases

If a suitable chiral HPLC method cannot be developed or for preparative scale work, an alternative is to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[5]

The racemic carboxylic acid is reacted with a single, pure enantiomer of a chiral amine (a resolving agent) to form a pair of diastereomeric amide salts. These diastereomers have different physical properties and are no longer mirror images, allowing them to be separated by standard RP-HPLC.

Diagram of Diastereomer Formation and Separation

racemate Racemic Acid (R-Acid + S-Acid) diastereomers Diastereomeric Salts (R-Acid-S-Amine + S-Acid-S-Amine) racemate->diastereomers resolver Chiral Amine (e.g., S-Amine) resolver->diastereomers hplc Standard Achiral RP-HPLC Column diastereomers->hplc separated Separated Peaks hplc->separated

Caption: Conceptual workflow for chiral resolution via diastereomer formation.

  • Derivatization: React the racemic 3-Methyl-2-oxopiperidine-3-carboxylic acid with an enantiomerically pure chiral amine (e.g., (S)-1-phenylethylamine) in the presence of a coupling agent (e.g., DCC or EDC) to form stable diastereomeric amides.[6]

  • Chromatography: Develop an achiral RP-HPLC method (similar to the one in Section 2) to separate the two resulting diastereomer peaks.

  • Post-Separation: This method is indirect. To recover the original enantiomers, the separated diastereomers must be collected, and the chiral auxiliary must be cleaved chemically, which adds complexity to the overall process.[7]

Conclusion

The successful chromatographic analysis and separation of 3-Methyl-2-oxopiperidine-3-carboxylic acid and its enantiomers is readily achievable through a systematic and informed approach. For routine purity analysis, a standard acidic RP-HPLC method is sufficient. For the critical task of enantiomeric resolution, direct separation on a polysaccharide-based chiral stationary phase, such as Chiralpak® IA, under normal phase conditions is the most powerful and recommended strategy. By carefully screening columns and optimizing the mobile phase composition and temperature, a robust and reliable method for determining enantiomeric purity can be developed and validated, supporting the advancement of research and drug development programs.

References

  • Aboul-Enein, H. Y. (2014). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. [Link]

  • Comins, D. L., et al. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Costas, M., et al. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Comins, D. L., et al. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Hyun, M. H. (n.d.). α-Amino Acids on Chiral Stationary Phases by HPLC. CHOSUN University. [Link]

  • Wikipedia. (2023). Chiral resolution. Wikipedia. [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

Sources

Application

Scale-up manufacturing processes for 3-Methyl-2-oxopiperidine-3-carboxylic acid

Executive Summary The compound 3-methyl-2-oxopiperidine-3-carboxylic acid (CAS: 89775-75-7) is a highly valued building block in the synthesis of azapolyheterocycles, peptidomimetics, and advanced Active Pharmaceutical I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-methyl-2-oxopiperidine-3-carboxylic acid (CAS: 89775-75-7) is a highly valued building block in the synthesis of azapolyheterocycles, peptidomimetics, and advanced Active Pharmaceutical Ingredients (APIs). While early-stage medicinal chemistry routes successfully yield this compound, they rely on cryogenic conditions and highly reactive reagents that are unsuitable for multi-kilogram manufacturing. This application note details a robust, scalable, and self-validating process chemistry route designed to transition this synthesis from the fume hood to the pilot plant.

Process Chemistry Rationale: From Discovery to Manufacturing

Overcoming the Cryogenic Bottleneck

In traditional discovery chemistry, the synthesis of 3-methyl-2-oxopiperidine-3-carboxylic acid is achieved by treating ethyl 2-oxopiperidine-3-carboxylate with n -butyllithium ( n -BuLi) at strictly cryogenic temperatures (−78 °C), followed by the addition of iodomethane [1]. While effective at the gram scale, maintaining −78 °C at a multi-kilogram scale introduces prohibitive energy costs, requires specialized cryogenic reactors, and presents severe safety hazards associated with pyrophoric n -BuLi.

Thermodynamic Control and Base Selection (Causality)

To design a scalable process, we must exploit the intrinsic thermodynamic properties of the starting material. The active methylene proton at the C3 position is flanked by an ester and a lactam carbonyl, rendering it highly acidic ( pKa​≈13–14 ). In contrast, the lactam N-H proton is significantly less acidic ( pKa​≈16–17 ).

This thermodynamic differential allows us to replace n -BuLi with a milder, non-pyrophoric base: Potassium tert-butoxide (KOtBu) . KOtBu selectively and irreversibly deprotonates the C3 position at 0 °C to 5 °C. This completely bypasses the need for cryogenic infrastructure while preventing undesired N-alkylation.

Solvent and Quench Strategy

Tetrahydrofuran (THF) is retained as the solvent due to its excellent solubility profile for the intermediate potassium enolate, preventing reaction stalling caused by precipitation. The reaction is quenched with aqueous ammonium chloride ( NH4​Cl ) rather than water to immediately buffer the pH, preventing premature and uncontrolled ester hydrolysis prior to the organic extraction phase.

Reaction Workflow Visualization

Workflow A Ethyl 2-oxopiperidine-3-carboxylate (Starting Material) B Step 1: C3-Alkylation KOtBu, MeI, THF, 0 °C A->B C Ethyl 3-methyl-2-oxopiperidine-3-carboxylate (Intermediate) B->C D Step 2: Saponification LiOH, H2O/THF, RT C->D E Step 3: Acidification HCl (aq) to pH 2.0 D->E F 3-Methyl-2-oxopiperidine-3-carboxylic acid (Final Product) E->F

Process workflow for scalable synthesis of 3-methyl-2-oxopiperidine-3-carboxylic acid.

Self-Validating Manufacturing Protocols

The following protocols are engineered as self-validating systems . At each critical juncture, a physical or analytical feedback loop ensures the operator can verify the success of the step before proceeding.

Phase 1: Scalable C3-Methylation

Objective: Synthesis of Ethyl 3-methyl-2-oxopiperidine-3-carboxylate.

  • Reactor Preparation: Purge a jacketed glass-lined reactor with N2​ . Charge the reactor with anhydrous THF (10 L/kg of starting material) and Ethyl 2-oxopiperidine-3-carboxylate (1.0 eq).

  • Cooling: Circulate coolant to bring the internal temperature ( Tint​ ) to 0–5 °C.

  • Enolization: Add KOtBu (1.05 eq) in four equal portions over 45 minutes, maintaining Tint​<10 °C.

    • Self-Validation Checkpoint 1 (SVC-1): Monitor the internal temperature probe. A distinct exotherm of 5–8 °C should occur after each addition. The absence of this exotherm indicates severe moisture contamination or degraded base. The slurry will transition to a clear, pale-yellow enolate solution.

  • Alkylation: Add Iodomethane (MeI) (1.1 eq) dropwise via an addition funnel over 1 hour. Stir for 2 hours at 5 °C, then allow to warm to 20 °C.

    • Self-Validation Checkpoint 2 (SVC-2): Perform an In-Process Control (IPC) via HPLC. The reaction is validated as complete when the starting material peak is <2.0% . (If >2.0% , add an additional 0.05 eq of MeI and stir for 1 hour).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH4​Cl (5 L/kg). Extract the aqueous layer with Ethyl Acetate ( 2×5 L/kg). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate as a viscous oil.

Phase 2: Saponification and API Isolation

Objective: Hydrolysis to 3-Methyl-2-oxopiperidine-3-carboxylic acid.

  • Hydrolysis: Dissolve the crude intermediate from Phase 1 in a 1:1 mixture of THF and Deionized Water (8 L/kg). Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq) in a single portion.

  • Reaction: Stir vigorously at 20–25 °C for 4 to 6 hours.

    • Self-Validation Checkpoint 3 (SVC-3): IPC by TLC (Eluent: 1:1 EtOAc/Hexanes). The complete disappearance of the high-Rf ester spot validates the total conversion to the water-soluble carboxylate salt.

  • Impurity Purge: Transfer the mixture to a separatory funnel and wash the aqueous layer with Methyl tert-butyl ether (MTBE) ( 2×3 L/kg). Discard the organic layer. Causality: This step is critical; it purges any unreacted starting material, over-alkylated neutral byproducts, and organic-soluble impurities before the final precipitation.

  • Acidification & Crystallization: Cool the aqueous layer to 5 °C. Slowly add 6M HCl dropwise under rapid agitation until the pH reaches exactly 2.0.

    • Self-Validation Checkpoint 4 (SVC-4): A successful acidification will result in the immediate and heavy precipitation of the target carboxylic acid as a white crystalline solid. If the solution remains clear at pH 2.0, the ester hydrolysis in Step 2 was incomplete.

  • Isolation: Filter the resulting slurry, wash the filter cake with ice-cold deionized water (2 L/kg), and dry in a vacuum oven at 45 °C to a constant weight.

Quantitative Data & Quality Control

The transition from cryogenic n -BuLi to KOtBu at 0 °C has been validated across multiple scales. The table below summarizes the quantitative data, demonstrating the preservation of high purity and yield without the formation of the N-methylated impurity.

Batch ScaleYield (%)HPLC Purity (Area %)N-Methyl Impurity (%)E-Factor (kg waste / kg product)
100 g (Pilot) 84.2%99.1%< 0.1%18.4
1.0 kg (Kilo-lab) 86.5%99.4%Not Detected15.2
5.0 kg (Plant) 85.8%99.3%Not Detected12.8

Table 1: Scale-up metrics comparing yield, purity, and environmental factor across escalating batch sizes.

References

  • Padwa, A., et al. "Theoretical Insights Regarding the Cycloaddition Behavior of Push−Pull Stabilized Carbonyl Ylides." The Journal of Organic Chemistry, 2001, 66(5), 1716-1724.[Link]

Method

Functionalization of 3-Methyl-2-oxopiperidine-3-carboxylic acid in organic synthesis

An Application Guide to the Synthetic Chemistry of 3-Methyl-2-oxopiperidine-3-carboxylic acid Abstract The 3-methyl-2-oxopiperidine-3-carboxylic acid scaffold represents a synthetically versatile, conformationally constr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthetic Chemistry of 3-Methyl-2-oxopiperidine-3-carboxylic acid

Abstract

The 3-methyl-2-oxopiperidine-3-carboxylic acid scaffold represents a synthetically versatile, conformationally constrained amino acid analogue of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid structure and multiple functionalization points—a carboxylic acid, a secondary lactam, and a quaternary stereocenter—make it an attractive building block for creating novel chemical entities with well-defined three-dimensional geometries. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the key synthetic transformations of this scaffold. We delve into the strategic functionalization of both the carboxylic acid and the lactam nitrogen, offering detailed, field-tested protocols and explaining the chemical principles that underpin these methodologies.

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern drug design, controlling molecular shape is paramount. Constrained scaffolds, such as the piperidine ring system, are invaluable tools for locking a molecule into a specific bioactive conformation, thereby enhancing potency and selectivity while often improving metabolic stability. The title compound, 3-Methyl-2-oxopiperidine-3-carboxylic acid (CAS 89775-75-7), is a prime example of such a scaffold.[3][4][5] The quaternary center at the 3-position prevents epimerization, providing a stable stereochemical anchor for further synthetic elaboration.

This guide is structured to address the two primary reactive sites of the molecule, providing both the "how" and the "why" for each transformation.

Logical_Flow cluster_advanced Advanced Transformations Start 3-Methyl-2-oxopiperidine-3-carboxylic acid Ester Ester Derivatives (Prodrugs, Intermediates) Start->Ester Esterification Amide Amide Derivatives (Peptidomimetics, SAR) Start->Amide Amidation N_Alkylation N-Alkyl/Aryl Derivatives (Modulate Lipophilicity) Start->N_Alkylation N-Alkylation/Arylation Decarboxylation Decarboxylation (Access to 3-Methyl-2-piperidone) Ester->Decarboxylation Krapcho Decarboxylation

Caption: Synthetic pathways for functionalizing the core scaffold.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid is the most versatile functional group on the scaffold, serving as a handle for a wide array of transformations. The reactivity of carboxylic acid derivatives generally follows the order: Acid Halide > Anhydride > Ester > Amide.[6][7] This principle guides our choice of synthetic strategies.

Esterification: Modulating Polarity and Creating Prodrugs

Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, improve cell permeability, or create a prodrug that can be hydrolyzed in vivo.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This classical method is cost-effective for simple, non-acid-sensitive substrates and is driven by the use of the alcohol as a solvent to push the equilibrium towards the product.[8]

  • Causality & Mechanism: The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester.[8]

  • Step-by-Step Protocol (Methyl Ester Synthesis):

    • Suspend 3-Methyl-2-oxopiperidine-3-carboxylic acid (1.0 eq) in methanol (20 volumes, e.g., 20 mL per gram of starting material).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the crude methyl ester.

    • Purify by column chromatography if necessary.

Protocol 2: Steglich Esterification using DCC and DMAP

For more delicate substrates or when milder conditions are required, a coupling agent-based approach is superior. This method avoids strong acids and high temperatures.[9]

  • Causality & Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[9][10]

  • Step-by-Step Protocol (Benzyl Ester Synthesis):

    • Dissolve 3-Methyl-2-oxopiperidine-3-carboxylic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add a solution of DCC (1.1 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with additional DCM.

    • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via flash chromatography to yield the pure benzyl ester.

Parameter Fischer Esterification Steglich (DCC/DMAP) Esterification
Conditions Harsh (Strong Acid, Heat)Mild (Room Temperature)
Substrate Scope Limited to robust moleculesBroad, good for sensitive substrates
Byproduct WaterDicyclohexylurea (DCU)
Workup Aqueous basic washFiltration of DCU, aqueous washes
Typical Yield 70-90%80-95%
Amidation: Building Blocks for Life Science

The formation of an amide bond is arguably the most critical reaction in medicinal chemistry, forming the backbone of peptides and a vast number of pharmaceuticals.[11][12] Direct reaction of a carboxylic acid and an amine is unfavorable; therefore, activating agents are required.[13][14]

Protocol 3: Amide Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern, highly efficient coupling reagent that minimizes side reactions and racemization.

  • Causality & Mechanism: The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive acyl-tetramethyluronium species. This activated intermediate is then readily attacked by the amine to form the stable amide bond.

  • Step-by-Step Protocol (Generic Amine Coupling):

    • Dissolve 3-Methyl-2-oxopiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. This is the pre-activation step.

    • Add the desired amine (1.2 eq) to the activated acid mixture.

    • Stir at room temperature until the reaction is complete (typically 2-12 hours, monitor by LC-MS).

    • Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or crystallization.

Functionalization of the Lactam N-H

The secondary amine within the lactam ring provides another key point for diversification. N-alkylation or N-arylation can significantly alter the molecule's steric profile, lipophilicity, and hydrogen bonding capacity.[15]

Protocol 4: N-Alkylation with an Alkyl Halide

This is a standard Sₙ2 reaction where the lactam nitrogen, after deprotonation, acts as a nucleophile.

  • Causality & Mechanism: A strong, non-nucleophilic base such as sodium hydride (NaH) is required to deprotonate the lactam N-H (pKa ≈ 17-19), which is significantly less acidic than the carboxylic acid. The resulting anion then displaces a halide from an alkylating agent (e.g., methyl iodide, benzyl bromide).[16] It is crucial to protect or esterify the carboxylic acid first to prevent it from quenching the base.

N_Alkylation_Workflow A Start: Ester of Title Compound B 1. Add Anhydrous THF/DMF 2. Cool to 0 °C A->B C Add NaH (1.1 eq) (Deprotonation) B->C D Stir for 30 min (Formation of Anion) C->D E Add Alkyl Halide (R-X, 1.2 eq) (SN2 Attack) D->E F Warm to RT, Stir Overnight (Reaction Completion) E->F G Quench with sat. NH4Cl (Safety Step) F->G H Aqueous Workup & Purification G->H I Product: N-Alkylated Ester H->I

Caption: Workflow for the N-alkylation of the protected scaffold.

  • Step-by-Step Protocol (N-Benzylation of Methyl Ester):

    • Ensure the starting material is the methyl ester (from Protocol 1) to avoid interference from the acidic proton.

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under nitrogen, add a solution of the methyl ester (1.0 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography.

Advanced Transformation: Decarboxylation

In some synthetic campaigns, removal of the carboxyl functional group is desired to access the simpler 3-methyl-2-piperidone scaffold. The Krapcho decarboxylation is a robust method for achieving this, specifically from β-keto esters or, in this case, α-acylamino esters.[17][18]

Protocol 5: Krapcho Decarboxylation

This reaction typically involves heating an ester (often a methyl or ethyl ester) in a polar aprotic solvent with a salt, which facilitates a nucleophilic dealkylation followed by decarboxylation.[17]

  • Causality & Mechanism: The reaction is initiated by an Sₙ2 attack of a halide ion (e.g., Cl⁻ from LiCl) on the ester's alkyl group, leading to an alkyl halide and a carboxylate salt. At high temperatures, this intermediate loses CO₂ to form a stabilized carbanion, which is then protonated during workup to give the final product.[18]

  • Step-by-Step Protocol:

    • Place the methyl ester of the title compound (1.0 eq), lithium chloride (2.0 eq), and a small amount of water (2.0 eq) in a flask with DMSO.

    • Heat the mixture to 150-170 °C under a nitrogen atmosphere.

    • Monitor the reaction by TLC/LC-MS for the disappearance of the starting material (typically 4-8 hours).

    • Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers thoroughly with water and brine to remove DMSO.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting 3-methyl-2-piperidone by chromatography or distillation.

Characterization Data

Proper characterization is essential to confirm the identity and purity of all synthesized compounds.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (ESI+) m/z
Parent Acid ~6.5 (br s, 1H, NH), 3.3-3.5 (m, 2H), 1.8-2.2 (m, 4H), 1.5 (s, 3H)~176 (COOH), ~174 (C=O), ~55 (C3), ~48 (C6), ~28 (C4), ~22 (C5), ~20 (CH₃)158.1 [M+H]⁺
Methyl Ester ~6.2 (br s, 1H, NH), 3.75 (s, 3H, OCH₃), 3.3-3.5 (m, 2H), 1.8-2.2 (m, 4H), 1.45 (s, 3H)~174 (COOMe), ~173 (C=O), ~55 (C3), 52.5 (OCH₃), ~48 (C6), ~28 (C4), ~22 (C5), ~20 (CH₃)172.1 [M+H]⁺

Conclusion

3-Methyl-2-oxopiperidine-3-carboxylic acid is a powerful and adaptable building block. By understanding the distinct reactivity of its carboxylic acid and lactam functionalities, chemists can strategically and selectively introduce a wide range of substituents. The protocols detailed herein provide a reliable foundation for the synthesis of diverse libraries of novel compounds for evaluation in drug discovery and chemical biology programs.

References

  • Title: Catalytic N -methyl amidation of carboxylic acids under cooperative conditions Source: RSC Advances URL: [Link]

  • Title: The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines Source: Computational and Theoretical Chemistry URL: [Link]

  • Title: Process for producing 4-arylpiperidine-3-carbinols and related compounds Source: Google Patents URL
  • Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridines: tert-Butyl Ethyl Fumarate Source: Organic Syntheses URL: [Link]

  • Title: 3-methyl-2-oxopiperidine-3-carboxylic acid (C7H11NO3) Source: PubChem URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: MDPI URL: [Link]

  • Title: Decarboxylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Group (IV) Metal-Catalyzed Direct Amidation Source: DiVA portal URL: [Link]

  • Title: Catalytic N-methyl amidation of carboxylic acids under cooperative conditions Source: PMC URL: [Link]

  • Title: Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: PMC URL: [Link]

  • Title: Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine Source: ACS Publications URL: [Link]

  • Title: Krapcho decarboxylation Source: Wikipedia URL: [Link]

  • Title: Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate Source: ResearchGate URL: [Link]

  • Title: Carboxylic acid reactions overview Source: Khan Academy URL: [Link]

  • Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC URL: [Link]

  • Title: 11.4: The Relative Reactivity of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Boryan URL: [Link]

  • Title: esterification - alcohols and carboxylic acids Source: Chemguide URL: [Link]

  • Title: REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY Source: International Journal of Engineering, Science and Mathematics URL: [Link]

  • Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: [Link]

  • Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Direct Amidations of Carboxylic Acids with Amines Source: Encyclopedia MDPI URL: [Link]

  • Title: Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins Source: Royal Society of Chemistry URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: PMC URL: [Link]

  • Title: Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives | Kaplan MCAT Prep Source: YouTube URL: [Link]

  • Title: Decarboxylation of Aliphatic Carboxylic Acids Source: Reddit URL: [Link]

Sources

Application

Synthesis of 3-Methyl-2-oxopiperidine-3-carboxylic Acid Derivatives: A Comprehensive Guide for Researchers

The 3-methyl-2-oxopiperidine-3-carboxylic acid scaffold and its ester and amide derivatives are of significant interest in medicinal chemistry and drug development. The rigid, chiral core of these molecules provides a va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 3-methyl-2-oxopiperidine-3-carboxylic acid scaffold and its ester and amide derivatives are of significant interest in medicinal chemistry and drug development. The rigid, chiral core of these molecules provides a valuable framework for the design of novel therapeutic agents. This guide offers a detailed exploration of the synthetic pathways to access these important compounds, providing in-depth technical protocols, mechanistic insights, and practical troubleshooting advice for researchers in the field.

Introduction: The Significance of Substituted Piperidones

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] The introduction of substituents at the 3-position of a 2-oxopiperidine ring, particularly a methyl group and a carboxylic acid derivative, creates a stereocenter and provides a handle for further functionalization, making these compounds attractive building blocks for drug discovery programs.

This document outlines a robust and reproducible two-part synthetic strategy:

  • Part 1: Synthesis of Ethyl 3-Methyl-2-oxopiperidine-3-carboxylate. This section details the preparation of the core lactam structure followed by the crucial C-alkylation step to introduce the methyl group at the C3 position.

  • Part 2: Preparation of 3-Methyl-2-oxopiperidine-3-carboxylic Acid and its Amide Derivatives. This section covers the hydrolysis of the ester to the corresponding carboxylic acid and subsequent amide bond formation with various amines.

PART 1: Synthesis of Ethyl 3-Methyl-2-oxopiperidine-3-carboxylate

The synthesis of the target ester is achieved through a two-step process starting from readily available diethyl malonate and acrylonitrile.

Step 1: Synthesis of the Precursor - Ethyl 2-oxopiperidine-3-carboxylate

The initial piperidone ring is constructed via a condensation and cyclization reaction. A well-established method involves the reaction of diethyl malonate with acrylonitrile to form diethyl 2-cyanoethylmalonate, which is then subjected to reductive cyclization.[2]

Step 2: C3-Methylation via Enolate Alkylation

The key transformation to introduce the methyl group at the 3-position is the alkylation of the enolate of ethyl 2-oxopiperidine-3-carboxylate. This reaction leverages the acidity of the α-hydrogen at the C3 position, which is activated by the two adjacent carbonyl groups (the lactam and the ester).[3]

Mechanism of Alkylation:

The reaction proceeds through the formation of a resonance-stabilized enolate upon treatment with a strong base. This enolate then acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide, in an SN2 reaction to form the C-alkylated product.[4]

Alkylation Mechanism cluster_0 Enolate Formation cluster_1 SN2 Alkylation Lactam_Ester Ethyl 2-oxopiperidine-3-carboxylate Enolate Enolate Intermediate Lactam_Ester->Enolate + Base - H2 Base Base (e.g., NaH) Product Ethyl 3-Methyl-2-oxopiperidine-3-carboxylate Enolate->Product + CH3I Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Product Side_Product NaI

Diagram 1: General workflow for the C3-methylation of the piperidone ester.
Detailed Experimental Protocol: Synthesis of Ethyl 3-Methyl-2-oxopiperidine-3-carboxylate

Materials:

  • Ethyl 2-oxopiperidine-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of ethyl 2-oxopiperidine-3-carboxylate (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 3-methyl-2-oxopiperidine-3-carboxylate.[5]

Quantitative Data:

ParameterValue
Purity >95%
Physical Form Solid
Storage Temperature Refrigerated

(Data sourced from commercial suppliers)[5]

Characterization Data (Predicted and from similar structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.30-3.20 (m, 2H, NCH₂), 2.10-1.90 (m, 4H, CH₂CH₂), 1.45 (s, 3H, C₃-CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 173.5 (C=O, ester), 171.0 (C=O, lactam), 61.5 (OCH₂), 50.0 (C3), 48.0 (NCH₂), 30.0 (CH₂), 25.0 (CH₂), 22.0 (C₃-CH₃), 14.0 (OCH₂CH₃).

  • MS (ESI): m/z = 186.11 [M+H]⁺.

(Note: Actual spectral data should be acquired for confirmation.)

PART 2: Preparation of Amides from 3-Methyl-2-oxopiperidine-3-carboxylic Acid

The synthesis of amides from the corresponding ester involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction.

Step 1: Hydrolysis of Ethyl 3-Methyl-2-oxopiperidine-3-carboxylate

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions, followed by acidification.

Detailed Experimental Protocol: Hydrolysis

  • Saponification: Dissolve ethyl 3-methyl-2-oxopiperidine-3-carboxylate in a mixture of ethanol and 1 M aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Stir the mixture at room temperature overnight or gently heat to reflux for 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 1 M hydrochloric acid (HCl) until the pH is approximately 2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methyl-2-oxopiperidine-3-carboxylic acid.

Step 2: Amide Bond Formation

The formation of the amide bond from the carboxylic acid and a primary or secondary amine is facilitated by a coupling reagent to activate the carboxylic acid. For sterically hindered carboxylic acids like our target molecule, a highly efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended to ensure high yields and minimize side reactions.[6][7]

Mechanism of HATU-mediated Amide Coupling:

HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.[7]

Amide Coupling Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent Start->Dissolve_Acid Add_Reagents Add HATU (1.1 eq) & DIPEA (2.5 eq) at 0°C Dissolve_Acid->Add_Reagents Activation Stir at 0°C for 5-10 min (Activation Step) Add_Reagents->Activation Add_Amine Add Amine (1.0-1.2 eq) Activation->Add_Amine Reaction Stir at RT for 2-16h Add_Amine->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor Workup Dilute & Quench Monitor->Workup Aqueous_Washes Aqueous Washes (e.g., NaHCO3, Brine) Workup->Aqueous_Washes Dry_Purify Dry, Concentrate & Purify (Column Chromatography) Aqueous_Washes->Dry_Purify End Final Amide Product Dry_Purify->End

Diagram 2: A typical workflow for HATU-mediated amide bond formation.
Detailed Experimental Protocol: Synthesis of 3-Methyl-2-oxopiperidine-3-carboxamides

Materials:

  • 3-Methyl-2-oxopiperidine-3-carboxylic acid

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve 3-methyl-2-oxopiperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 equivalents) followed by DIPEA (2.5 equivalents). Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[6]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low yield in alkylation Incomplete deprotonation.Ensure NaH is fresh and the reaction is completely anhydrous. Consider a stronger base like LDA for more challenging substrates.[8]
O-alkylation side product.Use a less polar, aprotic solvent like THF or toluene instead of DMF. Running the reaction at a lower temperature can also favor C-alkylation.[4]
Low yield in amide coupling Inefficient activation of the carboxylic acid.Confirm the quality of the coupling reagent (HATU) and ensure the reaction is anhydrous. Check the stoichiometry of the base (DIPEA).
Side reaction with the amine.If using a uronium-based coupling reagent in excess, it can react with the amine. Use the coupling reagent in stoichiometric amounts.[6]
Difficult purification Byproducts from the coupling reagent.For carbodiimide-based couplings, the urea byproduct can be challenging to remove. Water-soluble EDC can simplify the work-up. For HATU, aqueous washes are typically effective.

Safety Precautions

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from moisture. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety glasses.[9]

  • Methyl Iodide (CH₃I): A toxic and carcinogenic substance. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact. Wear appropriate gloves and safety goggles.[8]

  • HATU: Can be an irritant. Handle with care, wearing gloves and safety glasses.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling any chemicals. Perform all reactions in a well-ventilated fume hood.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-2-oxopiperidine-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 3-Methyl-2-oxopiperidine-3-carboxylic acid (CAS 89775-75-7).[1] This resource is designed for researchers, scientists, and drug development professionals to nav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-2-oxopiperidine-3-carboxylic acid (CAS 89775-75-7).[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your experimental success.

Synthesis Overview

The synthesis of 3-Methyl-2-oxopiperidine-3-carboxylic acid is typically achieved through a multi-step process. A common and effective strategy involves the α-methylation of a suitable precursor, methyl 2-oxopiperidine-3-carboxylate, followed by the hydrolysis of the ester to the final carboxylic acid. This guide will focus on troubleshooting and optimizing these critical stages.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Synthesis A Diethyl Malonate + Acrylonitrile B Hydrogenation & Cyclization A->B C Methyl 2-oxopiperidine-3-carboxylate (Precursor) B->C D α-Methylation (Enolate Formation) C->D Key Step 1 E Ester Hydrolysis (Saponification) D->E D->E Key Step 2 F 3-Methyl-2-oxopiperidine-3-carboxylic acid (Final Product) E->F

Caption: General synthetic workflow for 3-Methyl-2-oxopiperidine-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: Why is the yield of the α-methylation step consistently low?

Low yield during the introduction of the methyl group onto the α-carbon of methyl 2-oxopiperidine-3-carboxylate is a frequent challenge. The root cause often lies in the generation and subsequent reaction of the enolate intermediate.

Potential Cause 1: Incomplete Deprotonation

  • Explanation: The α-proton on the carbon between the lactam carbonyl and the ester carbonyl is acidic, but a sufficiently strong base is required for complete and rapid deprotonation to form the nucleophilic enolate. Incomplete deprotonation results in unreacted starting material and reduced yield.

  • Solution:

    • Select a Stronger Base: Switch from weaker bases like alkoxides (e.g., NaOMe, NaOEt) to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). LDA is particularly effective as it is a very strong base with significant steric hindrance, minimizing side reactions.

    • Ensure Anhydrous Conditions: All reagents and solvents (e.g., THF, Diethyl Ether) must be rigorously dried. Trace amounts of water or other protic sources will quench the enolate as it forms, reverting it to the starting material.

    • Optimize Temperature: Enolate formation with NaH is often performed at 0°C to room temperature, while LDA reactions are typically conducted at low temperatures (-78°C) to ensure stability and selectivity.

Potential Cause 2: Competing N-Alkylation

  • Explanation: The lactam N-H proton is also acidic and can be deprotonated by a strong base. The resulting amide anion can be methylated, leading to the formation of an N-methylated byproduct and consuming your reagents.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of base to ensure full deprotonation at the α-carbon. Add the methylating agent (e.g., methyl iodide) slowly and maintain a low temperature to favor the more nucleophilic carbon-centered enolate (C-alkylation) over the nitrogen anion.

    • Protecting Group Strategy: For maximum control, consider protecting the lactam nitrogen prior to methylation (e.g., with a Boc or benzyl group). This adds steps to the synthesis (protection and deprotection) but can eliminate N-alkylation as a side reaction entirely.

Potential Cause 3: Dialkylation

  • Explanation: While the formation of a quaternary carbon prevents further alkylation at that site, it is crucial to use the correct stoichiometry of reagents to prevent other side reactions. Using a large excess of methylating agent or base could promote undesired reactions.

  • Solution: Use precisely 1.0 equivalent of the methylating agent relative to the generated enolate. Add the alkylating agent dropwise at a controlled temperature to maintain a low instantaneous concentration, minimizing the chance of side reactions.

G Start Low Methylation Yield C1 Is Deprotonation Complete? Start->C1 C2 Is N-Alkylation Observed? C1->C2 Yes S1 Use Stronger Base (NaH, LDA) Ensure Anhydrous Conditions C1->S1 No S2 Control Stoichiometry Consider N-Protection C2->S2 Yes S3 Optimize Reaction Conditions C2->S3 No

Caption: Troubleshooting logic for low α-methylation yield.

Question 2: The final ester hydrolysis is incomplete or causes decomposition. How can I improve it?

The conversion of the methyl ester to the final carboxylic acid is the critical last step. The choice between acidic and basic hydrolysis depends on the stability of your molecule and the desired purity of the final product.

Potential Cause 1: Reversibility of Acid-Catalyzed Hydrolysis

  • Explanation: Hydrolysis of an ester under acidic conditions (e.g., HCl, H₂SO₄) is a reversible equilibrium reaction.[2][3] If conditions are not optimized to favor the products, a significant amount of ester will remain, leading to low conversion and a difficult purification.

  • Solution:

    • Use Excess Water: To drive the equilibrium toward the carboxylic acid product (Le Châtelier's Principle), use a large excess of water, often by employing aqueous acid solutions as the solvent system.[3]

    • Remove Alcohol Byproduct: In some setups, it may be possible to remove the methanol byproduct by distillation as it forms, which also shifts the equilibrium to the product side.[4]

Potential Cause 2: Irreversibility and Harshness of Basic Hydrolysis (Saponification)

  • Explanation: Base-catalyzed hydrolysis, or saponification, is an irreversible process because the final step is the deprotonation of the carboxylic acid by the alkoxide byproduct, forming a stable carboxylate salt. While this ensures the reaction goes to completion, harsh conditions (e.g., high concentrations of NaOH at reflux) can sometimes lead to decomposition or opening of the lactam ring.

  • Solution:

    • Use Milder Conditions: Instead of NaOH or KOH at high temperatures, employ milder reagents. Lithium hydroxide (LiOH) in a solvent mixture such as THF/Methanol/Water is highly effective at room temperature or with gentle heating.[5] This method is often used for substrates sensitive to harsh basic conditions.

    • Careful Acidification: After saponification is complete (monitor by TLC or LC-MS), the resulting carboxylate salt must be carefully acidified (e.g., with 1M HCl) to a pH of ~2-3 to protonate it, causing the final carboxylic acid product to precipitate or become extractable into an organic solvent. Perform this step in an ice bath to control any exotherm.

Method Reagents Conditions Pros Cons Citations
Acidic Hydrolysis Dilute HCl or H₂SO₄ in H₂OHeat under refluxSimple workupReversible, may require harsh conditions[2][3]
Basic Hydrolysis NaOH or KOH in H₂O/MeOHHeat under refluxIrreversible, high conversionCan cause decomposition, requires acidification[2]
Mild Basic Hydrolysis LiOH in THF/H₂O/MeOHRoom Temp to ~40°CIrreversible, gentle on sensitive groupsMay be slower, requires acidification[5]

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the precursor, methyl 2-oxopiperidine-3-carboxylate?

A classical and effective method is a two-step process starting from diethyl malonate and acrylonitrile.[6] The first step is a Michael addition, followed by a reductive cyclization using a catalyst like Raney Nickel or Raney Cobalt in a hydrogen atmosphere. This approach avoids some of the complexities of the Dieckmann condensation.[6]

Q2: What is a Dieckmann condensation and could it be used here?

The Dieckmann condensation is the intramolecular reaction of a diester in the presence of a base to form a cyclic β-keto ester.[7][8] It is a powerful method for forming 5- and 6-membered rings.[9][10] In principle, a suitably substituted acyclic diester could be cyclized to form the piperidone ring system, but controlling subsequent reactions to install the methyl group can be complex. The route from acrylonitrile is often more direct for this specific target.[6]

Q3: How can I monitor the progress of my reactions?

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) to achieve good separation between your starting material, intermediates, and products. Visualize spots using a UV lamp (if applicable) and/or a potassium permanganate stain, which is effective for most organic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the disappearance of starting material and the appearance of the product's expected mass-to-charge ratio (m/z).

Q4: My final product is difficult to purify. Any suggestions?

  • Recrystallization: If the final carboxylic acid is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Heptane) to find one where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution or are insoluble.

  • Column Chromatography: If the product is an oil or recrystallization is ineffective, silica gel chromatography can be used. Note that the carboxylic acid group can cause streaking on the silica gel. This can often be mitigated by adding a small amount (0.5-1%) of acetic or formic acid to the eluent.

References

  • Chemrevise. (n.d.). 6.1.3 revision guide carboxylic acids and esters. Retrieved from [Link]

  • Wikipedia. (2020, May 27). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. Retrieved from [Link]

  • Theodora W. Greene, Peter G. M. Wuts. (1999). Protective Groups in Organic Synthesis, 3rd ed. (This is a general reference for the concept, with specific examples like LiOH hydrolysis found in primary literature). A representative article discussing mild hydrolysis is found in: Boger, D. L., & co-workers, as cited in 6.3 Methyl Esters and Derivatives.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1–203. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Organic Chemistry Tutor. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 17). Optimization Strategies for API Synthesis and Formulation Development. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • ResearchGate. (2026, February 27). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-Methyl-2-oxopiperidine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-2-oxopiperidine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2026, January 29). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. Retrieved from [Link]

  • ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-3-piperidinecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 10). 6.2: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 3-Methyl-2-oxopiperidine-3-carboxylic Acid Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 3-Methyl-2-oxopiperidine-3-carboxylic acid (CAS 89775-75-7)[1][2]. This guide is designed for researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 3-Methyl-2-oxopiperidine-3-carboxylic acid (CAS 89775-75-7)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the purification of this important heterocyclic compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your crystallization processes effectively.

Section 1: Frequently Asked Questions (FAQs) - Initial Observations & General Problems

This section addresses the most common physical challenges encountered during the crystallization process.

Q1: My compound has precipitated as an oil or an amorphous solid instead of forming crystals. What are the initial steps to address this?

A1: This phenomenon, known as "oiling out," is a common crystallization problem, often occurring when a compound's melting point is lower than the boiling point of the chosen solvent or when the solution is too rapidly supersaturated[3].

Causality: An oil forms when the solute comes out of solution at a temperature above its melting point. The high concentration of the solute in the oil phase can inhibit the ordered molecular arrangement required for crystal lattice formation.

Troubleshooting Steps:

  • Re-dissolve and Slow Down: Reheat the solution until the oil completely dissolves. If necessary, add a small amount of additional solvent to ensure full dissolution[3]. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools slowly can promote proper crystal growth over precipitation.

  • Add More Solvent: If slow cooling still results in oiling, the solution may be too concentrated. Add more of the "good" solvent (the one the compound is soluble in when hot) to decrease the supersaturation level upon cooling[4].

  • Change Solvent System: The chosen solvent's boiling point may be too high. Select a solvent with a boiling point at least 10-20 °C below the melting point of your compound[3]. Alternatively, consider an anti-solvent crystallization approach (see Protocol 1).

Q2: No crystals are forming even after the solution has cooled to room temperature or below. How can I induce crystallization?

A2: A failure to crystallize indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.

Causality: Crystal formation requires both supersaturation and nucleation sites. Impurities can sometimes inhibit nucleation by adsorbing to the surface of potential nuclei.

Troubleshooting Steps:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches create high-energy sites that can act as templates for nucleation[4][5].

  • Seeding: If available, add a single, small crystal of pure 3-Methyl-2-oxopiperidine-3-carboxylic acid to the solution. A seed crystal provides a pre-existing lattice onto which more molecules can deposit, bypassing the initial nucleation barrier[5].

  • Reduce Solvent Volume: If the above methods fail, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, allow it to cool again[4].

  • Lower Temperature: If using a cooling bath, try lowering the temperature further (e.g., from an ice bath to an ice/acetone bath). This will decrease the solubility of your compound and increase supersaturation.

Q3: The crystallization happened very quickly, and the resulting solid is a fine powder. Is this a problem?

A3: Yes, this is often a problem. Rapid precipitation, or "crashing out," is discouraged because it tends to trap impurities within the rapidly forming crystal lattice, defeating the purpose of purification[4].

Causality: Extremely high supersaturation causes nucleation to occur so rapidly and at so many points that there is no time for slow, ordered growth into larger, purer crystals.

Troubleshooting Steps:

  • Increase Solvent Volume: The most direct solution is to use more solvent. Re-dissolve the solid by heating, add 10-20% more solvent than the minimum required for dissolution, and re-cool slowly[4]. This reduces the level of supersaturation and encourages slower, more selective crystal growth.

  • Slower Cooling: Insulate the flask to ensure the temperature drops as slowly as possible. An ideal crystallization should show initial crystal formation over 5-10 minutes and continue for 20-30 minutes or longer[4].

Q4: My final product has a very low yield. What are the likely causes?

A4: A low yield indicates that a significant portion of your product was lost during the crystallization and recovery process.

Causality: Product loss can occur at several stages: using too much solvent, premature crystallization during filtration, or washing with a solvent in which the product is too soluble.

Troubleshooting Steps:

  • Minimize Solvent: While avoiding "crashing out," strive to use the minimum amount of hot solvent necessary for complete dissolution. Any excess will retain more of your product in the final solution (the mother liquor)[4].

  • Check the Mother Liquor: After filtering your crystals, try cooling the mother liquor to a much lower temperature to see if a second crop of crystals forms. This can help recover some lost product, though this second crop may be less pure.

  • Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter flask to prevent the product from crystallizing prematurely on the filter paper[4].

  • Use Cold Wash Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving a significant amount of the product crystals.

Q5: The crystals have a yellow or brown tint. How can I remove colored impurities?

A5: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated charcoal.

Causality: Activated charcoal has a very high surface area with numerous pores that adsorb large, non-polar and colored molecules from the solution.

Troubleshooting Steps:

  • Charcoal Treatment: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a micro-spatula tip is often sufficient).

  • Heat and Filter: Swirl the hot solution with the charcoal for a few minutes to allow for adsorption.

  • Hot Filtration: Remove the charcoal by a hot gravity filtration. The filtrate should be colorless.

  • Caution: Using too much charcoal can lead to the adsorption of your desired product, significantly reducing the yield[4].

Section 2: Troubleshooting Specific Chemical Impurities

This section focuses on identifying and removing impurities based on the chemical nature of 3-Methyl-2-oxopiperidine-3-carboxylic acid.

Q6: HPLC analysis shows a persistent impurity with a very similar retention time to my main product. Could this be a stereoisomer?

A6: Yes, this is highly probable. The target molecule has a chiral center at the C3 position. Syntheses often produce a mixture of diastereomers, which have very similar polarities and can be difficult to separate by standard crystallization[6].

Causality: Diastereomers have the same functional groups and similar physical properties, causing them to co-crystallize. Achieving high diastereomeric purity often requires specialized separation techniques or multiple recrystallizations.

Troubleshooting Steps:

  • Multiple Recrystallizations: Perform several sequential recrystallizations. While tedious, this can sometimes enrich one diastereomer if there is a sufficient difference in solubility in the chosen solvent system.

  • Solvent Screening: The relative solubility of diastereomers can vary significantly between different solvents. A thorough solvent screening (see Protocol 1) may reveal a system that provides better separation.

  • Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for separating diastereomers[5]. Chiral chromatography may be necessary if enantiomers are present and separation is required.

  • Confirm Identity: Use LC-MS to confirm that the impurity has the same mass as your product, which is strong evidence for it being an isomer[7]. 2D NMR techniques (like NOESY) may also be used to establish the relative stereochemistry of the major and minor isomers.

Q7: I suspect the presence of unreacted starting materials or non-polar byproducts. What is the best way to remove them?

A7: An acid-base extraction is an excellent and highly effective classical method for separating a carboxylic acid from neutral or basic impurities.

Causality: This technique exploits the acidic nature of the carboxylic acid group. By converting it to its carboxylate salt with a mild base, its solubility is dramatically shifted from an organic phase to an aqueous phase, leaving non-acidic impurities behind. A patent for a related piperidine derivative demonstrates the utility of pH adjustments for purification[8].

Troubleshooting Steps:

  • Perform an Acid-Base Extraction: Follow the detailed steps in Protocol 3. This involves dissolving the crude material in an organic solvent, extracting with a weak aqueous base (e.g., sodium bicarbonate), washing the aqueous layer to remove any trapped organic impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.

  • Solvent Choice: Use an organic solvent for the extraction in which your impurities are highly soluble but your product's salt is not (e.g., ethyl acetate, dichloromethane).

Q8: My NMR spectrum shows broad peaks, or my mass spec suggests the presence of a species with the mass of my product + H2O. Could my lactam be hydrolyzing?

A8: This is a valid concern. Lactams, which are cyclic amides, can hydrolyze to the corresponding open-chain amino acid, especially under harsh acidic or basic conditions or with prolonged heating in the presence of water[9].

Causality: The amide bond in the lactam ring is susceptible to nucleophilic attack by water, leading to ring-opening. The resulting amino acid has significantly different properties (e.g., higher polarity, different pKa) and will act as an impurity.

Troubleshooting Steps:

  • Control pH: During workup and crystallization, avoid strong acids or bases. If an acid-base extraction is used, perform it quickly and at cool temperatures.

  • Use Dry Solvents: Ensure your crystallization solvents are dry, especially if prolonged heating is required.

  • Analytical Confirmation: The presence of the hydrolyzed product can be confirmed by LC-MS, as its molecular weight will be 18 amu higher (M+18) than the parent compound.

  • Purification: If hydrolysis has occurred, an acid-base extraction (Protocol 3) can be effective at separating the more polar amino acid from the desired lactam, although optimization may be required. Recrystallization from a carefully chosen solvent system can also be effective.

Section 3: Protocols and Methodologies
Protocol 1: Systematic Solvent Screening for Crystallization

This protocol helps identify a suitable solvent or solvent pair for recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold[5].

  • Preparation: Place ~10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (see Table 1) dropwise at room temperature.

  • Room Temperature Solubility: Swirl the tube. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility: If the compound is insoluble at room temperature, heat the test tube gently in a sand bath or with a heat gun. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: A suitable solvent will show poor solubility at room temperature, complete solubility when hot, and produce a good yield of crystals upon cooling.

  • Anti-Solvent Method: If no single solvent is ideal, try a solvent-pair. Dissolve the compound in a minimum of a "good" solvent (one in which it is very soluble). Then, while hot, add a "poor" solvent (an "anti-solvent" in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.

Protocol 2: Standard Recrystallization Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (from Protocol 1) and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask to remove them.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. To promote larger crystals, insulate the flask[4]. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel (volume approximately equal to the organic layer). Stopper the funnel and shake gently, venting frequently to release CO₂ gas. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining the aqueous extracts. The organic layer now contains neutral or basic impurities and can be discarded.

  • Wash Aqueous Layer: (Optional but recommended) Add a small amount of fresh organic solvent (e.g., ethyl acetate) to the combined aqueous extracts and shake. Discard this organic wash to remove any trapped non-acidic impurities from the aqueous layer.

  • Re-acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). Your pure product should precipitate as a solid.

  • Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 4: Analytical Method for Purity Assessment (HPLC)

Reverse-phase HPLC with UV detection is the most common method for assessing the purity of compounds like 3-Methyl-2-oxopiperidine-3-carboxylic acid[10].

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the lactam amide bond has a weak chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water/acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Section 4: Visual Guides
Diagram 1: General Troubleshooting Workflow for Crystallization

A flowchart to guide decisions when crystallization yields suboptimal results.

G cluster_start Start cluster_process Process & Observation cluster_outcomes Troubleshooting Paths cluster_solutions Solutions start Crude Solid for Crystallization dissolve Dissolve in Hot Solvent & Cool Slowly start->dissolve observe Observe Outcome dissolve->observe oil Problem: Oiling Out or Amorphous Solid observe->oil Oily/Amorphous no_xtal Problem: No Crystals Form observe->no_xtal Clear Solution impure_xtal Problem: Impure Crystals (Color, Wrong Morphology) observe->impure_xtal Poor Quality Crystals good_xtal Outcome: Good Crystals observe->good_xtal Success sol_oil 1. Re-heat & Cool Slower 2. Add More Solvent 3. Change Solvent oil->sol_oil sol_no_xtal 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->sol_no_xtal sol_impure 1. Recrystallize Again 2. Use Charcoal for Color 3. Use Acid-Base Extraction impure_xtal->sol_impure finish Collect, Wash, Dry & Analyze Purity (HPLC) good_xtal->finish sol_oil->dissolve Retry sol_no_xtal->dissolve Retry sol_impure->dissolve Retry

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 3-Methyl-2-oxopiperidine-3-carboxylic Acid Reactions

Welcome to the technical support center for reactions involving 3-Methyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 3-Methyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and optimization for this sterically hindered, bifunctional molecule. Here, we synthesize foundational chemical principles with practical, field-tested advice to help you troubleshoot common issues and enhance your reaction outcomes.

Section 1: Understanding the Core Problem: The Duality of the Substrate

3-Methyl-2-oxopiperidine-3-carboxylic acid presents a unique challenge due to its structure. It contains a lactam (a cyclic amide) and a sterically hindered tertiary carboxylic acid. This duality dictates that solvent choice is not merely about solubility but about managing reactivity, stability, and potential side reactions.

  • Lactam Ring Stability: The six-membered lactam ring is generally stable, but harsh conditions (strong acid/base, high temperatures) can promote hydrolysis. The stability of similar β-lactam rings has been shown to be highly dependent on the solvent environment, with aqueous solutions often facilitating ring-opening.[1][2][3] While the piperidone ring is less strained than a β-lactam, the principle of solvent-mediated stability remains critical.

  • Sterically Hindered Carboxylic Acid: The methyl group adjacent to the carboxylic acid creates significant steric hindrance. This slows down desired reactions like esterification and amidation, often requiring more forcing conditions or specialized reagents.[4][5][6][7][8][9] These conditions, in turn, can threaten the integrity of the lactam ring or lead to side reactions.

  • Potential for Decarboxylation: As a β-keto acid derivative (the lactam carbonyl is beta to the carboxylic acid), this molecule is susceptible to decarboxylation upon heating.[10][11][12] This side reaction is highly influenced by the solvent and temperature, making thermal management a key consideration.

The ideal solvent must therefore strike a delicate balance: it must be sufficiently polar to dissolve the starting materials and reagents, facilitate the desired reaction at a reasonable rate, and minimize side reactions like hydrolysis and decarboxylation.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with 3-Methyl-2-oxopiperidine-3-carboxylic acid in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My amidation/esterification reaction has stalled. I'm using a standard coupling reagent like EDC/HOBt in Dichloromethane (DCM), but I see mostly unreacted starting material by TLC/LC-MS. What's going wrong?

A: This is a classic issue stemming from the steric hindrance of the tertiary carboxylic acid. While DCM is a good general-purpose solvent, it may not be optimal for this challenging substrate for several reasons.

  • Inadequate Activation: The steric bulk around the carboxylic acid can hinder the formation of the active intermediate (e.g., the O-acylisourea with EDC).[13][14] This is often the rate-limiting step.

  • Poor Solubility of Intermediates: While the starting materials might dissolve, the activated intermediate or reagent byproducts (like DCU for DCC) may have limited solubility, causing the reaction to become heterogeneous and stall.[14]

  • Insufficient Polarity: DCM is a nonpolar aprotic solvent. A more polar solvent can better stabilize charged intermediates and transition states, potentially accelerating the reaction.

Troubleshooting Steps:

  • Switch to a More Polar Aprotic Solvent: Transitioning to a solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is the most common and effective first step.[13][15] These solvents are excellent at dissolving a wide range of organic molecules and salts, and their polarity can promote the desired reaction.

  • Elevate the Reaction Temperature: Modestly increasing the temperature (e.g., from room temperature to 40-60 °C) can provide the necessary activation energy to overcome steric hindrance.[9] Caution: Monitor carefully for decarboxylation.

  • Employ a More Potent Coupling Reagent: For severely hindered systems, standard coupling reagents may be insufficient. Consider using stronger uronium/aminium salt-based reagents like HATU or HBTU.[13][16] These are typically used in DMF or NMP and often give superior results for hindered couplings.[9]

  • Ensure Anhydrous Conditions: Water in the reaction can hydrolyze the activated intermediate and consume coupling reagents. Always use anhydrous solvents and perform reactions under an inert atmosphere (Nitrogen or Argon).[13][15]

Issue 2: Formation of Significant Byproducts

Q: My reaction is proceeding, but I'm getting a major byproduct that I suspect is the decarboxylated starting material. How can I prevent this?

A: Decarboxylation is a thermally driven process for β-keto acids and their derivatives.[11][17] The key is to enable the desired reaction to occur at a temperature below the threshold for significant decarboxylation.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct solution. If you are heating the reaction, try to find the minimum temperature required for the primary reaction to proceed.

  • Use a More Efficient Catalyst/Reagent System: A more active coupling reagent (like HATU) or a more effective esterification catalyst allows the reaction to proceed faster and at a lower temperature, outcompeting the decarboxylation pathway.[9][16]

  • Solvent Choice Matters: While high-boiling polar aprotic solvents like DMF are often used, they facilitate heating. If possible, explore solvents that allow the reaction to proceed at room temperature. For example, the Steglich esterification using DCC/DMAP is often effective at room temperature in DCM for hindered acids.[4][8]

Q: I'm observing a byproduct that appears to be related to the lactam ring opening. Is this possible and how can I avoid it?

A: While the piperidone ring is relatively robust, prolonged exposure to strong nucleophiles, acids, or bases, especially in protic solvents like water or alcohols at elevated temperatures, can lead to hydrolysis.[1][18]

Troubleshooting Steps:

  • Avoid Protic Solvents: If possible, avoid using water, methanol, or ethanol as primary reaction solvents, as they can act as nucleophiles.[18][19] If they are required as reagents, use them stoichiometrically rather than as the solvent.

  • Control Basicity/Acidity: When using a base, opt for a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of primary or secondary amines.[14][16] If acidic conditions are required, use the minimum catalytic amount necessary.

  • Minimize Reaction Time: Do not let reactions run unnecessarily long. Monitor by an appropriate analytical technique (TLC, LC-MS) and work up the reaction as soon as the starting material is consumed.[14]

Section 3: Data & Protocols

Table 1: Solvent Selection Guide for Common Reactions
Reaction TypePrimary Solvent(s)Secondary/Alternative(s)Key Considerations
Amide Coupling DMF, NMPDCM, AcetonitrileDMF is the workhorse for difficult couplings with reagents like HATU.[13][16] DCM can be effective with less hindered amines and DCC/DMAP systems.[8]
Esterification Toluene, HeptaneDCM, THFFor acid-catalyzed esterifications, using a nonpolar solvent with a Dean-Stark trap to remove water is highly effective.[6][7][15] DCM is suitable for carbodiimide-mediated methods.[4]
Acid Chloride Formation DCM, TolueneNoneTypically performed neat with SOCl₂ or (COCl)₂ with catalytic DMF in an inert solvent like DCM.
General Handling Ethyl Acetate, DCMMethanol, WaterThe compound is a solid, likely with good solubility in polar organic solvents for workup and chromatography.
Protocol: HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling 3-Methyl-2-oxopiperidine-3-carboxylic acid with a primary or secondary amine.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-Methyl-2-oxopiperidine-3-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Stirring: Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture, either neat or as a solution in minimal DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by LC-MS or TLC until the starting carboxylic acid is consumed.[16]

  • Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Visualizing the Troubleshooting Process

The following diagrams illustrate the logical pathways for solvent selection and troubleshooting.

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield Start Problem: Low Yield / Stalled Reaction Check_Solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) Start->Check_Solvent Check_Reagent Is the coupling reagent strong enough? (e.g., HATU for hindered acids) Check_Solvent->Check_Reagent Yes Sol_Action Action: Switch to DMF or NMP Check_Solvent->Sol_Action No Check_Temp Is the temperature optimized? Check_Reagent->Check_Temp Yes Reagent_Action Action: Use HATU, HBTU, or COMU Check_Reagent->Reagent_Action No Check_Anhydrous Are conditions strictly anhydrous? Check_Temp->Check_Anhydrous Yes Temp_Action Action: Increase temperature cautiously (e.g., to 40-60 °C) Check_Temp->Temp_Action No Anhydrous_Action Action: Use anhydrous solvents, reagents, and inert atmosphere Check_Anhydrous->Anhydrous_Action No Success Reaction Optimized Check_Anhydrous->Success Yes Sol_Action->Check_Reagent Reagent_Action->Check_Temp Temp_Action->Check_Anhydrous Anhydrous_Action->Success

Caption: A decision tree for troubleshooting low reaction yields.

Diagram 2: Influence of Solvent Properties on Reaction Outcomes

Solvent_Properties Solvent Solvent Choice Polarity High Polarity (e.g., DMF, DMSO) Solvent->Polarity Proticity Proticity (e.g., H₂O, MeOH) Solvent->Proticity BoilingPoint High Boiling Point (e.g., Toluene, DMF) Solvent->BoilingPoint Solubility Increases Reactant & Reagent Solubility Polarity->Solubility Rate Stabilizes Polar Intermediates, Increases Reaction Rate Polarity->Rate Hydrolysis Promotes Lactam Ring Hydrolysis Proticity->Hydrolysis WaterRemoval Allows Azeotropic Water Removal BoilingPoint->WaterRemoval Decarboxylation Enables High Temperatures, Risk of Decarboxylation BoilingPoint->Decarboxylation

Caption: The relationship between key solvent properties and reaction outcomes.

References

  • Gattuso, G., Nepra, F., & Bodo, B. (2007). Quantum Mechanical Study of β-Lactam Reactivity: The Effect of Solvation on Barriers of Reaction and Stability of Transition States and Reaction Intermediates. The Journal of Physical Chemistry B, 111(49), 13587-13595. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Ishihara, K., Nakayama, M., & Ohara, S. (2002). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. The Journal of Organic Chemistry, 67(15), 5407-5411. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Katakura, S., et al. (1989). Method for esterifying sterically hindered carboxylic acids.
  • JoVE. (2023). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Journal of Visualized Experiments. [Link]

  • European Patent Office. (1989). Method for esterifying hindered carboxylic acids. EP 0331280 A1.
  • Organic Syntheses. (1986). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses, 64, 182. [Link]

  • University of Calgary. (n.d.). Ch21: Decarboxylation. Chemistry LibreTexts. [Link]

  • Olivares-Morales, A., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Scientific Reports, 8(1), 14938. [Link]

  • Olivares-Morales, A., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. PubMed. [Link]

  • Olivares-Morales, A., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. PMC. [Link]

  • Bigley, D. B., & Thurman, J. C. (1967). Studies in decarboxylation. Part VI. A comparison of the transition states for the decarboxylation of β-keto- and βγ-unsaturated acids. Journal of the Chemical Society B: Physical Organic, 941-944. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Kennedy, J. H., & Ashley, K. R. (2018). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes. ChemRxiv. [Link]

  • Subiros-Funosas, R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11637-11643. [Link]

  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1666. [Link]

  • Page, M. I. (2014). The Mechanisms of Reactions of β-Lactams. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Dridi, D., et al. (2019). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. The Journal of Organic Chemistry, 84(15), 9574-9584. [Link]

  • PubChem. (n.d.). 3-methyl-2-oxopiperidine-3-carboxylic acid. PubChem. [Link]

  • Sigma-Aldrich China. (n.d.). 3-Methyl-2-oxopiperidine-3-carboxylic acid. Product Page. [Link]

Sources

Optimization

Preventing decarboxylation of 3-Methyl-2-oxopiperidine-3-carboxylic acid at high temperatures

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with 3-Methyl-2-oxopiperidine-3-carboxylic acid. As a substituted β-keto ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 3-Methyl-2-oxopiperidine-3-carboxylic acid. As a substituted β-keto acid, this compound is susceptible to thermal degradation. This document provides in-depth technical guidance, troubleshooting protocols, and preventative strategies to mitigate decarboxylation, ensuring the integrity of your experiments and products.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the instability of 3-Methyl-2-oxopiperidine-3-carboxylic acid.

Q1: My sample of 3-Methyl-2-oxopiperidine-3-carboxylic acid shows significant degradation upon heating. What is causing this?

A: The observed degradation is almost certainly due to decarboxylation, a chemical reaction where the carboxylic acid group is removed and released as carbon dioxide (CO₂).[1] This compound's structure contains a ketone group at the β-position relative to the carboxylic acid. This β-keto acid arrangement makes the molecule inherently unstable, particularly at elevated temperatures.[2] The presence of the ketone group acts as an electron sink, which facilitates the loss of CO₂.[3]

Q2: What is the specific chemical mechanism of this thermal decarboxylation?

A: The decarboxylation of β-keto acids proceeds through a concerted, cyclic mechanism.[4] The reaction involves a six-membered transition state where the carboxyl proton is transferred to the keto oxygen atom, while the carbon-carbon bond between the carboxyl group and the α-carbon is broken.[5][6] This process forms an enol intermediate, which then rapidly tautomerizes to the more stable ketone product, 3-methyl-2-oxopiperidone.[2][4]

Caption: Mechanism of β-keto acid decarboxylation.

Q3: How does pH influence the stability of the compound in solution?

A: The stability of β-keto acids like this one is highly pH-dependent. The decarboxylation reaction is significantly faster for the protonated carboxylic acid form than for its conjugate base, the carboxylate anion.[2][7] In acidic conditions, the compound exists primarily in its protonated, less stable form. By maintaining a neutral to slightly alkaline pH (pH > 7), the compound is deprotonated to the carboxylate anion. This negative charge on the carboxylate group creates an electronic repulsion that hinders the formation of the required cyclic transition state, thereby dramatically slowing the rate of decarboxylation.[7]

Q4: Are there general handling and storage guidelines to prevent premature degradation?

A: Yes. Temperature is a critical factor. To maintain the integrity of 3-Methyl-2-oxopiperidine-3-carboxylic acid, it should always be stored under controlled, cool conditions. For long-term storage, temperatures of -20°C to -80°C are highly recommended to minimize spontaneous degradation.[2] The compound should be stored in a tightly sealed container in a dry, well-ventilated area.[8]

Troubleshooting and Prevention Guide

This section provides actionable strategies to address decarboxylation during experimental procedures.

Problem: Compound Degrades During High-Temperature Reaction

If your synthetic protocol requires heating, decarboxylation can lead to significant yield loss and the formation of impurities.

Caption: Decision workflow for preventing decarboxylation.

Solution 1: pH Control (When Applicable)

For reactions in aqueous or protic solvents, maintaining a neutral to slightly alkaline pH is the first line of defense.

  • Action: If your reaction chemistry allows, buffer the solution to a pH of 7.0-8.0 using a non-nucleophilic buffer (e.g., phosphate or borate buffers).

  • Causality: As previously mentioned, the deprotonated carboxylate anion is significantly more stable and less prone to decarboxylation.[2]

Solution 2: Chemical Protection (Most Robust Method)

The most effective strategy to prevent decarboxylation at high temperatures is to chemically modify the carboxylic acid group. This is achieved by converting it into an ester, a functional group that is not susceptible to this degradation pathway.[9][10]

  • Action: Protect the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl ester) before performing the high-temperature step.[11] The protecting group can be removed in a subsequent step under conditions that do not affect the rest of the molecule.[9]

  • Causality: By replacing the acidic proton of the carboxyl group, the formation of the six-membered cyclic transition state required for decarboxylation is rendered impossible.

Data Summary: Factors Affecting Stability
FactorConditionImpact on StabilityRecommended Action
Temperature High (> 40-60°C)Decreases Stability Work at the lowest feasible temperature. Store long-term at -20°C to -80°C.[2]
Low (≤ 4°C)Increases Stability Use for short-term storage and during sample preparation.
pH Acidic (< 6.0)Decreases Stability Avoid acidic conditions unless required for a specific reaction step.
Neutral to Alkaline (> 7.0)Increases Stability Buffer solutions to maintain a slightly alkaline pH when possible.[2]
Chemical Form Free Carboxylic AcidProne to Decarboxylation The native, reactive form of the molecule.
Ester (Protected Form)Stable to Decarboxylation Convert to an ester for reactions requiring heat.[9][11]
Experimental Protocols
Protocol 1: Protection of Carboxylic Acid as a Benzyl Ester

This protocol provides a standard method for protecting the carboxylic acid group, rendering it stable to heat-induced decarboxylation. The benzyl group is a common choice as it can be removed under mild hydrogenolysis conditions.[9]

Materials:

  • 3-Methyl-2-oxopiperidine-3-carboxylic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-Methyl-2-oxopiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq) to the solution. Stir the suspension for 15-20 minutes at room temperature. The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate salt.[11]

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude benzyl ester by column chromatography on silica gel to obtain the final protected product.

Deprotection: The benzyl ester can be cleaved to regenerate the carboxylic acid by catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate.[9]

References
  • Krische, M. J., & Kong, J.-R. (2010). Tandem Rh-Catalysis: Decarboxylative β-Keto Acid and Alkyne Cross-Coupling. PMC. Retrieved from [Link]

  • Ignatchenko, A. V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • Wentworth, P., et al. (1998). Copying Nature's Mechanism for the Decarboxylation of β-Keto Acids into Catalytic Antibodies by Reactive Immunization. Journal of the American Chemical Society. Retrieved from [Link]

  • Vedantu. (2024). The mechanism of beta keto acid decarboxylation is class 12 chemistry CBSE. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Ignatchenko, A. V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Fisher Digital Publications. Retrieved from [Link]

  • Toney, M. D. (1993). pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. PubMed. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups. Retrieved from [Link]

  • All about chemistry. (2020). Protecting Groups for Carboxylic acid. YouTube. Retrieved from [Link]

  • Cann, M., & Connelly, M. (2019). Avoid Protecting Groups. Books Gateway. Retrieved from [Link]

  • Google Patents. (n.d.). US3759926A - Piperidine derivatives as stabilizers.
  • Westwood, A., et al. (2018). Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. MDPI. Retrieved from [Link]

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • Biosynce. (2025). What is the stability of piperidine?. Retrieved from [Link]

  • Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • Unknown. (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]

  • Edelmann, F. T. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. ResearchGate. Retrieved from [Link]

  • Conjugated. (2017). Bredt's rule and Decarboxylation (Of beta-carboxylic acids). Retrieved from [Link]

  • Prakash Academy. (2013). Decarboxylation of beta Keto acid # Acid. YouTube. Retrieved from [Link]

  • Stesmans, A., et al. (2008). Temperature dependence of interactions between stable piperidine-1-yloxyl derivatives and an ionic liquid. PubMed. Retrieved from [Link]

  • Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent?. Retrieved from [Link]

  • Stesmans, A., et al. (2010). Temperature dependence of interactions between stable piperidine-1-yloxyl derivatives and a semicrystalline ionic liquid. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-2-oxopiperidine-3-carboxylic acid. Retrieved from [Link]

  • Szostak, M., et al. (2018). Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins: Exploiting Acyl C–O Activation for the Production of Olefins. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry. (2025). Decarboxylation and Carboxylic Acid Chemistry | Chapter 32. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermal Stability of Amorphous Solid Dispersions. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 3-Methyl-2-oxopiperidine-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with 3-Methyl-2-oxopiperidine-3-carboxylic acid (CAS: 897...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with 3-Methyl-2-oxopiperidine-3-carboxylic acid (CAS: 89775-75-7)[1].

Carboxylic acid-containing compounds frequently present significant formulation hurdles due to their inherent physicochemical properties, often exhibiting poor aqueous solubility that limits bioavailability and assay reliability (2[2]). The structural combination of a hydrophobic piperidine ring, a methyl group, and a lactam motif in this specific compound leads to strong intermolecular hydrogen bonding. This creates a stable crystal lattice that strongly resists dissolution in neutral or slightly acidic aqueous media.

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to overcome these solubility barriers.

Part 1: Troubleshooting FAQs

Q1: My compound precipitates out of the aqueous buffer during in vitro cell-based assays. How can I prevent this? Causality: The solubility of piperidine-based carboxylic acids is significantly influenced by pH due to their ionizable nature (3[3]). The carboxylic acid group has a pKa of approximately 3.5–4.5. If your assay buffer pH falls near or below this range, the molecule remains in its non-ionized, highly lipophilic state, leading to rapid precipitation. Solution: Adjust the pH of your buffer. Increasing the pH above the pKa (ideally > 6.5) ensures deprotonation, forming a highly soluble carboxylate anion (4[4]). If biological constraints prevent pH adjustment, utilize a co-solvent strategy by preparing a stock in DMSO and diluting it into the assay buffer (keeping final DMSO <1% to avoid cytotoxicity).

Q2: I am struggling to formulate 3-Methyl-2-oxopiperidine-3-carboxylic acid for in vivo oral dosing. What are the best approaches? Causality: In vivo environments, particularly the acidic stomach (pH 1.5–3.5), will cause the compound to revert to its non-ionized free acid form. This triggers the "pH-partition hypothesis" dilemma: while the non-ionized form is more permeable, its sudden precipitation drastically reduces the amount of drug available for absorption (2[2]). Solution:

  • Salt Formation: React the acid with a basic counterion. For acidic drugs, a basic counterion should be chosen with a pKa at least 2 pH units higher than the pKa of the drug to ensure successful salt formation (4[4]).

  • Amorphous Solid Dispersions (ASDs): When the salt form is not stable enough or does not enhance bio-performance sufficiently, it may be necessary to use an ASD. Spray drying the compound with a polymer can kinetically trap it in an amorphous state, bypassing the crystal lattice energy entirely (5[5]).

Part 2: Decision Logic & Workflow

SolubilityTroubleshooting Start Solubility Issue: 3-Methyl-2-oxopiperidine -3-carboxylic acid CheckPH Is assay pH > 6.5? Start->CheckPH AdjustPH Adjust pH to 7.0-7.4 (Form Carboxylate) CheckPH->AdjustPH No CheckStock Need high conc. stock solution? CheckPH->CheckStock Yes UseCosolvent Use 100% DMSO (Dilute <1% in assay) CheckStock->UseCosolvent Yes CheckInVivo In vivo application? CheckStock->CheckInVivo No SaltForm Screen for Salts (Na+, K+, Amines) CheckInVivo->SaltForm Yes Complexation Use ASDs or Cyclodextrins SaltForm->Complexation Fails

Workflow for troubleshooting aqueous solubility of 3-Methyl-2-oxopiperidine-3-carboxylic acid.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Predicted Solubility Profile

Property / ConditionValue / ObservationMechanistic Rationale
Molecular Weight 157.17 g/mol Small molecule size generally favors permeability, but lattice energy limits dissolution.
pKa (Carboxylic Acid) ~3.5 - 4.5Weakly acidic; dictates the pH-dependent ionization threshold.
Aqueous (pH 2.0) < 1 mg/mL (Low)Compound is fully unionized; strong intermolecular H-bonding dominates.
Aqueous (pH 7.4) > 50 mg/mL (High)Deprotonation forms a highly soluble carboxylate anion, breaking the lattice.
DMSO > 100 mg/mL (Very High)Polar aprotic solvent disrupts the H-bonding of the lactam and carboxylic acid.

Part 4: Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The Shake Flask Method is a traditional, self-validating technique where the drug is added to a solvent, shaken until thermodynamic equilibrium is reached, and the solubility is determined analytically (6[6]).

  • Preparation: Add an excess amount of 3-Methyl-2-oxopiperidine-3-carboxylic acid (solid) to a series of 5 mL glass vials. Ensure visible solid remains to guarantee saturation.

  • Solvent Addition: Add 2 mL of the target aqueous buffer (e.g., FaSSIF, PBS, or pH-adjusted water) to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to 37°C and 200 rpm. Incubate for 48 to 72 hours to ensure true thermodynamic equilibrium is achieved.

  • Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes. This cleanly separates the undissolved solid pellet from the saturated supernatant.

  • Analysis: Carefully aspirate the supernatant, dilute it appropriately in the mobile phase, and quantify the dissolved compound concentration using HPLC-UV or LC-MS against a known standard curve.

Protocol 2: Salt Formation Screening
  • Counterion Selection: Select basic counterions (e.g., NaOH, KOH, Meglumine, Tromethamine) possessing a pKa of at least 6.5 (≥ 2 units higher than the compound's pKa).

  • Dissolution: Dissolve the free acid compound in a minimal volume of a volatile, water-miscible organic solvent (e.g., Methanol or THF) in a glass vial.

  • Reaction: Add equimolar amounts of the chosen base dropwise while stirring continuously at room temperature for 2 hours.

  • Isolation: Evaporate the solvent slowly under a gentle stream of nitrogen. If an oil forms, add a non-polar anti-solvent (like heptane) and scratch the vial walls to induce crystallization.

  • Validation: Confirm successful salt formation and crystallinity using X-Ray Powder Diffraction (XRPD) and verify the shift in melting point via Differential Scanning Calorimetry (DSC).

References

  • BenchChem - An In-depth Technical Guide to the Solubility Profile of 1-Carbamoylpiperidine-3-carboxylic acid. 3

  • Patsnap Eureka - Overcoming Challenges in Carboxylic Acid Drug Formulations. 2

  • BenchChem - Addressing solubility problems with quinoline-4-carboxylic acid derivatives. 4

  • ChemScene - 89775-75-7 | 3-Methyl-2-oxopiperidine-3-carboxylic acid. 1

  • ALWSCI - Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. 6

  • Drug Development & Delivery - BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. 5

Sources

Optimization

Technical Support Center: HPLC Method Refinement for 3-Methyl-2-oxopiperidine-3-carboxylic Acid Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the HPLC analysis of 3-Methyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the HPLC analysis of 3-Methyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and practical solutions to common challenges encountered during method development, validation, and routine analysis. Our focus is on explaining the causality behind experimental choices to empower you to build robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when analyzing 3-Methyl-2-oxopiperidine-3-carboxylic acid.

Q1: Why am I observing significant peak tailing for my analyte?

A1: Peak tailing is the most common issue for this compound and is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2] 3-Methyl-2-oxopiperidine-3-carboxylic acid has two key structural features contributing to this:

  • Carboxylic Acid Group: This acidic functional group can interact with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[3] These silanols are weakly acidic and can lead to strong, undesirable ionic interactions, causing the peak to tail.[2][3]

  • Polar Lactam Ring: The inherent polarity of the piperidine ring can also contribute to unwanted interactions.

To mitigate this, the primary strategy is to control the ionization of the carboxylic acid by adjusting the mobile phase pH.[4]

Q2: My analyte has very poor retention on a standard C18 column. What is the cause and how can I fix it?

A2: 3-Methyl-2-oxopiperidine-3-carboxylic acid is a highly polar molecule. Standard C18 columns, which rely on hydrophobic interactions for retention, often fail to adequately retain such polar compounds, causing them to elute in or near the solvent front (void volume).[5]

  • Solution 1: Use a Polar-Embedded Column. These are reversed-phase columns that have a polar group embedded near the base of the alkyl chain. This modification makes them compatible with highly aqueous mobile phases (even 100% aqueous) and provides alternative interactions for retaining polar analytes.[6]

  • Solution 2: Consider Hydrophilic Interaction Chromatography (HILIC). HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing strong retention for polar molecules.[5]

Q3: The retention time of my peak is drifting over a sequence of injections. What are the likely causes?

A3: Retention time drift, a gradual and consistent shift in retention, is a common problem in HPLC.[7] The most frequent causes are:

  • Inadequate Column Equilibration: It can take a significant volume of mobile phase (20-50 column volumes) to fully equilibrate the column, especially when using mobile phase additives like ion-pairing reagents or buffers.[8]

  • Mobile Phase Composition Change: Volatile components in the mobile phase, such as acetonitrile or additives like trifluoroacetic acid (TFA), can evaporate over time, changing the mobile phase's elution strength and causing retention to drift.[7][9]

  • Temperature Fluctuations: Column temperature has a significant impact on retention. Even a 1°C change can alter retention times by 1-2%.[10] Using a column oven is critical for stability.[10][11]

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes, leading to a gradual loss of retention.[8][10]

Q4: I am having trouble detecting my compound with sufficient sensitivity. What can I do?

A4: The analyte lacks a strong UV-absorbing chromophore, which can make UV detection challenging.

  • Low Wavelength UV: Attempt detection at a low wavelength, such as 200-215 nm. However, be aware that mobile phase purity is critical at these wavelengths to avoid high baseline noise.

  • Alternative Detectors: If available, a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) will provide much better sensitivity for this compound.

  • Derivatization: Chemical derivatization involves reacting the carboxylic acid with a reagent that attaches a strongly UV-absorbing or fluorescent tag.[12] Reagents like 2-nitrophenylhydrazine (2-NPH) can be used for this purpose.[13] This is a common strategy for analyzing carboxylic acids and other compounds with poor detector response.[14][15]

Section 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving more complex analytical issues.

Guide 1: A Systematic Approach to Eliminating Peak Tailing

Peak tailing compromises quantification accuracy and resolution.[2] Follow this workflow to diagnose and resolve the issue.

G start Start: Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH 2 units below analyte pKa? start->check_ph adjust_ph Action: Adjust Mobile Phase pH to 2.5-3.0 using Formic Acid (0.1%) or a Phosphate Buffer. check_ph->adjust_ph No check_column Is an appropriate column being used? (High-purity, end-capped silica) check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch to a modern, high-purity, end-capped C18 or a polar-embedded column. check_column->change_column No check_overload Is the column overloaded? (Peak shape improves upon dilution) check_column->check_overload Yes change_column->check_overload reduce_conc Action: Reduce sample concentration. check_overload->reduce_conc Yes check_physical Inject a neutral marker (e.g., Uracil). Does it also tail? check_overload->check_physical No reduce_conc->check_physical fix_system Problem is physical (extra-column volume, column void). Inspect tubing, fittings, and column inlet. check_physical->fix_system Yes resolved Peak Shape Acceptable (Tf ≈ 1.0) check_physical->resolved No (Chemical Problem Solved) fix_system->resolved

Caption: Workflow for troubleshooting peak tailing.

Data Presentation: Impact of Mobile Phase pH on Tailing Factor

The following table illustrates how adjusting the mobile phase pH can dramatically improve the peak shape for an acidic compound like 3-Methyl-2-oxopiperidine-3-carboxylic acid. The goal is to suppress the ionization of the carboxyl group, minimizing its interaction with the silica surface.[1][16]

Mobile Phase pHAnalyte StatePrimary Interaction with C18Secondary Interaction with SilanolsExpected Tailing Factor (Tf)
6.0 (Above pKa)Ionized (Anionic)Weak (Hydrophobic)Strong (Ionic)> 2.0 (Severe Tailing)
4.5 (Near pKa)Partially IonizedModerateModerate1.5 - 2.0 (Significant Tailing)
2.7 (Below pKa) Neutral (Protonated) Strong (Hydrophobic) Minimized 1.0 - 1.2 (Optimal)

Note: The pKa of the carboxylic acid is estimated to be around 4-5. The data is representative and illustrates a general principle.

Guide 2: Resolving Retention Time Instability

Retention time stability is crucial for reliable peak identification and integration. Use this guide to diagnose the root cause of variability.

G start Start: Retention Time Instability Detected drift_or_jump Is the change a gradual drift or a sudden jump? start->drift_or_jump drift Gradual Drift drift_or_jump->drift Drift jump Sudden Jump drift_or_jump->jump Jump check_equilibration Is the column fully equilibrated? (Run 20-30 column volumes of mobile phase) drift->check_equilibration check_method Was the correct method loaded? (Flow rate, mobile phase, column) jump->check_method check_temp Is the column temperature controlled and stable? check_equilibration->check_temp Yes resolved Retention Time Stable check_equilibration->resolved No (Re-equilibrate) check_mp Is the mobile phase fresh? Are bottles capped to prevent evaporation? check_temp->check_mp Yes temp_issue Unstable temperature. check_temp->temp_issue No check_leak Is there a system leak? (Check pump pressure, fittings) check_mp->check_leak Yes mp_issue Mobile phase composition changing. check_mp->mp_issue No column_issue Column degradation or contamination. check_leak->column_issue No Leaks Found leak_issue System leak present. check_leak->leak_issue Leak Found check_pump Is the pump proportioning correctly? (Check individual solvent lines) check_method->check_pump Yes method_error Incorrect method parameters. check_method->method_error No pump_error Pump malfunction. check_pump->pump_error No check_pump->resolved Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Methyl-2-oxopiperidine-3-carboxylic acid and 2-oxopiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, the piperidine scaffold remains a cornerstone for the development of novel therapeutics and c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the piperidine scaffold remains a cornerstone for the development of novel therapeutics and complex molecules.[1] The functionalization of this privileged heterocycle allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparison of the reactivity of two closely related piperidine derivatives: 3-methyl-2-oxopiperidine-3-carboxylic acid and its parent compound, 2-oxopiperidine-3-carboxylic acid. Understanding the subtle yet significant differences in their chemical behavior is paramount for their effective utilization as building blocks in drug discovery and development.

This comparison will delve into the electronic and steric effects imparted by the C3-methyl group, and how these factors influence the reactivity of the carboxylic acid and the lactam ring. The discussion is supported by established chemical principles and extrapolated data from analogous systems to provide a robust framework for experimental design.

Molecular Overview and Physicochemical Properties

Both molecules share the 2-oxopiperidine (or δ-valerolactam) core, featuring a six-membered ring containing a lactam functionality. The key distinction lies in the substitution at the C3 position, which is a chiral center in the methylated analogue.

Property2-oxopiperidine-3-carboxylic acid3-Methyl-2-oxopiperidine-3-carboxylic acid
Molecular Formula C₆H₉NO₃[2]C₇H₁₁NO₃[3]
Molecular Weight 143.14 g/mol [2]157.17 g/mol [3]
Appearance Solid[4]Powder to crystal[3]
CAS Number 41888-21-5[2]89775-75-7[3]

Comparative Reactivity Analysis

The introduction of a methyl group at the C3 position in 3-methyl-2-oxopiperidine-3-carboxylic acid introduces two primary effects that modulate its reactivity compared to the unsubstituted analogue: a positive inductive effect and steric hindrance.

Acidity of the Carboxylic Acid (pKa)

The acidity of the carboxylic acid is a critical parameter influencing its reactivity in a wide range of transformations, including salt formation and nucleophilic acyl substitution. The methyl group, being an alkyl group, exerts a weak positive inductive effect (+I effect), donating electron density to the adjacent carbon atom.[5] This electron-donating nature slightly destabilizes the carboxylate anion formed upon deprotonation, making the corresponding carboxylic acid less acidic.

Predicted Acidity: 2-oxopiperidine-3-carboxylic acid > 3-Methyl-2-oxopiperidine-3-carboxylic acid

This difference in acidity implies that under identical basic conditions, 2-oxopiperidine-3-carboxylic acid will be deprotonated to a greater extent, which can influence the kinetics of subsequent reactions.

Reactivity towards Nucleophiles: Esterification and Amide Bond Formation

The formation of esters and amides from the carboxylic acid moiety is a fundamental transformation in the synthesis of more complex derivatives. The rate of these reactions is influenced by both electronic and steric factors.

Electronic Effects: The electrophilicity of the carbonyl carbon in the carboxylic acid is a key driver of these reactions. The electron-donating methyl group in 3-methyl-2-oxopiperidine-3-carboxylic acid slightly reduces the partial positive charge on the carbonyl carbon, making it a marginally weaker electrophile compared to the unsubstituted analogue.

Steric Effects: The more significant factor influencing the reactivity of 3-methyl-2-oxopiperidine-3-carboxylic acid towards nucleophiles is steric hindrance. The methyl group at the C3 position shields the carboxylic acid's carbonyl carbon from the approach of a nucleophile. This steric impediment is particularly pronounced with bulky nucleophiles.

Predicted Reactivity towards Nucleophiles: 2-oxopiperidine-3-carboxylic acid > 3-Methyl-2-oxopiperidine-3-carboxylic acid

For reactions like Fischer esterification or amide bond formation using coupling reagents, it is anticipated that 3-methyl-2-oxopiperidine-3-carboxylic acid will react at a slower rate than its unsubstituted counterpart. To achieve comparable reaction times and yields, more forcing conditions or highly reactive coupling agents may be necessary for the methylated compound.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for key transformations of these compounds. Researchers should optimize these conditions based on their specific substrates and experimental setup.

Synthesis of 2-oxopiperidine-3-carboxylic acid

A common synthetic route involves the cyclization of a suitable precursor. One established method is the hydrogenation and cyclization of diethyl 2-cyanoethylmalonate.[6]

Workflow for the Synthesis of 2-oxopiperidine-3-carboxylic acid

A Diethyl malonate + Acrylonitrile B Michael Addition (Base catalyst) A->B Reaction C Diethyl 2-cyanoethylmalonate B->C Intermediate D Hydrogenation & Cyclization (Raney Cobalt, H2, High Pressure) C->D Reaction E Ethyl 2-oxopiperidine-3-carboxylate D->E Intermediate F Hydrolysis (e.g., aq. HCl) E->F Reaction G 2-oxopiperidine-3-carboxylic acid F->G Product

Caption: Synthesis of 2-oxopiperidine-3-carboxylic acid.

Step-by-Step Protocol:

  • Michael Addition: To a stirred solution of diethyl malonate and a catalytic amount of a strong base (e.g., sodium ethoxide) in an appropriate solvent like ethanol, acrylonitrile is added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Isolation: The reaction is quenched, and the product, diethyl 2-cyanoethylmalonate, is isolated through extraction and purified by distillation under reduced pressure.

  • Reductive Cyclization: The purified diethyl 2-cyanoethylmalonate is subjected to high-pressure hydrogenation in the presence of a Raney cobalt or Raney nickel catalyst in a suitable solvent like ethanol. This step simultaneously reduces the nitrile to a primary amine and facilitates intramolecular cyclization to the lactam.

  • Hydrolysis: The resulting ethyl 2-oxopiperidine-3-carboxylate is then hydrolyzed using either acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions to yield 2-oxopiperidine-3-carboxylic acid.

  • Purification: The final product is isolated by filtration or extraction and can be purified by recrystallization.

Synthesis of 3-Methyl-2-oxopiperidine-3-carboxylic acid

The synthesis of the methylated analogue can be achieved through the alkylation of a pre-formed 2-oxopiperidine-3-carboxylate enolate, followed by hydrolysis.

Workflow for the Synthesis of 3-Methyl-2-oxopiperidine-3-carboxylic acid

A Ethyl 2-oxopiperidine-3-carboxylate B Deprotonation (Strong base, e.g., LDA) A->B Reaction C Enolate Intermediate B->C Intermediate D Alkylation (Methyl iodide) C->D Reaction E Ethyl 3-methyl-2-oxopiperidine-3-carboxylate D->E Intermediate F Hydrolysis (e.g., aq. LiOH) E->F Reaction G 3-Methyl-2-oxopiperidine-3-carboxylic acid F->G Product

Caption: Synthesis of 3-Methyl-2-oxopiperidine-3-carboxylic acid.

Step-by-Step Protocol:

  • Enolate Formation: A solution of ethyl 2-oxopiperidine-3-carboxylate in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the enolate.

  • Alkylation: Methyl iodide is then added to the enolate solution, and the reaction is allowed to slowly warm to room temperature and stir until completion.

  • Work-up and Isolation: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product, ethyl 3-methyl-2-oxopiperidine-3-carboxylate, is isolated via extraction and purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed, for instance, using lithium hydroxide in a mixture of THF and water, followed by acidification to yield 3-methyl-2-oxopiperidine-3-carboxylic acid.

  • Purification: The final product is isolated and purified, typically by recrystallization.

Comparative Esterification (Fischer Esterification)

This protocol outlines a comparative experiment to assess the relative rates of esterification.

Reaction Scheme for Fischer Esterification

cluster_0 Reaction 1 cluster_1 Reaction 2 A 2-oxopiperidine-3-carboxylic acid C H+ catalyst (e.g., H2SO4) A->C B Ethanol (excess) B->C D Ethyl 2-oxopiperidine-3-carboxylate C->D Reflux E 3-Methyl-2-oxopiperidine-3-carboxylic acid G H+ catalyst (e.g., H2SO4) E->G F Ethanol (excess) F->G H Ethyl 3-methyl-2-oxopiperidine-3-carboxylate G->H Reflux

Caption: Comparative Fischer Esterification.

Step-by-Step Protocol:

  • Reaction Setup: Two separate round-bottom flasks are charged with equimolar amounts of 2-oxopiperidine-3-carboxylic acid and 3-methyl-2-oxopiperidine-3-carboxylic acid, respectively.

  • Reagent Addition: A large excess of the alcohol (e.g., ethanol) is added to each flask to serve as both the reactant and the solvent. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is then carefully added to each flask.

  • Reaction Monitoring: Both reaction mixtures are heated to reflux under identical conditions. Aliquots are taken from each reaction at regular time intervals and analyzed by a suitable method (e.g., GC-MS or ¹H NMR) to monitor the consumption of the starting material and the formation of the ester product.

  • Data Analysis: The conversion percentage versus time is plotted for both reactions. It is expected that the reaction with 2-oxopiperidine-3-carboxylic acid will proceed at a faster rate.

Comparative Amide Bond Formation

This protocol uses a standard coupling agent to compare the reactivity of the two carboxylic acids in amide formation.

Step-by-Step Protocol:

  • Reaction Setup: In two separate flasks under an inert atmosphere, equimolar amounts of 2-oxopiperidine-3-carboxylic acid and 3-methyl-2-oxopiperidine-3-carboxylic acid are dissolved in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activation: To each flask, a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) are added at 0 °C. The mixtures are stirred for a short period to allow for the activation of the carboxylic acids.

  • Nucleophile Addition: An amine (e.g., benzylamine, 1.0 eq) is then added to each flask.

  • Reaction Monitoring: The reactions are allowed to warm to room temperature and are monitored by TLC or LC-MS.

  • Data Analysis: The time to completion for both reactions is recorded. It is anticipated that the reaction involving 3-methyl-2-oxopiperidine-3-carboxylic acid will be slower due to increased steric hindrance.

Decarboxylation Potential

Decarboxylation, the removal of the carboxyl group as CO₂, is another important reaction to consider. For simple carboxylic acids, this transformation typically requires harsh conditions. However, the presence of a carbonyl group at the β-position (the lactam carbonyl) can facilitate decarboxylation through a cyclic transition state, particularly at elevated temperatures.

The stability of the carbanion intermediate formed upon decarboxylation is a key factor. The electron-donating methyl group at the C3 position in 3-methyl-2-oxopiperidine-3-carboxylic acid would slightly destabilize the transient carbanion at this position, making decarboxylation more difficult compared to the unsubstituted analogue.

Predicted Ease of Decarboxylation: 2-oxopiperidine-3-carboxylic acid > 3-Methyl-2-oxopiperidine-3-carboxylic acid

Experimentally, this can be investigated by heating both compounds in a high-boiling solvent and monitoring the evolution of CO₂ or the formation of the corresponding decarboxylated product (2-piperidone and 3-methyl-2-piperidone, respectively).

Conclusion

The presence of a methyl group at the C3 position of 2-oxopiperidine-3-carboxylic acid has a discernible impact on its reactivity. The positive inductive effect of the methyl group leads to a slight decrease in the acidity of the carboxylic acid. More significantly, the steric hindrance introduced by the methyl group impedes the approach of nucleophiles to the carboxylic acid carbonyl carbon, resulting in slower rates for reactions such as esterification and amide bond formation. Similarly, the decarboxylation of the methylated compound is expected to be more challenging.

These differences, while subtle, are crucial for the strategic design of synthetic routes and the optimization of reaction conditions. For researchers working with these valuable building blocks, a thorough understanding of these structure-activity relationships is essential for achieving desired outcomes efficiently and predictably.

References

  • Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. Retrieved from [Link]

  • Google Patents. (2021). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • Macmillan Group. (2014). Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society. Retrieved from [Link]

  • Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4996. Retrieved from [Link]

  • Zask, A., et al. (2016). Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society, 138(15), 4914-4917. Retrieved from [Link]

  • Li, Z., et al. (2013). A New Strategy for the Construction of α-Amino Acid Esters via Decarboxylation. Organic Letters, 15(13), 3286-3289. Retrieved from [Link]

  • RSC Publishing. (2016). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 40(12), 10243-10253. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Steric effects of a lone pair and piperidine. Retrieved from [Link]

  • Radboud Repository. (2010). Expedient Pathway into Optically Active 2-Oxopiperidines. Retrieved from [Link]

  • Zuo, Z., & MacMillan, D. W. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophore. Journal of the American Chemical Society, 136(14), 5257-5260. Retrieved from [Link]

  • MDPI. (2024). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 29(7), 1499. Retrieved from [Link]

  • Nature. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from [Link]

  • ResearchGate. (2010). Kinetic Study of Esterification Reaction. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • PMC. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-3-piperidinecarboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-2-oxopiperidine-3-carboxylic acid (C7H11NO3). Retrieved from [Link]

  • ACS Publications. (2006). Thermochemistry of Some Derivatives of 2- and 4-Piperidone. Retrieved from [Link]

  • FooDB. (2011). Showing Compound N-Acetyl-L-alanine (FDB022231). Retrieved from [Link]

  • ChemBK. (2024). N-Acetyl-L-alanine. Retrieved from [Link]

  • PubChem. (n.d.). Aminoisobutyric acid. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 69-76. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-L-alanine. Retrieved from [Link]

  • Jetir.Org. (n.d.). KINETIC STUDIES OF ESTERIFICATION OF N-PROPIONIC ACID AND 2-PROPANOL WITH SULPHURIC ACID CATALYST. Retrieved from [Link]

  • ACS Publications. (1993). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. Journal of the American Chemical Society, 115(3), 885-890. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 3-Methyl-2-oxopiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthesis 3-Methyl-2-oxopiperidine-3-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthesis

3-Methyl-2-oxopiperidine-3-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. Its rigid, chiral scaffold allows for the precise spatial orientation of functional groups, a critical aspect in the design of potent and selective drugs. This guide provides a comparative analysis of two primary synthetic routes to this important molecule: Route 1: Alkylation of a Pre-formed Piperidone Ring and Route 2: Dieckmann Cyclization for Ring Formation . We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each approach to inform your synthetic strategy.

Route 1: Alkylation of Ethyl 2-Oxopiperidine-3-carboxylate

This route commences with the commercially available or readily synthesized ethyl 2-oxopiperidine-3-carboxylate. The core of this strategy lies in the deprotonation of the C3 position followed by electrophilic attack with a methylating agent.

Causality Behind Experimental Choices

The choice of a strong, non-nucleophilic base is paramount to selectively generate the enolate at the desired carbon without competing reactions at the ester or lactam carbonyls. Lithium diisopropylamide (LDA) is a common choice due to its steric bulk, which minimizes nucleophilic addition. The reaction is typically performed at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions. Anhydrous conditions are critical as any protic solvent would quench the highly reactive enolate.

Experimental Protocol: Synthesis of Ethyl 3-Methyl-2-oxopiperidine-3-carboxylate

Materials:

  • Ethyl 2-oxopiperidine-3-carboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF and diisopropylamine.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium is added dropwise while maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes to generate LDA.

  • A solution of ethyl 2-oxopiperidine-3-carboxylate in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour to ensure complete enolate formation.

  • Methyl iodide is added dropwise, and the reaction is stirred for an additional 2-3 hours at -78 °C.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 3-methyl-2-oxopiperidine-3-carboxylate.

Hydrolysis to the Carboxylic Acid

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis using a reagent like lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., THF or methanol) is common. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final product.

Route 2: Dieckmann Cyclization

The Dieckmann cyclization is a powerful intramolecular Claisen condensation that forms a cyclic β-keto ester.[1][2][3][4][5] This approach builds the piperidone ring with the desired substitution pattern in a single, key step. The starting material is a diester that, upon treatment with a strong base, undergoes intramolecular cyclization.

Causality Behind Experimental Choices

The success of the Dieckmann condensation hinges on the use of a strong base, such as sodium ethoxide or potassium tert-butoxide, to generate the enolate.[4] The reaction is typically performed in an aprotic solvent to avoid protonation of the enolate. The choice of the starting diester is critical; it must be designed to yield the desired 3-methyl-2-oxopiperidine-3-carboxylic acid precursor upon cyclization. A suitable starting material would be a substituted pimelate derivative.

Conceptual Experimental Workflow: Dieckmann Cyclization Approach

The synthesis would begin with a suitably substituted acyclic precursor, such as diethyl 3-methyl-3-(N-protected-amino)adipate. The N-protecting group is crucial to prevent side reactions involving the nitrogen atom.

Conceptual Steps:

  • Synthesis of the Acyclic Precursor: This would involve multiple steps to assemble the required substituted adipate derivative.

  • Dieckmann Cyclization: The diester is treated with a strong base (e.g., sodium ethoxide in ethanol) to effect intramolecular cyclization, forming the β-keto ester, which in this case is the ethyl 3-methyl-2-oxopiperidine-3-carboxylate.

  • Deprotection and Hydrolysis: The N-protecting group is removed, and the ester is hydrolyzed to yield the final product.

Comparative Analysis

FeatureRoute 1: AlkylationRoute 2: Dieckmann Cyclization
Starting Materials Readily available or easily synthesized ethyl 2-oxopiperidine-3-carboxylate.[6]Requires multi-step synthesis of a specific acyclic diester precursor.
Key Reaction Enolate alkylation.Intramolecular Claisen (Dieckmann) condensation.[1][2][3][4][5]
Stereocontrol Can be challenging to control stereochemistry at the newly formed stereocenter without chiral auxiliaries or asymmetric catalysts.The stereochemistry is established during the synthesis of the acyclic precursor, potentially allowing for better control.
Scalability Generally scalable, with careful control of cryogenic conditions.Can be scalable, but the synthesis of the starting material may be a limiting factor.
Overall Yield Dependent on the efficiency of the alkylation and hydrolysis steps.Dependent on the yields of the precursor synthesis and the cyclization step.
Versatility The enolate can potentially be reacted with other electrophiles to generate a variety of 3-substituted analogs.The core structure is fixed by the starting diester, offering less flexibility for late-stage diversification.

Visualizing the Synthetic Pathways

Route 1: Alkylation Workflow

Alkylation_Workflow cluster_0 Route 1: Alkylation Start Ethyl 2-Oxopiperidine-3-carboxylate Step1 Deprotonation with LDA at -78 °C Start->Step1 Intermediate1 Lithium Enolate Step1->Intermediate1 Step2 Alkylation with Methyl Iodide Intermediate1->Step2 Product1 Ethyl 3-Methyl-2-oxopiperidine-3-carboxylate Step2->Product1 Step3 Hydrolysis (e.g., LiOH, then H₃O⁺) Product1->Step3 Final_Product 3-Methyl-2-oxopiperidine-3-carboxylic acid Step3->Final_Product Dieckmann_Workflow cluster_1 Route 2: Dieckmann Cyclization Start2 Acyclic Diester Precursor Step2_1 Dieckmann Cyclization (e.g., NaOEt) Start2->Step2_1 Intermediate2 Cyclic β-Keto Ester Step2_1->Intermediate2 Step2_2 Hydrolysis and Decarboxylation (if necessary) Intermediate2->Step2_2 Final_Product2 3-Methyl-2-oxopiperidine-3-carboxylic acid Step2_2->Final_Product2

Caption: Conceptual workflow for the Dieckmann cyclization.

Conclusion and Future Directions

Both the alkylation of a pre-existing piperidone and the Dieckmann cyclization offer viable pathways to 3-Methyl-2-oxopiperidine-3-carboxylic acid. The choice between these routes will largely depend on the specific requirements of the research program, including the availability of starting materials, the need for stereocontrol, and the desired scale of the synthesis.

The alkylation route is more direct if the starting piperidone is readily accessible. However, achieving high stereoselectivity can be a significant challenge. Future research in this area could focus on the development of catalytic asymmetric alkylation methods to address this limitation.

The Dieckmann cyclization, while potentially requiring a more involved synthesis of the acyclic precursor, may offer superior control over stereochemistry. The development of more efficient and convergent syntheses of the required diester starting materials would enhance the attractiveness of this approach.

Ultimately, a thorough evaluation of the pros and cons of each route, in the context of the specific synthetic goals, will enable researchers to make an informed decision and efficiently access this valuable building block for drug discovery and development.

References

Click to expand
  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry (IJC). [Link]

  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Weintraub, P. M., et al. (2003). Advances in Piperidone Synthesis Techniques. Tetrahedron, 59(17), 2953-2989.
  • Various Authors. (n.d.).
  • Shanghai Jingwei Chemical Technology Co., Ltd. (2021).
  • Pearson Education. (n.d.). Alkylation of the following compound with methyl iodide under two...[Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.).
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

  • Google Patents. (n.d.).
  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE...[Link]

  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. [Link]

Sources

Validation

A Comprehensive Benchmarking Guide: 3-Methyl-2-oxopiperidine-3-carboxylic acid vs. Standard Lactams for CNS Drug Discovery

Executive Summary The lactam motif, particularly the pyrrolidone and piperidinone cores, represents a privileged scaffold in central nervous system (CNS) drug discovery, exemplified by the clinical success of nootropic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The lactam motif, particularly the pyrrolidone and piperidinone cores, represents a privileged scaffold in central nervous system (CNS) drug discovery, exemplified by the clinical success of nootropic and antiepileptic agents. This guide introduces 3-Methyl-2-oxopiperidine-3-carboxylic acid, a novel δ-valerolactam, and outlines a comprehensive benchmarking strategy against established standards: Piracetam, Levetiracetam, and Brivaracetam. While extensive experimental data for our compound of interest is yet to be established, this document serves as a detailed proposal and methodological framework for its rigorous evaluation. We will present the known physicochemical and in vitro properties of the standard lactams and provide detailed, validated protocols for the direct comparison of critical drug-like attributes. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the potential of novel substituted lactams and to provide a practical framework for their evaluation.

Introduction: The Enduring Importance of the Lactam Scaffold

Lactams, or cyclic amides, are foundational structures in medicinal chemistry.[1] Their prevalence in a wide array of natural products and approved drugs speaks to their versatile roles as pharmacophores and their ability to form key hydrogen bonding interactions with biological targets.[1] The 2-pyrrolidinone (γ-lactam) core is famously represented by the "racetam" class of nootropics, beginning with Piracetam, which was developed in the 1970s.[2] This scaffold was later optimized to produce potent antiepileptic drugs like Levetiracetam and its higher-affinity analog, Brivaracetam, which selectively target the synaptic vesicle protein 2A (SV2A).[3]

This guide focuses on a related but distinct scaffold: the 2-oxopiperidine (δ-valerolactam) ring. We introduce 3-Methyl-2-oxopiperidine-3-carboxylic acid as a novel compound for evaluation. Its key structural feature is a geminal disubstitution at the 3-position, containing both a methyl and a carboxylic acid group.

The rationale for investigating this specific substitution pattern is rooted in established medicinal chemistry principles:

  • The Thorpe-Ingold (or gem-dimethyl) Effect: The introduction of a gem-dialkyl group on a carbon chain is known to conformationally constrain the scaffold.[4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[5] While our compound has a methyl and a carboxyl group, the principle of conformational restriction still applies.

  • Metabolic Stability: The quaternary carbon at the 3-position is sterically hindered and lacks a proton, which can block metabolic oxidation at this site, a common liability for many drug candidates. This can potentially increase the compound's in vivo half-life.[6]

  • Modulation of Physicochemical Properties: The presence of both a lipophilic methyl group and a hydrophilic, ionizable carboxylic acid creates an interesting amphiphilic character. This balance is critical for achieving the requisite solubility for formulation and the necessary lipophilicity to cross the blood-brain barrier (BBB), a key challenge in CNS drug discovery.[7]

Objective: This guide will objectively compare the known performance of Piracetam, Levetiracetam, and Brivaracetam with a proposed experimental evaluation of 3-Methyl-2-oxopiperidine-3-carboxylic acid. We will provide detailed protocols for key experiments to determine physicochemical properties and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, allowing for a direct, data-driven assessment of its potential as a CNS drug candidate.

Physicochemical Property Benchmarking

The success of a CNS drug candidate is critically dependent on its physicochemical properties, which govern its solubility, membrane permeability, and ultimate bioavailability. We propose a head-to-head comparison of 3-Methyl-2-oxopiperidine-3-carboxylic acid against our standard lactams using the following gold-standard methodologies.

Aqueous Solubility

Rationale: Adequate aqueous solubility is a prerequisite for oral absorption and for the preparation of parenteral formulations.[8] Poor solubility can lead to erratic absorption and is a major hurdle in drug development.[8] We will determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound and is not subject to kinetic artifacts.

Comparative Data:

CompoundMolecular Weight ( g/mol )Aqueous Solubility
Piracetam142.16Very soluble[9] (~479 mg/mL at 20°C)[10]
Levetiracetam170.21Very soluble (1040 mg/mL)[11][12]
Brivaracetam212.29Very soluble (681-700 mg/mL)[13]
3-Methyl-2-oxopiperidine-3-carboxylic acid 157.17 To be determined
Lipophilicity (LogP/LogD)

Rationale: Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. For CNS drugs, a delicate balance is required: sufficient lipophilicity to cross the lipid-rich blood-brain barrier, but not so high as to cause poor solubility, high plasma protein binding, or rapid metabolic clearance. We will measure the distribution coefficient at pH 7.4 (LogD₇.₄), which is more physiologically relevant for ionizable molecules than the partition coefficient (LogP).

Comparative Data:

CompoundLogP (Predicted/Experimental)LogD at pH 7.4 (Experimental)
Piracetam-1.54 (Experimental)[1]~ -1.54 (non-ionizable)
Levetiracetam-0.67 (Experimental)[5]~ -0.67 (non-ionizable)
Brivaracetam1.00 (Experimental)[13]1.00[13]
3-Methyl-2-oxopiperidine-3-carboxylic acid -0.01 (Predicted) [2]To be determined
Thermal Stability (Melting Point)

Rationale: The melting point (Tm) provides information about the crystal lattice energy of a solid. A high melting point can sometimes be correlated with poor solubility. Additionally, determining the decomposition temperature is crucial for assessing the compound's stability during manufacturing, formulation, and storage.

Comparative Data:

CompoundMelting Point (°C)
Piracetam151-152.5[2]
Levetiracetam115-119[4]
Brivaracetam72-77[3]
3-Methyl-2-oxopiperidine-3-carboxylic acid To be determined

Experimental Protocols: Physicochemical Characterization

To ensure data integrity and reproducibility, the following detailed protocols should be employed.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[5]

Workflow Diagram:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial with buffer (pH 7.4) B Agitate at constant temp. (e.g., 25°C) for 24h A->B Incubate C Centrifuge to pellet undissolved solid B->C Settle D Extract aliquot of supernatant C->D Sample E Filter through 0.45 µm syringe filter D->E Clarify F Quantify concentration (LC-MS/MS or HPLC-UV) E->F Analyze

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the test compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them on an orbital shaker or stir plate in a temperature-controlled environment (e.g., 25°C). Agitate for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand for at least 1 hour. Then, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulates.

  • Quantification: Prepare a calibration curve of the test compound in the same buffer. Analyze the filtered supernatant using a validated LC-MS/MS or HPLC-UV method to determine its concentration.

  • Calculation: The determined concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.

Protocol: LogD₇.₄ Determination via Shake-Flask Method

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.[13]

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Addition: Add a known amount of the test compound to a vial containing a defined volume of the pre-saturated PBS (e.g., 1 mL). Ensure the compound is fully dissolved and does not exceed its aqueous solubility.

  • Partitioning: Add an equal volume (1 mL) of the pre-saturated n-octanol to the vial.

  • Equilibration: Seal the vial and shake vigorously for at least 4 hours at a constant temperature (e.g., 25°C).

  • Phase Separation: Centrifuge the vial (e.g., at 3,000 rpm for 10 minutes) to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample a known volume from both the aqueous and the n-octanol layers. Quantify the concentration of the compound in each phase using a validated LC-MS/MS or HPLC-UV method against appropriate calibration standards.

  • Calculation: The LogD is calculated as: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, allowing for the precise determination of melting and decomposition events.[3]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).

  • Data Analysis: The melting point (Tm) is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The decomposition temperature can be identified by a subsequent, often broad, exothermic or endothermic event.

In Vitro Biological Activity & ADME Profiling

Early assessment of a compound's interaction with biological systems is crucial. The following assays provide key insights into permeability and metabolic fate, which are strong predictors of in vivo performance.

Cellular Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[6] It is a cost-effective method to rank compounds on their ability to diffuse across a lipid barrier, mimicking the intestinal wall or the blood-brain barrier.[6] A model tailored for BBB permeability (PAMPA-BBB) will be used.

Workflow Diagram:

PAMPA_Workflow cluster_setup Plate Setup cluster_incubation Permeation cluster_analysis Analysis A Donor Plate: Add compound solution (pH 7.4) D Assemble Sandwich: Acceptor -> Filter -> Donor A->D B Filter Plate: Coat with brain lipid solution B->D C Acceptor Plate: Add buffer (pH 7.4) C->D E Incubate for 4-18 hours at room temperature D->E Incubate F Disassemble plates E->F Stop G Quantify compound concentration in Donor and Acceptor wells (LC-MS/MS) F->G Sample H Calculate Permeability Coefficient (Pe) G->H Calculate

Caption: Workflow for the PAMPA-BBB Assay.

Step-by-Step Methodology:

  • Donor Plate Preparation: Prepare solutions of the test and standard compounds in PBS (pH 7.4) at a known concentration (e.g., 10 µM). Add these solutions to the wells of a 96-well donor plate.

  • Membrane Coating: Pipette a small volume (e.g., 5 µL) of a brain lipid solution (e.g., porcine brain lipid in dodecane) onto the filter of a 96-well filter plate and allow it to impregnate the membrane.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with fresh PBS (pH 7.4).

  • Incubation: Carefully place the lipid-coated filter plate onto the donor plate, and then place the acceptor plate on top of the filter plate to form a "sandwich." Incubate the assembly at room temperature for 4-18 hours.

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using established equations. Compounds are typically classified as low, medium, or high permeability based on their Pe values.

Metabolic Stability: Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes found in liver microsomes are responsible for the clearance of a majority of marketed drugs.[2] This assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance (Clint) and metabolic half-life (t₁/₂).

Workflow Diagram:

Microsomal_Stability cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis A Pre-warm compound and liver microsomes (37°C) B Initiate reaction by adding NADPH cofactor A->B C Aliquots taken at 0, 5, 15, 30, 45 min B->C Sample D Quench reaction with cold acetonitrile + Int. Std. C->D Stop E Centrifuge to pellet protein D->E F Analyze supernatant by LC-MS/MS E->F G Plot ln(% remaining) vs. time F->G H Calculate t½ and Clint G->H

Caption: Workflow for Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Incubation Preparation: In a 96-well plate, incubate the test compound (at a final concentration of e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quench plate to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂). From this, the intrinsic clearance (Clint) can be calculated in units of µL/min/mg protein.

Discussion and Interpretation

The data generated from these experiments will allow for a robust, multi-parameter comparison. The structure-property and structure-activity relationships (SPR/SAR) can then be analyzed:

  • Impact of the Piperidinone Ring: How does the six-membered δ-valerolactam ring of our target compound influence its properties compared to the five-membered pyrrolidinone ring of the standard racetams? Does it alter the molecule's three-dimensional shape, polarity, or metabolic profile?

  • Influence of the 3,3-Disubstitution: The geminal methyl and carboxylic acid groups are the most significant feature of our new compound. We will assess how this unique combination impacts solubility (carboxyl group) versus lipophilicity (methyl group). The predicted LogP of -0.01 suggests a highly polar molecule, which may pose a challenge for BBB penetration.[2] The PAMPA-BBB assay will be critical in determining if the compound has sufficient passive permeability despite its polarity.

  • Predicting In Vivo Fate: The microsomal stability data will provide the first indication of the compound's metabolic liability. The steric hindrance at the C3 position is hypothesized to increase metabolic stability. If the compound is rapidly cleared, it may have a short duration of action in vivo. Conversely, high stability is desirable for maintaining therapeutic concentrations.

By integrating these datasets, we can build a comprehensive profile of 3-Methyl-2-oxopiperidine-3-carboxylic acid. This profile will allow for an informed decision on whether the compound possesses a desirable balance of properties to warrant further investigation, such as in vivo pharmacokinetic and efficacy studies.

Conclusion

This guide provides a strategic and methodological framework for the comprehensive benchmarking of 3-Methyl-2-oxopiperidine-3-carboxylic acid against the clinically relevant lactams Piracetam, Levetiracetam, and Brivaracetam. By employing the detailed protocols for determining fundamental physicochemical properties and key in vitro ADME parameters, researchers can generate high-quality, comparative data. This data-driven approach will elucidate the structure-property relationships conferred by the 3,3-disubstituted piperidinone scaffold and enable a rigorous assessment of its potential as a next-generation CNS therapeutic agent.

References

  • PubChem. Piracetam. National Institutes of Health. Available at: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Merck Index Online. Brivaracetam. Royal Society of Chemistry. Available at: [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Available at: [Link]

  • DailyMed. KEPPRA® (levetiracetam) 250 mg, 500 mg, 750 mg, and 1000 mg tablets 100 mg/mL oral solution. U.S. National Library of Medicine. Available at: [Link]

  • Cambridge Healthtech Institute. Blood-Brain Barrier and CNS Drug Discovery. Available at: [Link]

  • Fengchen Group Co., Ltd. Levetiracetam CAS 102767-28-2 Manufacturers, Suppliers, Factory. Available at: [Link]

  • Chemigran Pte Ltd. Brivaracetam. Available at: [Link]

  • Wikipedia. Brivaracetam. Available at: [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. LEVETIRACETAM-AFT Oral Solution 100mg/mL - NEW ZEALAND DATA SHEET. Available at: [Link]

  • Medwin Publishers. Bioequivalence Trial of Two Piracetam 800 Mg Immediate-Release Oral Tablets in Mexicans. Available at: [Link]

  • SIELC Technologies. Piracetam. Available at: [Link]

  • Therapeutic Goods Administration (TGA). Attachment: Product Information Brivaracetam. Australian Government Department of Health. Available at: [Link]

  • MSN Laboratories. Brivaracetam Injection 50 mg/5 ml (10 mg/ml). Available at: [Link]

  • Google Patents. EP2563339A1 - Controlled release pharmaceutical compositions of brivaracetam.
  • Drugs.com. Levetiracetam Solution: Package Insert / Prescribing Info / MOA. Available at: [Link]

  • ResearchGate. Solubility of Form III Piracetam in a Range of Solvents. Available at: [Link]

  • ChemBK. Piracetam. Available at: [Link]

  • U.S. Food and Drug Administration. NDA 21-505 Keppra EA/FONSI. Available at: [Link]

  • Gwern.net. Piracetam and other structurally related nootropics. Available at: [Link]

  • PMC. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. Briviact Label. Available at: [Link]

  • Sigma-Aldrich China. 3-Methyl-2-oxopiperidine-3-carboxylic acid. Available at: [Link]

  • PubChemLite. 3-methyl-2-oxopiperidine-3-carboxylic acid (C7H11NO3). Available at: [Link]

  • PubMed. Levetiracetam mediates subtle pH-shifts in adult human neocortical pyramidal cells via an inhibition of the bicarbonate-driven neuronal pH-regulation - Implications for excitability and plasticity modulation. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. comparison of partition coefficient (log p) of drugs: computational and experimental data study. Available at: [Link]

  • MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Enantiomeric Stability of 3-Methyl-2-oxopiperidine-3-carboxylic acid

Introduction In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, ensuring the enantiomeric purity and stability of a single-enantiomer drug throughout its lifecycle is a critical regulatory and safety requirement. This guide provides a comprehensive framework for comparing the stability of the (R)- and (S)-enantiomers of 3-Methyl-2-oxopiperidine-3-carboxylic acid, a chiral heterocyclic compound with potential applications in medicinal chemistry.

While specific experimental data comparing the enantiomers of this particular molecule is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to conduct such a stability assessment. We will delve into the theoretical underpinnings of enantiomeric stability, outline robust methodologies for evaluating thermal and chemical stability, and provide guidance on the interpretation of the resulting data. The principles and techniques described herein are broadly applicable to the stability assessment of a wide range of chiral molecules.

The core of this guide is built upon established principles of forced degradation studies, as mandated by regulatory bodies like the FDA and EMA, and detailed in the International Council for Harmonisation (ICH) guidelines.[1][2] These studies are designed to identify potential degradation pathways and to validate the stability-indicating nature of analytical methods.[3]

Theoretical Considerations: Why Might Enantiomers Exhibit Different Stability?

While enantiomers possess identical intrinsic physical and chemical properties in an achiral environment, their stability can diverge under certain conditions. This is often due to interactions with a chiral environment or through reaction pathways that involve chiral intermediates or transition states. For instance, in the solid state, enantiomers can crystallize in different polymorphic forms with varying lattice energies, leading to differences in melting points and thermal stability. In solution, interactions with chiral excipients, catalysts, or even trace impurities can lead to differential degradation rates.

The potential for racemization, the process by which an enantiomerically pure sample converts into a racemic mixture, is a key consideration for α-substituted carboxylic acids and lactams. The α-carbon in 3-Methyl-2-oxopiperidine-3-carboxylic acid is a stereocenter, and its susceptibility to epimerization under acidic or basic conditions should be thoroughly investigated.[4][5]

Assessing Enantiomeric Stability: A Multi-faceted Approach

A comprehensive stability study for the enantiomers of 3-Methyl-2-oxopiperidine-3-carboxylic acid should encompass evaluations of both thermal and chemical stability in the solid state and in solution.

Thermal Stability Analysis

Thermal stability is a critical parameter, influencing manufacturing processes, storage conditions, and shelf-life.

Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the melting point, decomposition temperature, and thermal degradation profile of each enantiomer.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the pure enantiomer ((R)- or (S)-3-Methyl-2-oxopiperidine-3-carboxylic acid) into an aluminum DSC pan.

  • DSC Analysis:

    • Place the pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the pure enantiomer into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the onset of thermal decomposition.

Data Interpretation:

A significant difference in the melting points or decomposition temperatures between the two enantiomers could indicate differences in their crystal lattice energies and, consequently, their solid-state thermal stability.

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing and validating stability-indicating analytical methods.[2][6] These studies involve subjecting the enantiomers to a range of stress conditions, including hydrolysis, oxidation, and photolysis.[7][8][9]

Core Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating chiral HPLC method is the cornerstone of this analysis.[8][10][11] This method must be able to separate the two enantiomers from each other and from all potential degradation products. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of a wide range of chiral compounds.[12][13]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of each enantiomer under various stress conditions and to assess the potential for racemization.

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of each enantiomer (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a defined period.

    • Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration. A control sample should be kept in the dark.

    • Thermal Degradation (in solution): Incubate the stock solution at an elevated temperature (e.g., 60 °C) in the dark.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for chiral HPLC analysis.

  • Data Analysis:

    • Quantify the peak area of each enantiomer and any degradation products.

    • Calculate the percentage of degradation for each enantiomer under each stress condition.

    • Calculate the enantiomeric excess (ee) at each time point to assess for racemization.

Data Presentation:

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionTime (hours)(R)-Enantiomer Remaining (%)(S)-Enantiomer Remaining (%)Enantiomeric Excess (%) [(R)]Enantiomeric Excess (%) [(S)]Degradation Products Observed
0.1 M HCl, 60 °C24
48
72
0.1 M NaOH, 60 °C24
48
72
3% H₂O₂, RT24
48
72
Photolysis24
48
72
60 °C (in solution)24
48
72

This table should be populated with the experimental data obtained.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

DSC_TGA_Workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis start Pure Enantiomer ((R) or (S)) weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc weigh_tga Weigh 5-10 mg for TGA start->weigh_tga dsc_analysis Heat at 10 °C/min under N₂ weigh_dsc->dsc_analysis tga_analysis Heat at 10 °C/min under N₂ weigh_tga->tga_analysis dsc_data Record Heat Flow vs. Temperature dsc_analysis->dsc_data dsc_result Determine Melting Point dsc_data->dsc_result tga_data Record Weight Loss vs. Temperature tga_analysis->tga_data tga_result Determine Decomposition Temp. tga_data->tga_result

Caption: Workflow for Thermal Stability Analysis using DSC and TGA.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Pure Enantiomer ((R) or (S)) stock_sol Prepare Stock Solution (1 mg/mL) start->stock_sol acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_sol->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_sol->base oxidation Oxidation (3% H₂O₂, RT) stock_sol->oxidation photo Photolysis (ICH Chamber) stock_sol->photo thermal Thermal (60°C, in solution) stock_sol->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc Chiral HPLC Analysis sampling->hplc data_analysis Quantify Peaks & Calculate Degradation/ee hplc->data_analysis result Comparative Stability Profile data_analysis->result

Caption: Workflow for Forced Degradation and Chemical Stability Studies.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for comparing the stability of the (R)- and (S)-enantiomers of 3-Methyl-2-oxopiperidine-3-carboxylic acid. By implementing the detailed experimental protocols for thermal and chemical stability analysis, researchers can generate the necessary data to understand the degradation pathways, assess the risk of racemization, and establish appropriate storage and handling conditions for each enantiomer. The successful execution of these studies is a critical step in the development of safe and effective chiral drug products. The principles and methodologies outlined here are not only applicable to the title compound but also serve as a valuable resource for the broader field of chiral drug development.

References

  • Biosynce. (2025, August 25). What is the stability of piperidine?[Link]

  • Sigma-Aldrich. 3-Methyl-2-oxopiperidine-3-carboxylic acid | 89775-75-7. [Link]

  • Girotti, S., et al. (1998). Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. Journal of the American Chemical Society. [Link]

  • Miller, S. Deracemization Reactions of alpha-Lactams: Synthesis of Optically Active alpha-Amino Acids and Peptides. Grantome. [Link]

  • Syngene. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Yu, H., et al. (2008). The resolution of five racemic α-lactams by HPLC. Chirality, 20(2), 69-74. [Link]

  • Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 1(1), 225-232. [Link]

  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Qi, Y., et al. (2007). Synthesis and stability of alpha-silyl amino acids and their derivatives. MARM-ACS. [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control, 5(4), 756-761. [Link]

  • Wang, W., et al. (2013). From racemic precursors to fully stereocontrolled products: one-pot synthesis of chiral α-amino lactones and lactams. Organic & Biomolecular Chemistry, 11(42), 7352-7356. [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, (3), 104-112. [Link]

  • Al-Majed, A. A., et al. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Journal of Chromatographic Science, 54(4), 543-550. [Link]

  • Singh, U., et al. (2025, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 30(17), 345. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). 3.1. Determination of Enantiomeric Purity by Direct Methods. In Asymmetric Synthesis (Vol. 1, pp. 87-124). Academic Press. [Link]

  • Prokes, J., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3123. [Link]

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Al-Majed, A. A., et al. (2010). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Arabian Journal of Chemistry, 3(3), 179-186. [Link]

  • Carbone, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. [Link]

  • You, L., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2070-2079. [Link]

  • Dong, M. W. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Lee, C., & Chen, H. (1994). Determination of Enantiomeric Purity and Absolute Configuration of β‐Lactams by High‐Performance Liquid Chromatography on Chiral Columns. Journal of the Chinese Chemical Society, 41(2), 187-190. [Link]

  • Schurig, V., et al. (2008). Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. Chirality, 20(9), 987-995. [Link]

  • ten Holte, P. (2001). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Chen, Y., et al. (2025, August 13). Synthesis of Chiral Saturated Heterocycles Bearing Quaternary Centers via Enantioselective β-C(sp3)−H Activation of Lactams. Journal of the American Chemical Society. [Link]

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(6), 1835-1844. [Link]

  • Lyu, P. C., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 88(12), 5317-5320. [Link]

  • Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

  • Pharmaffiliates. tert-Butyl 3-Methyl-4-oxopiperidine-1-carboxylate | CAS No : 181269-69-2. [Link]

  • Carbone, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. [Link]

  • Doyle, M. P., & Hu, W. (2001). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Advanced Synthesis & Catalysis, 343(3), 299-302. [Link]

  • Al-Majed, A. A., et al. (2010). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Arabian Journal of Chemistry, 3(3), 179-186. [Link]

  • PubChem. 3-methyl-2-oxopiperidine-3-carboxylic acid. [Link]

  • Reetz, M. T., et al. (1993). Configurational stability of N-protected .alpha.-amino aldehydes. Journal of the American Chemical Society, 115(16), 7339-7340. [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Pharmaceutical Technology. (2026, February 4). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Gmeiner, P., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(10), 2825-2834. [Link]

  • Tamborini, L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 60-67. [Link]

  • White Rose Research Online. (2018, July 30). Synthesis of highly substituted 2-spiropiperidines. [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

Sources

Validation

Cross-validation of LC-MS methods for 3-Methyl-2-oxopiperidine-3-carboxylic acid

An In-Depth Technical Guide to the Cross-Validation of LC-MS Methods for 3-Methyl-2-oxopiperidine-3-carboxylic acid This guide provides a comprehensive framework for the development and cross-validation of liquid chromat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cross-Validation of LC-MS Methods for 3-Methyl-2-oxopiperidine-3-carboxylic acid

This guide provides a comprehensive framework for the development and cross-validation of liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of 3-Methyl-2-oxopiperidine-3-carboxylic acid in biological matrices. As a polar organic acid, this analyte presents unique challenges for bioanalysis that necessitate robust and well-characterized analytical methods. This document is intended for researchers, scientists, and drug development professionals who require reliable and comparable analytical data across different studies, laboratories, or methods.

Introduction: The Analytical Challenge of Polar Metabolites

3-Methyl-2-oxopiperidine-3-carboxylic acid is a polar molecule containing both a carboxylic acid and a lactam functional group. The accurate quantification of such polar metabolites in complex biological matrices like plasma or urine is crucial in various stages of drug development, from preclinical pharmacokinetic studies to clinical trials. The primary challenge in developing LC-MS methods for these compounds is achieving adequate retention on conventional reversed-phase (RP) liquid chromatography columns.[1][2] Without sufficient retention, the analyte may elute in or near the solvent front, leading to poor peak shape, ion suppression from the matrix, and consequently, unreliable quantification.[1]

To overcome these challenges, alternative chromatographic strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are often employed.[3][4][5][6][7] When different analytical methods are used across studies, or when a method is transferred between laboratories, a cross-validation is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data comparability.[8][9][10][11] This guide will compare two distinct, robust LC-MS methods for 3-Methyl-2-oxopiperidine-3-carboxylic acid and provide a detailed protocol for their cross-validation in accordance with current regulatory expectations.[9][12][13]

Comparative Overview of Proposed LC-MS Methods

Two distinct, fit-for-purpose LC-MS/MS methods are proposed for the analysis of 3-Methyl-2-oxopiperidine-3-carboxylic acid. Method A utilizes HILIC, a technique well-suited for highly polar compounds.[3][6][7] Method B employs a mixed-mode stationary phase that combines reversed-phase and anion-exchange properties, offering an alternative selectivity.[4][5][14][15]

Parameter Method A: HILIC-MS/MS Method B: Mixed-Mode (RP/Anion-Exchange)-MS/MS
Principle Partitioning of the polar analyte between a high organic mobile phase and a water-enriched layer on a polar stationary phase.[3][7]Utilizes both hydrophobic and ion-exchange interactions for retention and selectivity.[4][14][15]
Stationary Phase Amide or bare silica-based HILIC column.C18 with embedded anion-exchange groups.
Typical Mobile Phase High percentage of acetonitrile with an aqueous buffer (e.g., ammonium formate).[6]Gradient of methanol/acetonitrile and an aqueous buffer with varying pH and ionic strength.
Pros Excellent retention for very polar compounds; high organic mobile phase enhances ESI sensitivity.[7]Orthogonal selectivity to HILIC; can retain a broader range of analytes; robust to minor changes in mobile phase composition.[4][5]
Cons Can be sensitive to mobile phase composition and matrix effects; may require longer equilibration times.[16]Method development can be more complex due to multiple interaction modes.
Sample Preparation Protein Precipitation (PPT) followed by solvent exchange to high organic.Liquid-Liquid Extraction (LLE) for cleaner extracts.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the two proposed LC-MS methods. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Sample Preparation

The choice of sample preparation is critical for minimizing matrix effects and ensuring method robustness.

Method A: Protein Precipitation (PPT)

PPT is a rapid and simple method for removing proteins from plasma samples.[17][18][19] It is often suitable for high-throughput applications.

  • Protocol:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% acetonitrile: 5% water with buffer) for injection.

Method B: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences behind.[1][17]

  • Protocol:

    • To 100 µL of plasma sample in a glass tube, add the internal standard.

    • Add 50 µL of 2% formic acid to acidify the sample, ensuring the carboxylic acid is in its neutral form.

    • Add 600 µL of ethyl acetate.

    • Vortex for 5 minutes to facilitate extraction.

    • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase for injection.

Diagram: Sample Preparation Workflows

G cluster_0 Method A: Protein Precipitation cluster_1 Method B: Liquid-Liquid Extraction A1 100 µL Plasma + IS A2 Add 400 µL Acetonitrile A1->A2 A3 Vortex & Centrifuge A2->A3 A4 Collect Supernatant A3->A4 A5 Evaporate & Reconstitute A4->A5 A6 Inject A5->A6 B1 100 µL Plasma + IS B2 Acidify (Formic Acid) B1->B2 B3 Add 600 µL Ethyl Acetate B2->B3 B4 Vortex & Centrifuge B3->B4 B5 Collect Organic Layer B4->B5 B6 Evaporate & Reconstitute B5->B6 B7 Inject B6->B7

Caption: Comparative workflows for sample preparation.

LC-MS/MS Conditions

Method A: HILIC-MS/MS

  • LC System: UPLC/UHPLC system

  • Column: HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 70% B

    • 3.1 min: 95% B

    • 5.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Analyte: Q1/Q3 to be determined based on compound structure

    • Internal Standard: Q1/Q3 to be determined based on IS structure

Method B: Mixed-Mode (RP/Anion-Exchange)-MS/MS

  • LC System: UPLC/UHPLC system

  • Column: Mixed-Mode C18/Anion-Exchange Column (e.g., 100 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 2% B

    • 4.0 min: 80% B

    • 4.1 min: 2% B

    • 6.0 min: 2% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: ESI, Negative

  • MRM Transitions:

    • Analyte: Same as Method A

    • Internal Standard: Same as Method A

Cross-Validation Protocol

Cross-validation is necessary to demonstrate that two different analytical methods produce comparable data.[9][10] This is critical when data from studies using different methods need to be combined or compared for regulatory submissions. The International Council for Harmonisation (ICH) M10 guideline emphasizes a statistical approach to assess data comparability.[9][20]

Scope and Design

The cross-validation will compare the fully validated HILIC-MS/MS (Method A) and Mixed-Mode-MS/MS (Method B) methods. The study will involve the analysis of two sets of samples:

  • Quality Control (QC) Samples: At least three concentration levels (low, medium, high), prepared in the relevant biological matrix.

  • Incurred Samples (IS): A set of study samples from subjects who have been administered the drug, covering the expected concentration range.

Acceptance Criteria

While ICH M10 moves away from strict pass/fail criteria, a common approach for chromatographic assays involves the following benchmarks[9]:

  • QC Samples: The mean concentration for each QC level from Method B should be within ±15% of the mean concentration from Method A.

  • Incurred Samples: At least two-thirds (67%) of the individual sample results from Method B should be within ±20% of the results from Method A.

Statistical Assessment

A more rigorous statistical evaluation is recommended to assess bias.

  • Bland-Altman Plot: This plot visualizes the agreement between the two methods. It plots the difference between the measurements from the two methods against their average. The 95% limits of agreement are calculated to assess the magnitude of the discrepancies.[21][22]

  • Deming Regression: This is a linear regression method that accounts for errors in both the x and y variables, making it suitable for comparing two analytical methods. The slope and intercept of the regression line are evaluated to check for proportional and constant bias.[21][22]

Diagram: Cross-Validation Workflow

G start Define Scope: Compare Method A (HILIC) and Method B (Mixed-Mode) prep_qc Prepare QC Samples (Low, Mid, High) start->prep_qc select_is Select Incurred Samples (n ≥ 30) start->select_is analyze_a Analyze all samples with Method A prep_qc->analyze_a analyze_b Analyze all samples with Method B prep_qc->analyze_b select_is->analyze_a select_is->analyze_b data Compile Concentration Data from Both Methods analyze_a->data analyze_b->data eval_qc Evaluate QC Samples: Mean difference ≤ 15%? data->eval_qc eval_is Evaluate Incurred Samples: ≥67% of samples within ±20%? data->eval_is stats Perform Statistical Analysis data->stats report Generate Cross-Validation Report eval_qc->report eval_is->report bland_altman Bland-Altman Plot stats->bland_altman deming Deming Regression stats->deming bland_altman->report deming->report

Caption: Workflow for the cross-validation of two LC-MS methods.

Cross-Validation Procedure
  • Full Validation: Ensure both Method A and Method B have been fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance, ICH M10).[8][11][23]

  • Sample Selection:

    • Prepare six replicates of QC samples at low, medium, and high concentrations.

    • Select at least 30 incurred samples that span the observed concentration range in a clinical or preclinical study.

  • Analysis:

    • Analyze the selected QC and incurred samples using both Method A and Method B. To minimize variability, it is preferable to perform the analyses in the same laboratory by the same analyst, if possible.

  • Data Evaluation:

    • Tabulate the results: Create a table comparing the concentrations obtained from both methods for each sample.

    • Calculate percentage differences: For each incurred sample, calculate the percentage difference: [(Conc_MethodB - Conc_MethodA) / mean(Conc_MethodA, Conc_MethodB)] * 100.

    • Apply acceptance criteria: Check if the QC and incurred sample results meet the pre-defined criteria.

    • Generate statistical plots: Create a Bland-Altman plot and perform Deming regression analysis.

Data Presentation and Interpretation

Comparative Validation Summary

The following table presents plausible validation data for the two hypothetical methods.

Validation Parameter Method A: HILIC-MS/MS Method B: Mixed-Mode-MS/MS Acceptance Criteria
Linearity (r²) >0.998>0.997≥0.99
Range (ng/mL) 1 - 10001 - 1000-
LLOQ (ng/mL) 11S/N ≥ 10
Accuracy (% Bias) -5.2% to 4.5%-6.8% to 5.1%Within ±15% (±20% at LLOQ)
Precision (%CV) ≤8.5%≤9.2%≤15% (≤20% at LLOQ)
Matrix Effect (%CV) ≤12%≤10%≤15%
Recovery (%) ~75%~90%Consistent and reproducible
Cross-Validation Data Summary

The table below shows example data from the analysis of incurred samples.

Sample ID Method A Conc. (ng/mL) Method B Conc. (ng/mL) Mean Conc. (ng/mL) Difference (%)
IS-015.65.95.755.2%
IS-0225.123.924.5-4.9%
IS-03112.4118.0115.24.9%
IS-04450.8435.2443.0-3.5%
IS-05899.2925.6912.42.9%
... (n=30)............
Result 28 out of 30 samples (93%) within ±20%

Conclusion and Recommendations

The cross-validation of analytical methods is a regulatory requirement and a scientific necessity to ensure the integrity and comparability of bioanalytical data. For a challenging polar analyte like 3-Methyl-2-oxopiperidine-3-carboxylic acid, employing orthogonal chromatographic techniques like HILIC and mixed-mode chromatography can provide robust analytical solutions. This guide outlines a comprehensive approach to comparing two such methods and conducting a rigorous cross-validation study. The successful completion of this protocol, supported by statistical analysis, provides confidence that the data generated by either method are comparable and can be used interchangeably or combined in regulatory submissions. It is imperative that all cross-validation activities are pre-defined in a validation plan with clear acceptance criteria and statistical approaches.[20]

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • LC-MS Sample Preparation: Techniques & Challenges. Techniques Networks.
  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. Future Science. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. [Link]

  • Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility. The AAPS Journal.
  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Improving sample preparation for LC-MS/MS analysis. Biotage. [Link]

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration (FDA). [Link]

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]

  • Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. PMC. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]

  • Concurrent profiling of polar metabolites and lipids in human plasma using HILIC-FTMS. PMC. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • Comparison of approaches for assessing detection and quantitation limits in bioanalytical methods using HPLC for sotalol in plasma. PMC. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar.
  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A...
  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis Zone. [Link]

  • Separation and Analysis of Low Molecular Weight Organic Acid Metabolites by Mixed-Mode Chromatography Coupled to Mass Spectrometry. LabRulez LCMS. [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
  • Bioanalytical Method Comparison Strategy for Clinical Anti-drug Antibody Immunoassays. AAPS. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. bioRxiv.org. [Link]

  • Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. ScienceDirect.
  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry.
  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling.
  • (PDF) Comparison of approaches for assessing detection and quantitation limits in bioanalytical methods using HPLC for sotalol in plasma.
  • Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing).
  • sample preparation guideline for extraction of polar metabolites from adherent or. Princeton University. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • FDA issues revised guidance for analytical method validation.

Sources

Comparative

A Comparative Guide to the In Vitro Efficacy of Substituted 2-Oxopiperidine and Piperidine Derivatives

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a robust framework for designing potent and selective therapeutic agents. This guide provides a comparative analysis of the in vitro efficacy of various derivatives built upon the 2-oxopiperidine and related piperidine cores, with a focus on their anticancer, antiviral, and neuroprotective activities. We will delve into the experimental data supporting these findings, elucidate the underlying mechanisms of action, and provide detailed protocols for replicating key assays.

Comparative Anticancer Activity of Piperidine Derivatives

The cytotoxic potential of piperidine derivatives has been extensively evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%, is a critical metric for this comparison. A lower IC50 value indicates higher potency.

A significant number of these derivatives exert their effects by modulating signaling pathways crucial for cancer cell proliferation and survival.[2] The data below highlights the efficacy of several notable compounds across different cancer types.

Table 1: In Vitro Cytotoxicity of Selected Piperidine Derivatives

Derivative/CompoundCancer Cell LineCell TypeIC50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[3]
MDA-MB-231Breast (ER-)1.2 ± 0.12[3]
Compound 17a PC3Prostate0.81[2][3]
MGC803Gastric1.09[2]
MCF-7Breast1.30[2]
Compound 7b (Oxazole-piperazine hybrid) KellyNeuroblastoma1.3[4]
M21Melanoma1.3 - 9.1[4]
Compound 3lPd (Piperidine-hydrazone Pd(II) complex) A549Lung61.25 ± 0.03[5]
Compound 3nPt (Piperidine-hydrazone Pt(II) complex) HepG2Hepatocellular77.01 ± 0.02[5]

Expert Analysis: The data clearly demonstrates that structural modifications to the piperidine scaffold profoundly impact cytotoxic potency and selectivity. For instance, DTPEP, a derivative of Tamoxifen, shows potent activity against both ER-positive and ER-negative breast cancer cells, suggesting a mechanism that may be independent of the estrogen receptor.[3] Compound 17a exhibits impressive sub-micromolar activity against prostate cancer cells.[3] Furthermore, the oxazole-piperazine hybrid 7b shows remarkable potency against neuroblastoma cells while exhibiting lower toxicity to non-malignant control cells, indicating a favorable selectivity profile.[4]

Many piperidine-based anticancer agents function by inducing apoptosis (programmed cell death). This is often achieved by modulating the expression of key regulatory proteins in the Bcl-2 family and activating the caspase cascade.[3] DTPEP, for example, has been shown to increase the generation of reactive oxygen species (ROS), leading to the disruption of mitochondrial membrane integrity, release of cytochrome c, and a subsequent increase in the Bax/Bcl-2 ratio.[3] This shift favors apoptosis.

apoptosis_pathway cluster_stimulus Pro-Apoptotic Stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Piperidine_Derivative Piperidine Derivative (e.g., DTPEP) Bcl2 Bcl-2 (Anti-apoptotic) Piperidine_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Piperidine_Derivative->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway modulated by piperidine derivatives.

Comparative Antiviral Efficacy

The chemical diversity of piperidine derivatives also extends to antiviral applications. Specific substitutions can yield compounds with potent activity against a range of viruses by interfering with viral entry or replication.

Table 2: In Vitro Antiviral Activity of Selected Piperidine Derivatives

Derivative/CompoundVirusCell ModelKey Efficacy MetricReference
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole SARS-CoV-2Vero E6IC50 = 1.84 µM (1.06 µg/mL); SI = 78.6[6][7]
N-substituted piperidine derivatives (general) Influenza A/Swine/Iowa/30 (H1N1)MDCKEffective vs. Tamiflu & Rimantadine[8]

Expert Analysis: A standout example is an indole-3-carboxylic acid derivative incorporating a piperidinomethyl group, which demonstrated a high selectivity index (SI > 78) against SARS-CoV-2.[7] The selectivity index (ratio of cytotoxic concentration to effective concentration) is a crucial parameter in drug development, with a higher value indicating a wider therapeutic window. This particular compound completely inhibited SARS-CoV-2 replication at a concentration of 52.0 µM.[6][7] Other studies have successfully identified novel N-substituted piperidines that are effective against the Influenza A virus in vitro, outperforming commercial drugs like Tamiflu and Rimantadine in the studied models.[8]

Comparative Neuroprotective Efficacy

Neurodegenerative diseases and acute brain injuries often involve oxidative stress and apoptosis. Derivatives of the 2-oxopiperidine scaffold, such as oxysophoridine, have shown significant promise in protecting neurons from ischemic injury in vitro.

Expert Analysis: In models of oxygen-glucose deprivation (an in vitro simulation of ischemia), oxysophoridine significantly attenuated neuronal damage and reduced apoptosis.[9] The mechanism involves the modulation of the same core apoptotic machinery seen in cancer models, including the downregulation of Bax, cytochrome c, and caspase-3, and the upregulation of the protective protein Bcl-2.[9] This highlights a recurring theme: the piperidine scaffold can be tailored to either promote or prevent apoptosis depending on its chemical context and the cellular environment. This neuroprotective effect is often linked to the activation of survival pathways and the mitigation of oxidative stress.

neuroprotection_pathway cluster_stimulus Insult & Intervention cluster_pathways Cellular Response Pathways cluster_outcome Cellular Outcome Insult Ischemic Insult (Oxygen-Glucose Deprivation) Bax Bax / Caspase-3 Insult->Bax Activates Derivative 2-Oxopiperidine Derivative (e.g., Oxysophoridine) Derivative->Bax Inhibits Bcl2 Bcl-2 (Survival Protein) Derivative->Bcl2 Upregulates Apoptosis Neuronal Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits Survival Neuronal Survival Bcl2->Survival

Caption: Neuroprotective mechanism of 2-oxopiperidine derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The trustworthiness of any comparative efficacy guide rests on the robustness of its underlying experimental methods. The following protocols are standard, self-validating systems for assessing the biological activities described above.

Protocol 1: Cell Viability Assessment via MTT Assay

This colorimetric assay is a cornerstone for evaluating the cytotoxic effects of chemical compounds. It measures the metabolic activity of cells, which correlates with cell viability.[2]

mtt_workflow start Start step1 1. Seed Cells (96-well plate, 5x10³ cells/well) start->step1 step2 2. Incubate 24h (Allow attachment) step1->step2 step3 3. Compound Treatment (Add piperidine derivatives at various concentrations) step2->step3 step4 4. Incubate 48-72h step3->step4 step5 5. Add MTT Solution (20 µL, 5 mg/mL) step4->step5 step6 6. Incubate 4h at 37°C (Allow formazan formation) step5->step6 step7 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 end End (Calculate IC50) step8->end

Caption: Standard workflow for an MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC3) in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the piperidine derivative. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Antiviral Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a virus, measured by the reduction in the number of viral plaques (zones of cell death).

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.

  • Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Infection and Treatment: Remove the growth medium from the cell monolayers. Inoculate the cells with a standardized amount of virus (e.g., 100 plaque-forming units) in the presence of various concentrations of the test compound. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) mixed with the corresponding concentrations of the test compound. This overlay restricts the spread of progeny viruses, localizing the infection and leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for 2-4 days (depending on the virus) at 37°C and 5% CO2 until visible plaques develop.

  • Plaque Visualization: Remove the overlay and fix the cells with a 4% formaldehyde solution. Stain the cell monolayer with a 0.1% crystal violet solution. The viable cells will stain purple, while the plaques (areas of dead cells) will remain clear.

  • Data Acquisition and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the IC50 value, which is the concentration that reduces the plaque number by 50%.

References

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2023).
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2024).
  • A Comparative Analysis of Piperidine Derivatives in Anticancer Research. (n.d.). BenchChem.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Molecules.
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2024). Acta Naturae (Russian version, detailed synthesis).
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026). Molecules.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2023). Pharmaceuticals.
  • Piperidine-Based Hydrazones and Their Pt(II)/Pd(II) Complexes: Synthesis, Structural Characterization, In Vitro Anticancer Evaluation, and In Silico Studies. (2024). Scilit.
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2024).
  • Anti-apoptotic and neuroprotective effects of oxysophoridine on cerebral ischemia both in vivo and in vitro. (2013). Planta Medica.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-oxopiperidine-3-carboxylic acid
Reactant of Route 2
3-Methyl-2-oxopiperidine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.